Product packaging for Hydrabamine(Cat. No.:)

Hydrabamine

Cat. No.: B1210237
M. Wt: 597 g/mol
InChI Key: XGIHQYAWBCFNPY-AZOCGYLKSA-N
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Description

Hydrabamine is a diamine. It is a conjugate base of a this compound(1+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H64N2 B1210237 Hydrabamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C42H64N2

Molecular Weight

597 g/mol

IUPAC Name

N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1

InChI Key

XGIHQYAWBCFNPY-AZOCGYLKSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Hydrabamine: Chemical Structure and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrabamine is a large organic diamine primarily utilized as a salt-forming agent in pharmaceutical formulations. Its most notable application is in the stabilization of penicillin antibiotics, creating less soluble, long-acting depot preparations. This technical guide provides a comprehensive overview of the chemical structure of this compound and its well-documented use in combination with Penicillin G and Penicillin V. While quantitative biological data and detailed experimental protocols for this compound itself are sparse in publicly available literature, this document consolidates the existing knowledge on its chemical properties and its role in enhancing the therapeutic profile of penicillins.

Chemical Structure of this compound

This compound is a complex diamine with a large, lipophilic structure derived from dehydroabietylamine. This structure is key to its ability to form stable, sparingly soluble salts with acidic drugs like penicillin.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name N,N'-bis([[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl])ethane-1,2-diamine
Molecular Formula C₄₂H₆₄N₂
CAS Number 125-92-8
SMILES CC(C)c1ccc2c(c1)C[C@H]1--INVALID-LINK--(CNCCNC[C@]3(C)CCC[C@H]4[C@H]3CCc5cc(C(C)C)ccc54)CCC[C@]21C
InChI InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1
InChIKey XGIHQYAWBCFNPY-AZOCGYLKSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 597.0 g/mol
XLogP3 11.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 9
Topological Polar Surface Area 24.1 Ų
Complexity 881

Pharmaceutical Application: Stabilization of Penicillin

The primary and most well-documented application of this compound is in the formation of stable salts with penicillin antibiotics, namely Penicillin G and Penicillin V. These salts exhibit reduced solubility in water, which allows for the creation of long-acting intramuscular depot injections. This formulation strategy prolongs the absorption and therapeutic effect of the antibiotic.

Penicillin G this compound

Penicillin G this compound is a semi-synthetic antibiotic formed from the reaction of Penicillin G with this compound.[1][2] This salt was developed to provide a tasteless and stable oral form of penicillin and to be used in long-acting injectable formulations.[2]

Table 3: Properties of Penicillin G this compound

PropertyValue
Molecular Formula C₇₄H₁₀₀N₆O₈S₂
Molecular Weight 1265.77 g/mol [2]
CAS Number 3344-16-9[2]
Therapeutic Category Antibacterial[1]
Penicillin V this compound

Similar to Penicillin G, Penicillin V can also be formulated as a this compound salt. Penicillin V this compound is another form of this antibiotic designed for improved stability and potentially altered pharmacokinetic properties.[3]

Table 4: Properties of Penicillin V this compound

PropertyValue
Molecular Formula C₇₄H₁₀₀N₆O₁₀S₂
Molecular Weight 1297.8 g/mol [3]
CAS Number 6591-72-6[3]

Biological Activity and Mechanism of Action

The biological activity of this compound-penicillin salts is attributed to the penicillin component. Penicillin G and V are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[4] This inhibition leads to a compromised cell wall and ultimately cell lysis in actively growing bacteria.[4]

There is no evidence to suggest that this compound itself possesses any significant antimicrobial activity. Its role is primarily that of a pharmaceutical excipient, modifying the physicochemical properties of the active drug to achieve a desired therapeutic profile, such as prolonged release.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound and its penicillin salts are not extensively documented in currently accessible literature. However, standard methodologies for assessing the antimicrobial activity and stability of penicillin formulations would have been employed.

Antimicrobial Susceptibility Testing (AST)

Standard AST methods, such as broth dilution or agar dilution, would be used to determine the Minimum Inhibitory Concentration (MIC) of Penicillin G this compound and Penicillin V this compound against susceptible bacterial strains.

Conceptual Experimental Workflow for MIC Determination:

MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare serial dilutions of This compound-Penicillin salt dispense Dispense dilutions into microplate wells start->dispense inoculum Prepare standardized bacterial inoculum add_inoculum Add bacterial inoculum to each well inoculum->add_inoculum dispense->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate observe Visually inspect for turbidity (growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic

Conceptual workflow for determining the Minimum Inhibitory Concentration (MIC).
Stability Studies

The stability of this compound-penicillin salts, particularly in aqueous suspension and in oleaginous formulations, would be assessed by monitoring the concentration of the active penicillin over time under various storage conditions (e.g., temperature, pH). High-performance liquid chromatography (HPLC) is the modern standard method for such stability-indicating assays.

Logical Flow for a Stability Study:

Stability_Study cluster_setup Study Setup cluster_analysis Analysis at Time Points (T=0, T=1, T=2...Tn) cluster_conclusion Conclusion prep Prepare formulations of This compound-Penicillin salt storage Store samples under defined conditions (e.g., 4°C, 25°C, 40°C) prep->storage sample Withdraw aliquots storage->sample hplc Analyze by stability-indicating HPLC method sample->hplc quantify Quantify remaining active Penicillin hplc->quantify data_analysis Analyze degradation kinetics quantify->data_analysis shelf_life Determine shelf-life data_analysis->shelf_life

Logical workflow for a typical pharmaceutical stability study.

Signaling Pathways

As this compound's function is primarily pharmaceutical rather than pharmacodynamic, there are no known signaling pathways directly modulated by this compound itself. The relevant signaling pathway is that of penicillin's interference with bacterial cell wall synthesis, which is a well-established mechanism and not a classical signaling cascade involving intracellular messengers.

Conclusion

This compound is a historically significant molecule in pharmaceutical sciences, primarily recognized for its role in the development of stable, long-acting formulations of penicillin. Its large, hydrophobic structure facilitates the formation of sparingly soluble salts, thereby altering the pharmacokinetic profile of these critical antibiotics. While detailed contemporary research on the specific biological activities and mechanisms of this compound is limited, its foundational application in drug formulation represents an important principle in pharmaceutical development. Further research could explore the potential of this compound and similar molecules in the formulation of other acidic drugs requiring modified release profiles.

References

Hydrabamine's Role as a Diamine in Salt Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing the physicochemical and pharmacokinetic properties of the final drug product. Hydrabamine, a large, hydrophobic diamine, presents a unique opportunity for salt formation with acidic APIs. Its dibasic nature allows for the formation of 2:1 stoichiometric salts, which can significantly alter properties such as solubility, stability, and release profile. This technical guide provides an in-depth exploration of the role of this compound as a diamine in salt formation, with a particular focus on its well-established salt with Penicillin G. This document outlines the fundamental principles of this compound's chemistry, detailed experimental protocols for salt preparation and characterization, and a comprehensive analysis of the resulting salt's properties.

Introduction to this compound

This compound, chemically known as N,N'-Bis(dehydroabietyl)ethylenediamine, is a large, complex diamine.[1][2] Its structure is characterized by two bulky, hydrophobic dehydroabietyl moieties derived from resin acids, linked by an ethylenediamine bridge. This unique structure imparts distinct physicochemical properties that are advantageous in drug formulation.

The two secondary amine groups in the ethylenediamine linker are the key functional groups responsible for this compound's basicity and its ability to form salts with acidic compounds.[3] These amine groups can be protonated in a stepwise manner, allowing this compound to act as a dicationic counterion.[3]

Physicochemical Properties of this compound and its Salts

The physicochemical properties of this compound and its salt forms are central to its utility in drug development. Key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₄₂H₆₄N₂[2]
Molecular Weight 597.0 g/mol [2][3]
pKa₁ 11.92[3]
pKa₂ 11.32[3]
Appearance Not specified in search results
Solubility Not specified in search results

The high pKa values of this compound indicate that its amine groups are strongly basic.[3] Consequently, at physiological pH, this compound will exist predominantly in its doubly protonated, dicationic form, making it an effective counterion for acidic drugs.[3]

Table 2: Physicochemical Properties of Penicillin G this compound
PropertyValueReference
Molecular Formula C₇₄H₁₀₀N₆O₈S₂[1][4]
Molecular Weight 1265.75 g/mol [1]
Appearance Tasteless crystals[1]
Melting Point 171-173 °C (decomposes)[1]
Optical Rotation [α]D²⁵ +115.3° (c = 10 in chloroform)[1]
Stability Stable for weeks at ambient temperature; >2 years if stored properly (dark, 0-4°C short term, -20°C long term)[4]
Table 3: Solubility of Penicillin G this compound at ~28°C
SolventSolubility (mg/mL)Reference
Water0.075[1]
Methanol7.3[1]
Ethanol5.2[1]
Isopropanol1.7[1]
Isoamyl alcohol3.1[1]
Cyclohexane0.115[1]
Benzene0.60[1]
Toluene0.39[1]
Petroleum Ether0.0[1]
Isooctane0.055[1]
Carbon Tetrachloride0.50[1]
Ethyl Acetate1.65[1]
Isoamyl Acetate1.4[1]
Acetone3.4[1]
Methyl Ethyl Ketone3.65[1]
Ether0.70[1]

The extremely low aqueous solubility of Penicillin G this compound is a key characteristic that can be exploited for developing long-acting injectable formulations.

The Mechanism of Diamine Salt Formation

This compound's two basic nitrogen centers allow it to form a salt with two molecules of a monobasic acidic drug, such as Penicillin G, in a 1:2 stoichiometric ratio.[5] The process involves the transfer of a proton from the carboxylic acid group of Penicillin G to each of the amine groups of this compound. This acid-base reaction results in the formation of a dicationic this compound species and two anionic penicillin molecules, which are held together by electrostatic interactions.

Salt_Formation cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound (Diamine Base) Protonation Proton Transfer (Acid-Base Reaction) This compound->Protonation PenG1 Penicillin G (Acidic Drug) PenG1->Protonation PenG2 Penicillin G (Acidic Drug) PenG2->Protonation Salt Penicillin G this compound (1:2 Salt) Protonation->Salt Electrostatic Interaction

Caption: Mechanism of 1:2 salt formation between this compound and penicillin G.

The large, nonpolar dehydroabietyl groups of this compound contribute to the low aqueous solubility of the resulting salt, a property that can be advantageous for creating depot formulations for sustained drug release.

Advantages of this compound in Salt Formation

The use of this compound as a salt-forming agent offers several potential benefits in drug development:

  • Improved Stability: Salt forms of drugs are often more stable than the free acid or base form.[6] The crystalline nature of many this compound salts can enhance the chemical and physical stability of the API, potentially leading to a longer shelf life.[6]

  • Modified Solubility and Dissolution: As demonstrated with Penicillin G, this compound can drastically reduce the aqueous solubility of a drug. This is particularly useful for developing long-acting parenteral formulations where slow dissolution from the injection site leads to sustained therapeutic drug levels.

  • Taste Masking: The tasteless nature of Penicillin G this compound crystals suggests that this compound can be an effective agent for masking the unpleasant taste of certain APIs in oral formulations.[1]

  • Controlled Release: The formation of low-solubility salts is a well-established strategy for achieving controlled or sustained drug release.[6] This can lead to improved patient compliance through reduced dosing frequency.

  • Ease of Handling and Manufacturing: Crystalline salts are often easier to handle, process, and formulate compared to amorphous or less stable forms of an API.[6]

Experimental Protocols

The following sections provide generalized experimental protocols for the preparation and characterization of this compound salts, using Penicillin G this compound as a model. These protocols are derived from general principles of salt formation and information inferred from patent literature.

Preparation of Penicillin G this compound

This protocol is based on the principle of a metathesis reaction between a water-soluble salt of Penicillin G and a water-soluble salt of this compound.

Materials:

  • Penicillin G Potassium Salt

  • This compound Dihydrochloride

  • Deionized Water

  • Suitable organic solvent (e.g., ethanol, acetone)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Solution Preparation:

    • Prepare a solution of Penicillin G potassium salt in deionized water. The concentration should be optimized to ensure complete dissolution.

    • Separately, prepare a solution of this compound dihydrochloride in a suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent to aid solubility).

  • Salt Formation and Precipitation:

    • Slowly add the Penicillin G potassium salt solution to the stirred this compound dihydrochloride solution at room temperature.

    • The sparingly soluble Penicillin G this compound salt will precipitate out of the solution.

    • Continue stirring for a defined period (e.g., 1-2 hours) to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by filtration using a Büchner funnel.

    • Wash the collected solid with deionized water to remove any unreacted starting materials and by-products (e.g., potassium chloride).

    • A subsequent wash with a volatile organic solvent (e.g., cold ethanol or acetone) can be performed to aid in drying.

  • Drying:

    • Dry the purified Penicillin G this compound salt in a drying oven at a controlled temperature (e.g., 40-50°C) or under vacuum at room temperature until a constant weight is achieved.

Preparation_Workflow Start Start Dissolve_PenG Dissolve Penicillin G Potassium Salt in Water Start->Dissolve_PenG Dissolve_Hyd Dissolve this compound Dihydrochloride in Solvent Start->Dissolve_Hyd Mix Mix Solutions with Stirring Dissolve_PenG->Mix Dissolve_Hyd->Mix Precipitate Precipitation of This compound Penicillin G Salt Mix->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash_Water Wash with Deionized Water Filter->Wash_Water Wash_Solvent Wash with Organic Solvent Wash_Water->Wash_Solvent Dry Dry the Product Wash_Solvent->Dry End End Dry->End

Caption: Workflow for the preparation of penicillin G this compound.

Characterization of the this compound Salt

The resulting salt should be characterized to confirm its identity, purity, and physicochemical properties.

Methods:

  • Melting Point Determination: Determine the melting point of the dried salt using a standard melting point apparatus. A sharp melting point is indicative of purity. For Penicillin G this compound, decomposition is observed between 171-173°C.[1]

  • Optical Rotation: Measure the specific rotation of a solution of the salt in a suitable solvent (e.g., chloroform for Penicillin G this compound) using a polarimeter.[1]

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups from both the API and this compound, and the formation of the carboxylate salt.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the salt and the 1:2 stoichiometry by integrating the signals corresponding to the API and this compound.

  • Powder X-ray Diffraction (PXRD): Analyze the solid-state properties of the salt, such as its crystallinity and polymorphic form.

  • Solubility Studies: Determine the solubility of the salt in various solvents, particularly in aqueous media at different pH values, following established protocols.

  • Dissolution Testing: Perform in vitro dissolution studies using standard apparatus (e.g., USP Apparatus II) in relevant dissolution media to determine the drug release profile.

Case Study: Penicillin G this compound

Penicillin G this compound serves as a prime example of the successful application of this compound in salt formation. Penicillin G, a widely used antibiotic, is susceptible to degradation in acidic environments, such as the stomach. The formation of the this compound salt significantly reduces its aqueous solubility, which can protect the drug from degradation and allow for its use in long-acting injectable formulations. This modification of its physicochemical properties demonstrates the profound impact that salt formation with a diamine like this compound can have on the therapeutic application of a drug.

Conclusion

This compound is a versatile and valuable tool in the field of pharmaceutical salt selection. Its diamine nature and large hydrophobic structure provide a unique set of properties that can be leveraged to overcome formulation challenges and enhance the performance of acidic APIs. By carefully considering the principles of salt formation and employing rigorous characterization techniques, researchers and drug development professionals can effectively utilize this compound to create more stable, effective, and patient-friendly drug products. The well-documented case of Penicillin G this compound stands as a testament to the potential of this approach in modern pharmaceutical development.

References

An In-depth Technical Guide to the Origin and Synthesis of Hydrabamine from Abietic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrabamine, chemically known as N,N'-bis(dehydroabietyl)ethylenediamine, is a large molecule amine derived from abietic acid, a naturally occurring diterpenoid resin acid. Its primary application in the pharmaceutical industry has been as a long-acting carrier for penicillin G, forming a stable, sparingly soluble salt that allows for slow release of the antibiotic after intramuscular injection. This technical guide provides a comprehensive overview of the origin of this compound from abietic acid and a detailed, multi-step synthesis pathway. The synthesis involves the aromatization of abietic acid to dehydroabietic acid, followed by the conversion of the carboxylic acid functionality to a primary amine, and concluding with the coupling of two dehydroabietylamine molecules with an ethylenediamine bridge. This document includes detailed experimental protocols, quantitative data organized for clarity, and visualizations of the synthetic pathway and workflows to aid in research and development.

Introduction

Abietic acid is a diterpene resin acid that is the primary component of rosin, derived from the oleoresin of coniferous trees. Its rigid, tricyclic structure has made it an attractive starting material for the synthesis of various complex molecules and chiral auxiliaries. One such derivative is this compound, a diamine formed by linking two dehydroabietyl moieties through an ethylenediamine linker. The dehydroabietyl skeleton is obtained through the dehydrogenation of abietic acid, resulting in an aromatic C-ring.

The significance of this compound lies in its use as a salt-forming agent with acidic drugs, most notably penicillin G. The resulting this compound Penicillin G salt exhibits low solubility in water, which leads to a prolonged therapeutic effect by maintaining a low but effective concentration of the antibiotic in the bloodstream over an extended period. This guide will detail the synthetic journey from the readily available natural product, abietic acid, to the final pharmaceutical ingredient, this compound.

Overall Synthesis Pathway

The synthesis of this compound from abietic acid can be conceptually divided into three main stages:

  • Aromatization: Conversion of abietic acid to dehydroabietic acid.

  • Amination: Transformation of the carboxylic acid group of dehydroabietic acid into a primary amine to yield dehydroabietylamine.

  • Dimerization: Coupling of two molecules of dehydroabietylamine with a two-carbon linker to form this compound.

Synthesis_Pathway Abietic_Acid Abietic Acid Dehydroabietic_Acid Dehydroabietic Acid Abietic_Acid->Dehydroabietic_Acid Dehydrogenation Dehydroabietoyl_Azide Dehydroabietoyl Azide Dehydroabietic_Acid->Dehydroabietoyl_Azide Acyl Azide Formation Dehydroabietyl_Isocyanate Dehydroabietyl Isocyanate Dehydroabietoyl_Azide->Dehydroabietyl_Isocyanate Curtius Rearrangement Dehydroabietylamine Dehydroabietylamine Dehydroabietyl_Isocyanate->Dehydroabietylamine Hydrolysis This compound This compound Dehydroabietylamine->this compound Dimerization

Figure 1: Overall synthesis pathway of this compound from abietic acid.

Experimental Protocols and Data

Stage 1: Synthesis of Dehydroabietic Acid from Abietic Acid

The aromatization of the C-ring of abietic acid to form dehydroabietic acid is a critical first step. This is typically achieved through dehydrogenation using a palladium on carbon (Pd/C) catalyst at elevated temperatures. To facilitate the reaction and prevent sublimation of the starting material, abietic acid is often first converted to its methyl ester.

3.1.1. Methylation of Abietic Acid

  • Reaction: Abietic acid is esterified to methyl abietate.

  • Protocol:

    • Dissolve abietic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a base, for instance, lithium hydroxide (LiOH), to the solution.

    • Introduce a methylating agent, like dimethyl sulfate (Me₂SO₄), to the reaction mixture.

    • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain pure methyl abietate.

3.1.2. Dehydrogenation of Methyl Abietate

  • Reaction: The diene system in the C-ring of methyl abietate is aromatized.

  • Protocol:

    • In a reaction vessel equipped with a reflux condenser, place methyl abietate (1 equivalent) and 5% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

    • Heat the mixture to a high temperature, around 250 °C, under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Maintain the temperature for several hours until the reaction is complete, as indicated by TLC or gas chromatography (GC) analysis.

    • Cool the reaction mixture and dissolve it in a suitable organic solvent.

    • Filter off the Pd/C catalyst.

    • Remove the solvent under reduced pressure to yield crude methyl dehydroabietate.

3.1.3. Saponification of Methyl Dehydroabietate

  • Reaction: The methyl ester of dehydroabietic acid is hydrolyzed back to the carboxylic acid.

  • Protocol:

    • Dissolve the crude methyl dehydroabietate in a mixture of methanol and water.

    • Add a strong base, such as potassium hydroxide (KOH), to the solution.[1]

    • Reflux the mixture for several hours until the saponification is complete.

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the dehydroabietic acid.

    • Collect the solid product by filtration, wash with water, and dry to obtain dehydroabietic acid.

Step Reactants Reagents Conditions Yield Reference
MethylationAbietic AcidLiOH, Me₂SO₄, DMFRoom TemperatureQuantitative[1]
DehydrogenationMethyl Abietate5% Pd/C250 °C85%[1]
SaponificationMethyl DehydroabietateKOH, MeOH/H₂OReflux75%[1]
Table 1: Summary of reaction conditions and yields for the synthesis of dehydroabietic acid.
Stage 2: Synthesis of Dehydroabietylamine from Dehydroabietic Acid

The conversion of the carboxylic acid group of dehydroabietic acid to a primary amine can be achieved through several methods, with the Curtius rearrangement being a reliable and high-yielding approach. This method avoids harsh reducing agents that could affect the aromatic ring.

3.2.1. Curtius Rearrangement

The Curtius rearrangement proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to the amine.

Curtius_Rearrangement Carboxylic_Acid Dehydroabietic Acid Acyl_Chloride Dehydroabietoyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Acyl_Azide Dehydroabietoyl Azide Acyl_Chloride->Acyl_Azide NaN₃ Isocyanate Dehydroabietyl Isocyanate Acyl_Azide->Isocyanate Heat (Rearrangement) Amine Dehydroabietylamine Isocyanate->Amine Acidic or Basic Hydrolysis

Figure 2: Workflow for the Curtius rearrangement of dehydroabietic acid.
  • Protocol for Curtius Rearrangement:

    • Acyl Chloride Formation: Convert dehydroabietic acid to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.

    • Acyl Azide Formation: The crude acyl chloride is then reacted with sodium azide (NaN₃) in a suitable solvent system, often a biphasic mixture of water and an organic solvent, to form the dehydroabietoyl azide.

    • Rearrangement and Trapping: The acyl azide is carefully heated in an inert solvent (e.g., toluene or tert-butanol). The rearrangement to the isocyanate occurs with the loss of nitrogen gas. If performed in the presence of an alcohol (like tert-butanol), a carbamate is formed, which can be subsequently hydrolyzed to the amine.

    • Hydrolysis: The resulting isocyanate or carbamate is hydrolyzed under acidic or basic conditions to yield dehydroabietylamine.

Step Intermediate Reagents Conditions Yield
1Dehydroabietoyl ChlorideSOCl₂ or (COCl)₂Room Temp to RefluxHigh
2Dehydroabietoyl AzideNaN₃0 °C to Room TempHigh
3Dehydroabietyl IsocyanateHeatVaries with solventHigh
4DehydroabietylamineH₃O⁺ or OH⁻RefluxGood to High
Table 2: General conditions and expected yields for the Curtius rearrangement.
Stage 3: Synthesis of this compound from Dehydroabietylamine

The final step in the synthesis is the dimerization of dehydroabietylamine to form this compound. This is achieved by reacting two equivalents of the amine with a suitable two-carbon electrophile, such as 1,2-dichloroethane or 1,2-dibromoethane.

  • Reaction: Nucleophilic substitution of two dehydroabietylamine molecules onto a 1,2-dihaloethane.

  • Protocol:

    • Dissolve dehydroabietylamine (2 equivalents) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to act as a scavenger for the hydrohalic acid byproduct.

    • Add 1,2-dichloroethane or 1,2-dibromoethane (1 equivalent) to the reaction mixture.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC.

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Reactants Reagents Conditions Yield
Dehydroabietylamine, 1,2-DichloroethaneK₂CO₃, DMF80-100 °CModerate to Good
Table 3: General conditions for the synthesis of this compound.

Conclusion

The synthesis of this compound from abietic acid is a multi-step process that leverages the rich chemistry of this natural product. The key transformations involve the aromatization of the abietane skeleton, conversion of a carboxylic acid to a primary amine via a reliable rearrangement reaction, and a final dimerization to construct the target molecule. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis of this compound. For industrial-scale production, optimization of reaction conditions, solvent selection, and purification methods would be necessary to ensure efficiency, cost-effectiveness, and compliance with regulatory standards. The continued interest in long-acting drug formulations suggests that derivatives of natural products like this compound will remain relevant in pharmaceutical development.

References

An In-depth Technical Guide to the Basicity and pKa of Hydrabamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and predicted pKa of Hydrabamine, a diamine compound. The document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the physicochemical properties of this molecule.

Introduction to this compound

This compound is a large, complex diamine with the chemical formula C42H64N2.[1][2] Its structure consists of two large hydrophobic moieties connected by an ethylenediamine linker. The presence of two nitrogen atoms gives this compound its basic character, allowing it to accept protons under acidic conditions.[1][2][3] Understanding the basicity and the acid dissociation constants (pKa) of these amino groups is crucial for predicting its behavior in physiological environments, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential pharmacological activity.

Basicity and Predicted pKa of this compound

The basicity of an amine is quantified by the pKa of its conjugate acid.[4][5][6] For a diamine like this compound, there are two pKa values, corresponding to the stepwise protonation of the two nitrogen atoms.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC42H64N2PubChem[1]
Molecular Weight596.97 g/mol ChemicalBook[3]
Predicted pKa10.17 ± 0.20ChemicalBook[3]

It is important to note that this predicted pKa value likely represents the first protonation step (pKa1) and the second pKa value (pKa2) is expected to be lower. The large, sterically hindering groups attached to the nitrogen atoms may also influence their basicity.

Experimental Protocols for pKa Determination

Due to the predicted low aqueous solubility of this compound, standard potentiometric titration methods may be challenging. Therefore, methods suitable for poorly soluble compounds are recommended. Below are detailed hypothetical protocols for determining the pKa values of this compound.

Potentiometric Titration in a Co-solvent System

This method is a common and accurate technique for pKa determination.[7][8] The use of a co-solvent is necessary to dissolve the poorly soluble this compound.

Methodology:

  • Preparation of this compound Solution:

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the compound in a suitable co-solvent mixture, such as methanol/water or dioxane/water (e.g., 50:50 v/v), to a final concentration of approximately 1-5 mM.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

    • Place a known volume (e.g., 25 mL) of the this compound solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

    • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

  • Titration Procedure:

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH reading after each addition, allowing the solution to equilibrate.

    • Continue the titration well past the equivalence points to obtain a complete titration curve.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values are determined from the pH at the half-equivalence points of the titration curve. For a diamine, two inflection points will be observed, corresponding to the two pKa values.

    • Alternatively, the pKa values can be determined by calculating the first and second derivatives of the titration curve.

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds with a chromophore in the vicinity of the ionizable group, and for those with low solubility.[9][10][11]

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., pH 2 to 12).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of solutions by adding a small, constant volume of the this compound stock solution to each buffer solution, ensuring the final concentration is within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The pKa value is the pH at the inflection point of this curve. For a diamine, the data may be more complex, potentially showing two transitions if the electronic environment of the chromophore is affected by both protonation events.

Visualizing the Protonation of this compound

The following diagram illustrates the stepwise protonation of a generic diamine, representing the acid-base equilibrium of this compound.

G cluster_0 Protonation States of this compound B This compound (B) BH Monoprotonated this compound (BH+) B->BH + H+ BH->B - H+ (pKa1) BH2 Diprotonated this compound (BH2++) BH->BH2 + H+ BH2->BH - H+ (pKa2) G start Start: pKa Determination of this compound solubility Assess Solubility start->solubility soluble Potentiometric Titration (Aqueous) solubility->soluble Soluble insoluble Select Method for Poorly Soluble Compounds solubility->insoluble Poorly Soluble data_analysis Data Analysis (Titration Curve / Sigmoidal Fit) soluble->data_analysis cosolvent Potentiometric Titration (Co-solvent) insoluble->cosolvent spectro UV-Vis Spectrophotometry insoluble->spectro cosolvent->data_analysis spectro->data_analysis pka_values Determine pKa1 and pKa2 data_analysis->pka_values

References

The Role of Hydrabamine in Enhancing Drug Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and therapeutic efficacy. A significant portion of new chemical entities exhibit poor water solubility, posing a major challenge in drug development. One established strategy to address this is the formation of pharmaceutical salts. This technical guide explores the use of hydrabamine, a large diamine molecule, as a salt-forming agent to modify and enhance the solubility of acidic drugs. Through a detailed examination of Penicillin G this compound, this document provides insights into the underlying mechanisms, quantitative solubility data, and relevant experimental protocols.

Introduction to this compound

This compound, chemically known as N,N'-Bis(dehydroabietyl)ethylenediamine, is a complex diamine.[1] Its large, lipophilic structure and basic nitrogen centers make it a candidate for forming stable salts with acidic drug molecules. The primary documented application of this compound in pharmaceuticals is as a counter-ion for penicillin G, creating a salt with modified physicochemical properties.[1]

This compound's Physicochemical Properties:

  • Molecular Formula: C42H64N2[2]

  • Molecular Weight: 597.0 g/mol [2]

  • Nature: Diamine, acting as a conjugate base.[2]

Mechanism of Solubility Enhancement: Salt Formation

Salt formation is a widely utilized and effective technique for increasing the dissolution rate and solubility of ionizable drugs.[3][4][5] For a weakly acidic drug (HA), which often has low aqueous solubility in its neutral form, reaction with a base like this compound (B) can form a salt (BH+A-).

The underlying principle of solubility enhancement through salt formation is the introduction of ionic character to the molecule. In an aqueous environment, the salt dissociates into its constituent ions (BH+ and A-). These charged species are generally more soluble in polar solvents like water than the uncharged parent drug.[6] This increased solubility is governed by factors such as the pKa of the drug and the counter-ion, the pH of the medium, and the crystal lattice energy of the salt.[3][4]

The conversion of a weakly acidic drug to its salt form can significantly increase its solubility and dissolution rate, which are often the rate-limiting steps for oral absorption.[7]

G cluster_drug Poorly Soluble Acidic Drug (HA) cluster_this compound This compound (B) cluster_salt Salt Formation cluster_dissolution Enhanced Aqueous Solubility drug HA (solid) reaction HA + B -> BH+A- drug->reaction Reacts with This compound B (solution) This compound->reaction dissolved BH+ (aq) + A- (aq) reaction->dissolved Dissociates in water

Figure 1: Mechanism of solubility enhancement via salt formation with this compound.

Case Study: Penicillin G this compound

The most well-documented use of this compound to alter drug properties is in the formation of Penicillin G this compound. This salt is a combination of two molecules of benzylpenicillinic acid with one molecule of this compound.[1] The formation of this salt significantly alters the solubility profile of penicillin G, particularly reducing its solubility in water, which can be advantageous for creating long-acting depot formulations.

Quantitative Solubility Data

The solubility of Penicillin G this compound has been determined in a variety of solvents. The data, originally published by P. J. Weiss et al. in 1957, is summarized in the table below.[1] This table highlights the low aqueous solubility and higher solubility in certain organic solvents.

SolventSolubility (mg/mL) at ~28°C
Water0.075
Methanol7.3
Ethanol5.2
Isopropanol1.7
Isoamyl alcohol3.1
Cyclohexane0.115
Benzene0.60
Toluene0.39
Petroleum Ether0.0
Isooctane0.055
Carbon Tetrachloride0.50
Ethyl Acetate1.65
Isoamyl Acetate1.4
Acetone3.4
Methyl Ethyl Ketone3.65
Ether0.70

Data sourced from P. J. Weiss et al., Antibiot. Chemother. 7, 374 (1957).[1]

Experimental Protocols

General Protocol for the Synthesis of an Amine Salt of an Acidic Drug

While the specific patent for Penicillin G this compound preparation (L. C. Cheney, US 2812325) provides the definitive method, a general experimental protocol for forming a salt between an acidic drug like penicillin and an amine like this compound can be outlined as follows. This process typically involves a neutralization reaction in a suitable solvent.

G start Start dissolve_drug Dissolve acidic drug (e.g., Penicillin G) in a suitable organic solvent (e.g., alcohol or acetone). start->dissolve_drug dissolve_base Dissolve this compound in the same or a miscible solvent. dissolve_drug->dissolve_base mix Combine the two solutions under controlled temperature and stirring. dissolve_base->mix precipitate Allow the salt to precipitate. Cooling may be required. mix->precipitate isolate Isolate the salt crystals by filtration. precipitate->isolate wash Wash the crystals with cold solvent to remove unreacted starting materials. isolate->wash dry Dry the purified salt under vacuum. wash->dry end End dry->end G start Start add_excess Add an excess amount of the solid (e.g., Penicillin G this compound) to a known volume of the solvent in a sealed flask. start->add_excess equilibrate Agitate the flask at a constant temperature (e.g., 28°C or 37°C) for an extended period (e.g., 24-72 hours) to reach equilibrium. add_excess->equilibrate check_solid Visually confirm that excess undissolved solid remains, indicating saturation. equilibrate->check_solid separate Separate the solid from the solution by centrifugation or filtration (e.g., using a 0.45 µm filter). check_solid->separate analyze Analyze the concentration of the drug in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis). separate->analyze calculate Calculate the solubility in mg/mL. analyze->calculate end End calculate->end

References

The Historical Context of Hydrabamine in Pharmaceutical Sciences: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrabamine, chemically known as N,N'-Bis(dehydroabietyl)ethylenediamine, holds a significant place in the historical landscape of pharmaceutical sciences, not as a therapeutic agent in its own right, but as a crucial component in the development of long-acting antibiotic formulations. Its primary role was as a salt-forming agent for penicillin G, leading to the creation of Penicillin G this compound. This formulation was designed to produce a stable, injectable suspension that would slowly release penicillin G into the bloodstream, thereby maintaining therapeutic concentrations over an extended period. This guide provides an in-depth technical overview of the historical context, physicochemical properties, and the mechanism of action of the active component associated with this compound's pharmaceutical use.

Historical Context and Development

The mid-20th century was a transformative period in the field of antibiotics, with penicillin G being a cornerstone of antibacterial therapy. However, the soluble salts of penicillin G, such as the sodium or potassium salts, were rapidly absorbed and excreted, necessitating frequent injections to maintain effective therapeutic levels. This limitation spurred research into the development of "depot" or long-acting penicillin formulations.

The strategy centered on creating poorly soluble salts of penicillin G by reacting it with various organic bases. The resulting compounds, when administered as an aqueous suspension, would act as a reservoir at the site of injection, slowly dissolving and releasing penicillin G into circulation.

It is in this context that this compound emerged as a viable organic base. Research in the mid-1950s led to the development of Penicillin G this compound. Key milestones in its development include:

  • 1954-1955: Initial pharmacological studies were published by MacCorquodale et al. and DeRose et al., which likely detailed the early in vivo performance of this new penicillin salt.

  • 1957: A United States patent (2,812,325) was granted to L. C. Cheney, assigned to Abbott Laboratories, for the preparation of N,N'-bis-(dehydroabietyl)-ethylenediamine di-benzylpenicillin, commercially known as Penicillin G this compound.

These developments positioned Penicillin G this compound as a therapeutic option for infections requiring sustained antibiotic treatment.

Physicochemical Properties and Quantitative Data

This compound itself is a large, complex diamine. When reacted with two molecules of penicillin G, it forms a stable, crystalline salt with low solubility in water. This low solubility was the key to its function as a long-acting formulation.

Quantitative Data: Solubility of Penicillin G this compound

The following table summarizes the solubility of Penicillin G this compound in various solvents, as determined in early studies. This data was crucial for formulation development and understanding its release characteristics.

SolventSolubility (mg/mL) at approx. 28°C
Water0.075
Methanol7.3
Ethanol5.2
Isopropanol1.7
Acetone3.4
Ethyl Acetate1.65
Benzene0.60
Carbon Tetrachloride0.50
Ether0.70

Experimental Protocols

Synthesis of Penicillin G this compound (Generalized Protocol)

The preparation of Penicillin G this compound, as described in the patent literature, would have followed a straightforward salt formation reaction.

  • Preparation of a Soluble Penicillin Salt Solution: A solution of a soluble salt of penicillin G, such as potassium penicillin G, would be prepared in an aqueous medium.

  • Preparation of a this compound Salt Solution: this compound would be dissolved in a suitable water-miscible solvent, and the solution would be acidified to form a soluble salt, such as the dihydrochloride.

  • Precipitation of Penicillin G this compound: The two solutions would be mixed, likely with stirring. The low solubility of Penicillin G this compound in the aqueous medium would cause it to precipitate out of the solution.

  • Isolation and Purification: The precipitated Penicillin G this compound would be collected by filtration, washed with water to remove any unreacted starting materials and soluble byproducts, and then dried to yield the final product.

G penicillin_k Potassium Penicillin G in Aqueous Solution mixing Mixing & Precipitation penicillin_k->mixing hydrabamine_hcl This compound Dihydrochloride in Aqueous Solution hydrabamine_hcl->mixing filtration Filtration & Washing mixing->filtration drying Drying filtration->drying final_product Penicillin G this compound (Crystalline Solid) drying->final_product

Caption: Generalized workflow for the synthesis of Penicillin G this compound.

Pharmacological Evaluation (Inferred Protocols)

The early pharmacological studies of Penicillin G this compound would have focused on demonstrating its long-acting properties and efficacy.

  • Animal Models: Studies would have been conducted in animal models (e.g., rabbits, dogs) to assess the pharmacokinetic profile of the drug.

  • Blood Level Determination: Following intramuscular injection of a suspension of Penicillin G this compound, blood samples would be collected at various time points. The concentration of penicillin G in the serum would be determined using microbiological assays (e.g., cylinder plate assay with a sensitive bacterial strain like Sarcina lutea or Staphylococcus aureus). This would establish the duration of effective antibiotic levels.

  • Efficacy Studies: The therapeutic efficacy would be evaluated in animal models of bacterial infection. Animals would be infected with a penicillin-sensitive pathogen, and the ability of a single injection of Penicillin G this compound to protect the animals from the infection would be assessed and compared to treatment with soluble penicillin G.

Mechanism of Action: The Penicillin G Signaling Pathway

It is crucial to understand that this compound itself is not an antibacterial agent. The therapeutic effect of Penicillin G this compound is solely due to the Penicillin G molecule. Penicillin G is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The key steps in this pathway are:

  • Target Identification: Penicillin G targets a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2][3]

  • Enzyme Inhibition: PBPs, specifically transpeptidases, are responsible for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains of the cell wall, giving it structural integrity.[1][2]

  • Covalent Bonding: The highly reactive β-lactam ring of penicillin G covalently binds to the active site of the transpeptidase, irreversibly inactivating the enzyme.[3]

  • Disruption of Cell Wall Synthesis: With the transpeptidases inhibited, the bacterial cell cannot properly synthesize or repair its peptidoglycan cell wall.[1][2]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1]

G cluster_bacterium Bacterial Cell peptidoglycan_synthesis Peptidoglycan Synthesis pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) peptidoglycan_synthesis->pbp cross_linking Cell Wall Cross-linking pbp->cross_linking pbp->cross_linking cell_wall Stable Cell Wall cross_linking->cell_wall weakened_wall Weakened Cell Wall cross_linking->weakened_wall cell_integrity Bacterial Cell Integrity cell_wall->cell_integrity penicillin_g Penicillin G inhibition Inhibition penicillin_g->inhibition inhibition->pbp lysis Cell Lysis weakened_wall->lysis

Caption: Mechanism of action of Penicillin G, inhibiting bacterial cell wall synthesis.

Conclusion

This compound played a pivotal, albeit supportive, role in the advancement of antibiotic therapy in the mid-20th century. While not possessing intrinsic therapeutic properties, its use in the formation of Penicillin G this compound was a significant step in overcoming the pharmacokinetic limitations of early penicillin treatments. This innovation allowed for less frequent dosing and improved patient compliance, contributing to more effective management of bacterial infections. The study of this compound and its pharmaceutical application serves as a classic example of how formulation science can profoundly impact the clinical utility of a drug.

References

The Core Mechanism of Hydrabamine as a Formulation Excipient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrabamine, a large, hydrophobic diamine, primarily functions as a specialized formulation excipient through its ability to form sparingly soluble salts with acidic active pharmaceutical ingredients (APIs). This salt formation is a strategic approach to modify the physicochemical properties of a drug, leading to enhanced stability, improved taste-masking, and the development of sustained-release oral dosage forms. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its application in forming low-solubility salts, and presents relevant physicochemical data, experimental protocols, and conceptual diagrams to elucidate its role in drug formulation.

Introduction: The Role of Salt Formation in Drug Development

The conversion of an acidic or basic API into a salt is a common and effective strategy in pharmaceutical development to optimize a drug's properties.[1][2] Salt formation can significantly influence a drug's solubility, dissolution rate, stability, hygroscopicity, and manufacturability.[1][2] While many salt-forming agents are employed to enhance aqueous solubility, a select few, like this compound, are utilized for the opposite effect: to decrease solubility and thereby control the rate of drug release.

This compound's large, complex, and hydrophobic structure makes it an ideal candidate for forming strong ionic bonds with acidic drugs, resulting in salts with significantly reduced aqueous solubility. This characteristic is particularly beneficial for:

  • Sustained Release: By decreasing the dissolution rate of a drug in the gastrointestinal tract, this compound salts can provide a prolonged therapeutic effect, reduce dosing frequency, and improve patient compliance.[3][4]

  • Taste-Masking: The low solubility of this compound salts in saliva minimizes the interaction of bitter-tasting APIs with taste receptors, making oral formulations, especially for pediatric and veterinary use, more palatable.[5][6][7]

The most well-documented application of this compound is in the formulation of Penicillin G this compound, an oral antibiotic.[8]

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical properties is essential for its effective application as a formulation excipient.

PropertyValueSource
Chemical Name N,N'-bis([[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine)PubChem
Molecular Formula C₄₂H₆₄N₂PubChem
Molecular Weight 597.0 g/mol PubChem
Appearance Crystalline solidGeneral Knowledge
Solubility Practically insoluble in water; soluble in various organic solventsGeneral Knowledge
pKa (Not publicly available, but expected to have two basic pKa values for the two amine groups)Inferred

Mechanism of Action: Salt Formation and its Consequences

The core mechanism of action of this compound as a formulation excipient is its function as a cationic counterion to form a stable, sparingly soluble salt with an acidic API.

The Salt Formation Process

This compound possesses two amine functional groups that can be protonated to form a dication. This dication then interacts electrostatically with the anionic form of an acidic drug (e.g., a drug with a carboxylic acid group) to form a stable salt. The stoichiometry of this interaction can vary depending on the specific API and reaction conditions. For instance, with Penicillin G, a 1:2 molar ratio of this compound to penicillin is formed.[9]

Salt_Formation cluster_reactants Reactants in Solution cluster_product Product (Crystalline Salt) This compound This compound Protonated_this compound Protonated this compound (Cation) This compound->Protonated_this compound Protonation Acidic_API Acidic API (e.g., Penicillin G) Anionic_API Anionic API (Anion) Acidic_API->Anionic_API Deprotonation H+ H+ H+->Protonated_this compound Hydrabamine_Salt Sparingly Soluble This compound-API Salt Protonated_this compound->Hydrabamine_Salt Ionic Bond Formation & Crystallization Anionic_API->Hydrabamine_Salt

Figure 1: General mechanism of this compound salt formation with an acidic API.
Impact on Physicochemical Properties: The Case of Penicillin G this compound

The formation of the this compound salt drastically alters the physicochemical properties of the parent drug. The most significant change is a dramatic reduction in aqueous solubility.

CompoundSolubility in Water (mg/mL at ~28°C)Other Solubilities (mg/mL at ~28°C)Source
Penicillin G PotassiumHighly soluble-General Knowledge
Penicillin G this compound 0.075 Methanol: 7.3, Ethanol: 5.2, Acetone: 3.4, Ether: 0.70[8]

This significant decrease in aqueous solubility is the primary driver for the two main applications of this compound as an excipient:

  • Sustained Release: In an oral dosage form, the low solubility of Penicillin G this compound leads to a slow dissolution rate in the gastrointestinal tract. This slow dissolution acts as the rate-limiting step for drug absorption, resulting in a sustained release profile and prolonged therapeutic plasma concentrations.[3][10]

  • Taste-Masking: For oral suspensions, particularly for pediatric or veterinary use, the bitter taste of many APIs is a major challenge. By forming a sparingly soluble salt, the concentration of the free, dissolved (and therefore taste-able) drug in the saliva is kept below the taste threshold.[5][11] This makes the formulation more palatable without the need for complex coating technologies.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, characterization, and in vitro evaluation of this compound-API salts. These protocols are based on standard pharmaceutical practices and should be adapted for specific APIs.

Synthesis of a this compound-API Salt (Representative Protocol)

This protocol describes a typical laboratory-scale synthesis of a this compound salt of an acidic API.

Synthesis_Workflow A 1. Dissolve Acidic API in a suitable solvent (e.g., ethanol). C 3. Mix the two solutions with stirring. A->C B 2. Dissolve this compound in the same solvent (stoichiometric amount). B->C D 4. Allow the salt to precipitate (may require cooling or anti-solvent addition). C->D E 5. Isolate the precipitate by filtration. D->E F 6. Wash the precipitate with a small amount of cold solvent. E->F G 7. Dry the salt under vacuum at an appropriate temperature. F->G H 8. Characterize the resulting salt. G->H

Figure 2: General workflow for the synthesis of a this compound-API salt.

Materials:

  • Acidic API

  • This compound

  • Suitable solvent (e.g., ethanol, methanol, acetone)[8]

  • Anti-solvent (if necessary, e.g., water)

Procedure:

  • Dissolve the acidic API in a minimal amount of the chosen solvent with warming if necessary.

  • In a separate container, dissolve a stoichiometric amount of this compound in the same solvent.

  • Slowly add the this compound solution to the API solution with constant stirring.

  • Continue stirring for a specified period (e.g., 1-2 hours) at room temperature or a slightly elevated temperature.

  • If precipitation does not occur, cool the solution in an ice bath or add an anti-solvent dropwise until turbidity is observed.

  • Allow the precipitate to fully form by leaving the mixture to stand for several hours or overnight, preferably at a reduced temperature.

  • Collect the solid salt by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to a constant weight.

Physicochemical Characterization of the this compound-API Salt

A thorough characterization is crucial to confirm the formation of the salt and to determine its properties.

Analytical TechniquePurposeExpected Outcome for a this compound-API Salt
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm salt formation by observing changes in the vibrational frequencies of functional groups.Disappearance of the carboxylic acid C=O stretch of the API and appearance of a carboxylate anion stretch at a lower wavenumber. Changes in the N-H bending region of this compound.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess the crystallinity of the salt.A sharp, single endothermic peak corresponding to the melting point of the new salt, which is different from the melting points of the individual starting materials.
X-Ray Powder Diffraction (XRPD) To confirm the formation of a new crystalline solid and to identify its crystal form.A unique diffraction pattern that is different from the patterns of the API and this compound, indicating the formation of a new crystalline lattice.[12][13]
Solubility Studies To quantify the reduction in solubility of the API upon salt formation.Significantly lower aqueous solubility of the salt compared to a highly soluble salt form (e.g., sodium or potassium salt) of the API.
In Vitro Dissolution Testing for Sustained Release

This protocol outlines a standard method for evaluating the sustained-release properties of a formulation containing a this compound-API salt.

Apparatus: USP Apparatus 2 (Paddle Apparatus)[14]

Dissolution Medium: 900 mL of a buffered solution simulating physiological pH (e.g., pH 1.2 for 2 hours, followed by a change to pH 6.8).[14]

Temperature: 37 ± 0.5 °C[14]

Paddle Speed: 50 rpm[14]

Procedure:

  • Place the dosage form (e.g., tablet or capsule containing the this compound-API salt) in the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Dissolution_Workflow cluster_setup Experimental Setup cluster_process Testing Process cluster_output Data Analysis A USP Apparatus 2 (Paddle) E Withdraw samples at time intervals A->E B Dosage Form (this compound-API Salt) B->E C Dissolution Medium (e.g., pH 6.8 buffer) C->E D 37 °C D->E F Filter samples E->F G Analyze API concentration (e.g., HPLC) F->G H Calculate cumulative drug release G->H I Plot release profile (% Released vs. Time) H->I

Figure 3: Workflow for in vitro dissolution testing of a sustained-release formulation.
Stability Testing of this compound-API Formulations

Stability studies are essential to determine the shelf-life of the drug product under various environmental conditions.

Storage Conditions (as per ICH guidelines): [15][16]

  • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Testing Time Points: [15][16]

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Accelerated: 0, 3, and 6 months

Parameters to be Tested:

  • Physical: Appearance, color, odor, pH (for suspensions), redispersibility (for suspensions).[15][17]

  • Chemical: Assay of the API, content of degradation products, dissolution profile.[15][17]

  • Microbiological (for suspensions): Microbial limits, preservative effectiveness.[15][17]

Alternative Mechanisms of Action: An Evaluation

While the primary mechanism of action of this compound is clearly salt formation leading to reduced solubility, it is prudent to consider other potential roles as a formulation excipient.

  • Nanoparticle Formation: There is currently no scientific literature to suggest that this compound is used to formulate API-containing nanoparticles. Its hydrophobic nature is more conducive to forming crystalline salts rather than acting as a stabilizer in nanoparticulate systems.

  • Stabilization of Amorphous Drugs: The available evidence points towards this compound forming crystalline salts with acidic APIs. The formation of a stable crystalline structure is generally antithetical to the stabilization of an amorphous form of a drug. Therefore, it is highly unlikely that this compound would be used for this purpose.

Conclusion

This compound serves as a highly specialized formulation excipient with a well-defined mechanism of action: the formation of sparingly soluble crystalline salts with acidic active pharmaceutical ingredients. This mechanism is effectively leveraged to achieve sustained-release profiles and for taste-masking of bitter drugs in oral dosage forms. The case of Penicillin G this compound provides a classic example of this application. While its use appears to be niche, for appropriate acidic drug candidates, this compound offers a straightforward and effective formulation strategy to control drug release and improve palatability. Further research into the application of this compound with other classes of acidic drugs could broaden its utility in pharmaceutical formulation.

References

A Framework for the Preliminary Investigation of Hydrabamine's Potential Biological Inertness

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive framework for conducting a preliminary investigation into the biological inertness of the chemical compound Hydrabamine. To date, a thorough review of publicly available scientific literature reveals a significant lack of data pertaining to the biological activity, metabolic fate, and potential toxicity of this compound. This guide, therefore, serves as a proposed roadmap for researchers, providing detailed experimental protocols and data presentation structures necessary to systematically evaluate its potential as a biologically inert substance. The core of this framework is a multi-phased in vitro approach, encompassing cytotoxicity assessment, metabolic stability analysis, and broad-panel off-target binding screening. The successful completion of these studies would provide the foundational evidence required to support a claim of biological inertness for this compound, a critical step for its potential application in various biomedical and pharmaceutical contexts.

Introduction

This compound is a diamine compound with the molecular formula C42H64N2[1]. Its chemical structure is well-defined, and it is cataloged in chemical databases such as PubChem[1][2]. However, beyond its basic chemical and physical properties, there is a conspicuous absence of information regarding its interaction with biological systems. The concept of "biological inertness" implies that a substance has minimal or no pharmacological or toxicological effects on a living organism. Establishing such a profile is crucial for compounds intended for use as excipients, scaffolds in drug delivery systems, or as negative controls in biological assays.

This technical guide presents a structured, three-phase investigational plan to address the knowledge gap concerning this compound's biological activity. The proposed studies are designed to be conducted in vitro, providing a cost-effective and high-throughput preliminary assessment.

Proposed Experimental Investigation

A sequential, three-phase approach is proposed to systematically evaluate the biological inertness of this compound.

Phase 1: In Vitro Cytotoxicity Assessment

The initial phase aims to determine whether this compound exerts cytotoxic effects on living cells. A lack of cytotoxicity over a broad concentration range is a primary indicator of biological inertness. We propose a resazurin-based cell viability assay, which is a sensitive and reliable method for assessing cell health[3][4].

Phase 2: Metabolic Stability Assessment

This phase will investigate the susceptibility of this compound to metabolism by key drug-metabolizing enzymes. A compound that is highly stable in the presence of metabolic enzymes is less likely to be transformed into active or toxic metabolites in vivo. The recommended approach is a liver microsomal stability assay, a standard in vitro method to evaluate Phase I metabolism[5][6][7][8].

Phase 3: Off-Target Binding Profile

To comprehensively screen for unforeseen biological interactions, a broad-panel receptor binding assay is proposed. This will assess this compound's ability to bind to a wide array of common G protein-coupled receptors (GPCRs), ion channels, and transporters. The absence of significant binding affinity for these targets would strongly support its classification as biologically inert[9][10].

Data Presentation

The quantitative data generated from the proposed experimental investigation should be summarized in the following tabular formats for clarity and ease of comparison. The tables below present hypothetical data to illustrate the expected outcomes for a biologically inert compound.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.2
0.198.7 ± 5.1
199.2 ± 3.8
1097.5 ± 4.5
5096.8 ± 5.3
10095.1 ± 4.9

Table 2: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

Incubation Time (minutes)This compound Remaining (%) (Mean ± SD, n=3)
0100 ± 3.1
598.9 ± 2.7
1597.4 ± 3.5
3096.2 ± 4.0
6094.8 ± 3.3

Table 3: Hypothetical Off-Target Binding Profile for this compound (Selected Targets)

TargetLigand Concentration (µM)% Inhibition of Radioligand Binding (Mean ± SD, n=2)
Adenosine A1 Receptor102.1 ± 1.5
Adrenergic α1A Receptor10-1.5 ± 2.0
Adrenergic β2 Receptor103.7 ± 2.8
Dopamine D2 Receptor100.8 ± 1.9
Histamine H1 Receptor104.2 ± 3.1
Muscarinic M1 Receptor10-0.5 ± 2.4
Serotonin 5-HT2A Receptor101.9 ± 2.2

Experimental Protocols

Protocol: Resazurin-Based Cell Viability Assay
  • Cell Culture: Culture a suitable human cell line (e.g., HepG2) in appropriate medium until approximately 80% confluency.

  • Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence from wells with no cells.

Protocol: Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer[6].

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and this compound at a final concentration of 1 µM[5][6].

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation[5].

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard[5][6].

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.

Protocol: Radioligand Receptor Binding Assay
  • Reagent Preparation:

    • Prepare a membrane fraction from cells expressing the receptor of interest.

    • Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors)[10].

    • Prepare a solution of a specific radiolabeled ligand at a concentration at or below its dissociation constant (Kd)[10].

    • Prepare a solution of this compound at the desired screening concentration (e.g., 10 µM).

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and this compound[10].

    • Total Binding Wells: Contain membranes and radioligand.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor[10].

    • Test Compound Wells: Contain membranes, radioligand, and this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[10].

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the bound from the free radioligand[10].

  • Washing: Quickly wash the filters with ice-cold binding buffer.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter[10].

  • Data Analysis: Calculate the percent inhibition of specific binding caused by this compound using the formula: 100 * (1 - (Test Compound cpm - Non-specific cpm) / (Total cpm - Non-specific cpm))).

Mandatory Visualizations

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Metabolic Stability cluster_2 Phase 3: Off-Target Binding p1_1 Cell Seeding (96-well plate) p1_2 This compound Treatment (0.1-100 µM) p1_1->p1_2 p1_3 48h Incubation p1_2->p1_3 p1_4 Resazurin Assay p1_3->p1_4 p1_5 Fluorescence Reading p1_4->p1_5 p2_1 Incubate this compound with Human Liver Microsomes + NADPH p1_5->p2_1 p2_2 Sample at Time Points (0-60 min) p2_1->p2_2 p2_3 Quench Reaction p2_2->p2_3 p2_4 Protein Precipitation p2_3->p2_4 p2_5 LC-MS/MS Analysis p2_4->p2_5 p3_1 Incubate Receptor Membranes, Radioligand & this compound p2_5->p3_1 p3_2 Filter & Wash p3_1->p3_2 p3_3 Scintillation Counting p3_2->p3_3 p3_4 Calculate % Inhibition p3_3->p3_4 end_node Assess Biological Inertness Profile p3_4->end_node start Start Investigation start->p1_1

Caption: Proposed experimental workflow for assessing this compound's biological inertness.

G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand Biologically Active Ligand (Not this compound) Receptor GPCR Target Ligand->Receptor Binding Event Kinase1 Kinase 1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Receptor->Kinase1 Signal Transduction

Caption: Generic signaling pathway, illustrating a potential point of interaction for a biologically active compound.

References

Unlocking the Therapeutic Promise of Hydrabamine: A Technical Guide to the Discovery of Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrabamine, chemically identified as N,N'-bis(dehydroabietyl)ethylenediamine, is a derivative of dehydroabietylamine (DA), a diterpene amine derived from abietic acid found in pine resin. While this compound itself has not been extensively studied for its therapeutic potential, the parent compound, dehydroabietylamine, and its derivatives have garnered significant interest in medicinal chemistry, particularly in the realm of oncology. This technical guide consolidates the existing research on dehydroabietylamine derivatives as a foundation for exploring the potential of novel this compound derivatives. By understanding the synthesis, biological activity, and mechanisms of action of these related compounds, researchers can strategically design and evaluate new this compound-based entities with enhanced therapeutic profiles.

This document provides a comprehensive overview of the current landscape, including detailed experimental protocols, quantitative biological data, and visual representations of key processes to facilitate the discovery and development of the next generation of Hydrabamaine-based therapeutics.

Therapeutic Potential of Dehydroabietylamine Derivatives: A Proxy for this compound

The primary amino group of dehydroabietylamine has proven to be a versatile handle for chemical modification, leading to a diverse library of derivatives with a range of biological activities. The most prominent therapeutic potential observed for these derivatives is their anticancer activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of dehydroabietylamine derivatives against a panel of human cancer cell lines. These derivatives often exhibit improved anticancer activity and lower toxicity compared to the parent compound, dehydroabietylamine. The structural modifications, which include the formation of Schiff bases, amides, and the introduction of various heterocyclic moieties, have a significant impact on their biological activity.

Table 1: In Vitro Anticancer Activity of Selected Dehydroabietylamine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazole Salts A549 (Lung)1.85[1][2]
MCF-7 (Breast)0.75[1][2]
Imidazole Amides L⁵MCF-7 (Breast)2.17[1][2]
Pyrimidine Hybrids 3rMCF-7 (Breast)1.15 ± 0.31[3][4]
3oMCF-7 (Breast)2.46 ± 0.18[4]
3sHCT116 (Colorectal)2.86 ± 0.13[4]
Thiophene Schiff-bases HepG2 (Liver)0.66[5][6]
A549 (Lung)2.11[5][6]
HepG2 (Liver)1.63[5][6]
MCF-7 (Breast)2.65[5][6]
Nitro-substituted Schiff-bases L¹⁵HeLa (Cervical)Moderate to Good[5]
L²⁰A549 (Lung)Moderate to Good[5]

Proposed Mechanisms of Action

The anticancer activity of dehydroabietylamine derivatives appears to be multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and interaction with DNA.

Induction of Apoptosis

A common mechanism of action for many cytotoxic dehydroabietylamine derivatives is the induction of programmed cell death, or apoptosis. Mechanistic studies have revealed that these compounds can trigger apoptosis through various cellular events, including the reduction of mitochondrial membrane potential.[3][4] Some derivatives have also been shown to induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade.[7][8]

Generation of Reactive Oxygen Species (ROS)

Several dehydroabietylamine-pyrimidine hybrids have been shown to significantly elevate intracellular ROS levels.[3][4] The overproduction of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering cell death.

DNA Intercalation

The planar, aromatic structure of the dehydroabietyl core suggests that its derivatives may interact with DNA. Indeed, studies on imidazole and Schiff-base derivatives have indicated that these compounds can bind to DNA through intercalation.[1][2][5] This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel this compound derivatives, based on established protocols for dehydroabietylamine derivatives.

General Synthesis of Dehydroabietylamine Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from dehydroabietylamine and a carboxylic acid.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., DCC, EDCI, HATU) and an activating agent (e.g., HOBt, DMAP) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Coupling: To the activated carboxylic acid solution, add a solution of dehydroabietylamine in the same anhydrous solvent. The reaction mixture is typically stirred at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃ solution, and brine). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified amide derivative by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G General Workflow for Amide Synthesis cluster_0 Activation cluster_1 Coupling cluster_2 Purification & Characterization Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., DCC, HATU) Coupling_Agent->Activated_Ester Amide_Product Amide Derivative Activated_Ester->Amide_Product Nucleophilic Acyl Substitution Dehydroabietylamine Dehydroabietylamine Dehydroabietylamine->Amide_Product Purification Column Chromatography Amide_Product->Purification Characterization NMR, MS Purification->Characterization

General Workflow for Amide Synthesis
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][2][3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve fitting software.

G MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with this compound derivatives Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at ~570nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis G Proposed Mechanism of Action for this compound Derivatives cluster_0 Cellular Targets & Effects cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes Hydrabamine_Derivative This compound Derivative ROS_Generation Increased ROS Generation Hydrabamine_Derivative->ROS_Generation Mitochondria Mitochondrial Dysfunction Hydrabamine_Derivative->Mitochondria DNA_Intercalation DNA Intercalation Hydrabamine_Derivative->DNA_Intercalation MAPK_Pathway MAPK Pathway Modulation ROS_Generation->MAPK_Pathway Apoptosis_Pathway Caspase Activation Mitochondria->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DNA_Intercalation->Cell_Cycle_Arrest PI3K_Akt_Pathway PI3K/Akt Pathway Inhibition Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis MAPK_Pathway->Apoptosis Apoptosis_Pathway->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Formation of Hydrabamine Salts with Acidic Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt formation is a widely employed and highly effective strategy in pharmaceutical development to enhance the physicochemical properties of Active Pharmaceutical Ingredients (APIs). For acidic APIs, the formation of salts with a suitable basic counterion can significantly improve properties such as solubility, stability, and bioavailability. Hydrabamine, a large, hydrophobic diamine, presents a unique opportunity for forming crystalline, stable salts with acidic APIs, particularly those intended for specific formulation strategies like depot injections or taste-masking.

These application notes provide a detailed protocol for the formation of this compound salts of acidic APIs, using the well-documented example of Penicillin G. The principles and methodologies described herein can be adapted for a range of other acidic APIs.

Core Principles of this compound Salt Formation

The formation of a this compound salt with an acidic API is primarily an acid-base reaction, resulting in an ion pair. The stability and successful formation of the salt are governed by several factors, most notably the difference in the pKa values of the acidic API and this compound. A general rule of thumb is that a pKa difference of at least 2-3 units is required for efficient salt formation.

The reaction typically proceeds via a metathesis reaction in a suitable solvent system. This involves the reaction of a soluble salt of the acidic API (e.g., a potassium or sodium salt) with a soluble salt of this compound (e.g., the diacetate salt). The desired this compound salt of the API, being significantly less soluble in the reaction medium, then precipitates and can be isolated.

Experimental Protocols

Preparation of this compound Diacetate Solution

This protocol outlines the preparation of a key intermediate, a solution of this compound diacetate, which will be used in the subsequent salt formation reaction.

Materials:

  • This compound (free base)

  • Glacial Acetic Acid

  • Methanol (or other suitable solvent)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a suitable flask, suspend this compound (1 molar equivalent) in methanol.

  • While stirring, add glacial acetic acid (2 molar equivalents) dropwise to the suspension.

  • Continue stirring at room temperature until the this compound has completely dissolved, indicating the formation of the diacetate salt.

  • The resulting clear solution of this compound diacetate is now ready for use in the salt formation reaction.

Formation of this compound Penicillin G Salt

This protocol details the synthesis of this compound Penicillin G via a metathesis reaction.

Materials:

  • Penicillin G Potassium Salt

  • This compound Diacetate solution (prepared as described above)

  • Purified Water

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Prepare an aqueous solution of Penicillin G Potassium salt. A typical concentration is around 100 mg/mL.[1][2]

  • In a separate reaction vessel, place the freshly prepared this compound diacetate solution.

  • With vigorous stirring, slowly add the aqueous solution of Penicillin G Potassium to the this compound diacetate solution.

  • Upon addition, a white precipitate of this compound Penicillin G will begin to form.

  • Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) at room temperature to ensure complete precipitation.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the filter cake with purified water to remove any unreacted starting materials and by-products.

  • Dry the collected this compound Penicillin G salt under vacuum or in a drying oven at a suitable temperature (e.g., 40-50 °C) to a constant weight.

Adaptation for Other Acidic APIs

The protocol described for Penicillin G can be adapted for other acidic APIs. Key considerations for adaptation include:

  • API Solubility: The acidic API should be available as a water-soluble salt (e.g., sodium or potassium salt). If not, the free acid can be dissolved in a suitable organic solvent and reacted directly with the this compound free base or a solution of this compound diacetate.

  • Solvent Selection: The choice of solvent is critical. The starting materials (API salt and this compound diacetate) should be soluble, while the final this compound-API salt should be sparingly soluble to ensure good precipitation and high yield. Solvent systems may include water, alcohols, or mixtures thereof.

  • Stoichiometry: The molar ratio of the acidic API to this compound should be carefully considered. For a diprotic base like this compound, it can form a salt with one or two molecules of a monoprotic acidic API. The stoichiometry will influence the physicochemical properties of the resulting salt.

  • Crystallization Conditions: Factors such as temperature, stirring rate, and the rate of addition of reactants can influence the crystal form (polymorphism) and particle size of the final salt product, which in turn can affect its performance.

Characterization of the this compound Salt

The newly formed salt should be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: To determine the melting point of the crystalline salt.

  • Spectroscopy (FTIR, NMR): To confirm the presence of both the API and this compound in the salt and to investigate the ionic interactions.

  • X-Ray Diffraction (XRD): To analyze the crystal structure of the salt.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the salt and to quantify the API content.

  • Solubility Studies: To determine the solubility of the salt in various solvents and aqueous media at different pH values.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound Penicillin G. This table can be expanded with data for other acidic API salts as they are generated.

ParameterValueReference
Molecular Formula C₇₄H₁₀₀N₆O₈S₂[DrugFuture]
Molecular Weight 1265.75 g/mol [DrugFuture]
Melting Point 171-173 °C (decomposes)[DrugFuture]
Solubility in Water 0.075 mg/mL[DrugFuture]
Solubility in Methanol 7.3 mg/mL[DrugFuture]
Solubility in Ethanol 5.2 mg/mL[DrugFuture]
Solubility in Acetone 3.4 mg/mL[DrugFuture]

Visualizations

experimental_workflow cluster_preparation Preparation of Reactants cluster_reaction Salt Formation cluster_isolation Isolation and Purification cluster_characterization Characterization PenG_K Penicillin G Potassium Mix Mix and Stir PenG_K->Mix Hydrabamine_DA This compound Diacetate Hydrabamine_DA->Mix Precipitate Precipitation of this compound Penicillin G Mix->Precipitate Filter Filtration Precipitate->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Analysis Analysis (MP, FTIR, XRD, HPLC) Dry->Analysis Final_Product This compound Penicillin G Salt Analysis->Final_Product

Caption: Experimental workflow for the synthesis of this compound Penicillin G salt.

chemical_reaction PenG_K 2 Penicillin G⁻ K⁺ Hydrabamine_PenG This compound Penicillin G (s) PenG_K->Hydrabamine_PenG K_Acetate 2 K⁺ CH₃COO⁻ (aq) Plus1 + Hydrabamine_DA This compound²⁺ 2CH₃COO⁻ Hydrabamine_DA->Hydrabamine_PenG Hydrabamine_DA->K_Acetate Arrow -> Plus2 +

References

Application Notes and Protocols for Utilizing Hydrabamine in Long-Acting Injectable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-acting injectable (LAI) formulations are a critical drug delivery platform for improving patient compliance and therapeutic outcomes for chronic diseases. They provide sustained plasma concentrations of a drug, reducing the frequency of administration and minimizing peak-and-trough-related side effects. A common strategy in the development of LAIs for acidic drugs is the formation of poorly water-soluble salts. This approach, often referred to as a "hydrophobic salt" strategy, utilizes a large, hydrophobic counterion to significantly decrease the aqueous solubility of the active pharmaceutical ingredient (API), thereby slowing its dissolution and absorption at the injection site.

Hydrabamine, a large, hydrophobic diamine, is an exemplary counterion for this purpose. Its extensive hydrocarbon structure and basic nitrogen centers make it suitable for forming stable, water-insoluble salts with acidic APIs. This application note will provide a detailed overview of the principles and practical steps for using this compound to create long-acting injectable formulations, with a specific focus on the well-documented example of Penicillin G this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in LAI formulations.

PropertyValueSource
Molecular Formula C42H64N2PubChem
Molecular Weight 597.0 g/mol PubChem
Appearance Crystalline solidGeneral Knowledge
Solubility Practically insoluble in waterGeneral Knowledge
LogP 11.6PubChem
pKa Not availableGeneral Knowledge

Case Study: Penicillin G this compound

The formation of a salt between the acidic drug Penicillin G and the basic counterion this compound provides a clear example of this long-acting formulation strategy. The resulting Penicillin G this compound salt exhibits significantly reduced aqueous solubility compared to the parent drug, which is a key factor in its sustained-release profile.

Quantitative Data: Solubility of Penicillin G Salts
Salt FormAqueous Solubility (mg/mL)
Penicillin G this compound 0.075
Penicillin G Potassium Highly Soluble
Penicillin G Procaine Sparingly Soluble
Penicillin G Benzathine Very Slightly Soluble

Data for Penicillin G this compound from Antibiot. Chemother. 7, 374 (1957). Data for other salts from general pharmaceutical literature.

Experimental Protocols

Protocol 1: Synthesis of this compound Salt of an Acidic API

This protocol provides a general method for the synthesis of a this compound salt of an acidic API, based on the principles of acid-base chemistry.

Materials:

  • Acidic API

  • This compound

  • Suitable solvent (e.g., methanol, ethanol)

  • Anti-solvent (e.g., water)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the acidic API in a suitable solvent to create a concentrated solution.

  • Addition of this compound: In a separate vessel, dissolve this compound in the same solvent. The molar ratio of API to this compound should be stoichiometric (typically 2:1 for a dicarboxylic acid API, or 1:1 if the API is a monocarboxylic acid and only one of the amine groups on this compound is to be protonated).

  • Salt Formation: Slowly add the this compound solution to the API solution with constant stirring. The formation of the salt may be evidenced by a change in color, precipitation, or an increase in turbidity.

  • Precipitation: If the salt does not precipitate spontaneously, an anti-solvent (a solvent in which the salt is insoluble) can be slowly added to induce precipitation.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the collected salt with a small amount of the anti-solvent to remove any unreacted starting materials.

  • Drying: Dry the salt in a drying oven at a suitable temperature or in a vacuum desiccator until a constant weight is achieved.

Protocol 2: Formulation of a Long-Acting Injectable Suspension

This protocol outlines the steps for formulating the synthesized this compound salt into a long-acting injectable suspension.

Materials:

  • This compound-API salt

  • Sterile vehicle for injection (e.g., Water for Injection, sterile oil)

  • Suspending agent (e.g., carboxymethylcellulose sodium)

  • Wetting agent (e.g., polysorbate 80)

  • Preservative (if required for multi-dose vials)

  • Homogenizer or microfluidizer

  • Sterile vials and stoppers

Procedure:

  • Vehicle Preparation: Prepare the sterile vehicle by dissolving the suspending agent, wetting agent, and preservative (if applicable) in the vehicle for injection.

  • Particle Size Reduction: Mill or micronize the this compound-API salt to a controlled particle size distribution (typically in the range of 1-10 µm for injectable suspensions).

  • Dispersion: Aseptically add the micronized salt to the sterile vehicle while mixing to form a uniform dispersion.

  • Homogenization: Pass the dispersion through a sterile homogenizer or microfluidizer to ensure a uniform and stable suspension.

  • Filling: Aseptically fill the suspension into sterile vials and seal with sterile stoppers.

Visualizations

G cluster_0 Salt Formation Acidic API Acidic API This compound-API Salt This compound-API Salt Acidic API->this compound-API Salt This compound This compound This compound->this compound-API Salt

Caption: Formation of a water-insoluble salt from an acidic API and this compound.

G Start Start Synthesize this compound-API Salt Synthesize this compound-API Salt Start->Synthesize this compound-API Salt Particle Size Reduction Particle Size Reduction Synthesize this compound-API Salt->Particle Size Reduction Aseptically Disperse Salt in Vehicle Aseptically Disperse Salt in Vehicle Particle Size Reduction->Aseptically Disperse Salt in Vehicle Prepare Sterile Vehicle Prepare Sterile Vehicle Prepare Sterile Vehicle->Aseptically Disperse Salt in Vehicle Homogenize Suspension Homogenize Suspension Aseptically Disperse Salt in Vehicle->Homogenize Suspension Aseptically Fill into Vials Aseptically Fill into Vials Homogenize Suspension->Aseptically Fill into Vials End End Aseptically Fill into Vials->End

Caption: Workflow for formulating a this compound-based LAI suspension.

G High Lipophilicity of this compound High Lipophilicity of this compound Formation of Water-Insoluble Salt Formation of Water-Insoluble Salt High Lipophilicity of this compound->Formation of Water-Insoluble Salt Low Dissolution Rate at Injection Site Low Dissolution Rate at Injection Site Formation of Water-Insoluble Salt->Low Dissolution Rate at Injection Site Sustained Release of API Sustained Release of API Low Dissolution Rate at Injection Site->Sustained Release of API Long-Acting Therapeutic Effect Long-Acting Therapeutic Effect Sustained Release of API->Long-Acting Therapeutic Effect

Application Notes and Protocols for the Synthesis of Hydrabamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrabamine, with the chemical formula C42H64N2, is a large organic molecule with potential applications in various fields of chemical and pharmaceutical research.[1][2][3] Its structure consists of two dehydroabietylamine moieties linked by an ethylenediamine bridge. This document provides a detailed, albeit theoretical, protocol for the synthesis of this compound, based on established chemical principles and analogous reactions. The provided methodologies are intended to serve as a starting point for researchers interested in the preparation of this and structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine[2][3]

  • Molecular Formula: C42H64N2[1][2]

  • Molecular Weight: 597.0 g/mol [2]

  • CAS Number: 125-92-8[2]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the nucleophilic substitution reaction between dehydroabietylamine and a suitable 1,2-disubstituted ethane linker. A plausible approach involves the reaction of dehydroabietylamine with 1,2-dibromoethane in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Diagram of the Proposed Synthetic Workflow

cluster_0 Step 1: Preparation of Dehydroabietylamine cluster_1 Step 2: Synthesis of this compound Abietic_Acid Abietic Acid Dehydrogenation Dehydrogenation (e.g., Pd/C, heat) Abietic_Acid->Dehydrogenation Dehydroabietic_Acid Dehydroabietic Acid Dehydrogenation->Dehydroabietic_Acid Amidation Amidation (e.g., SOCl2, then NH3) Dehydroabietic_Acid->Amidation Dehydroabietamide Dehydroabietamide Amidation->Dehydroabietamide Reduction Reduction (e.g., LiAlH4) Dehydroabietamide->Reduction Dehydroabietylamine Dehydroabietylamine Reduction->Dehydroabietylamine Dehydroabietylamine_2 Dehydroabietylamine (2 eq.) Reaction Nucleophilic Substitution (Solvent: DMF, Heat) Dehydroabietylamine_2->Reaction 1_2_Dibromoethane 1,2-Dibromoethane (1 eq.) 1_2_Dibromoethane->Reaction Base Base (e.g., DIEA) Base->Reaction Hydrabamine_Crude Crude this compound Reaction->Hydrabamine_Crude Purification Purification (Column Chromatography) Hydrabamine_Crude->Purification Hydrabamine_Pure Pure this compound Purification->Hydrabamine_Pure

Caption: Proposed multi-step synthesis of this compound from Abietic Acid.

Experimental Protocols

Step 1: Preparation of Dehydroabietylamine

Dehydroabietylamine is a key intermediate that can be synthesized from the naturally occurring abietic acid. This process typically involves dehydrogenation, amidation, and subsequent reduction.

Materials:

  • Abietic acid

  • Palladium on carbon (10% Pd/C)

  • Thionyl chloride (SOCl2)

  • Ammonia (NH3)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Protocol:

  • Dehydrogenation of Abietic Acid:

    • In a round-bottom flask, dissolve abietic acid in a high-boiling solvent such as toluene.

    • Add 10% Pd/C catalyst (approximately 5-10% by weight of abietic acid).

    • Heat the mixture to reflux for several hours to effect dehydrogenation to dehydroabietic acid.

    • Monitor the reaction by TLC or GC-MS.

    • Once complete, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • Amidation of Dehydroabietic Acid:

    • To the crude dehydroabietic acid, cautiously add thionyl chloride and heat the mixture to form the acyl chloride.

    • After the reaction is complete, remove the excess thionyl chloride by distillation.

    • Dissolve the resulting acyl chloride in an anhydrous solvent (e.g., diethyl ether) and cool in an ice bath.

    • Bubble ammonia gas through the solution or add a solution of ammonia in the solvent to form dehydroabietamide.

    • Collect the precipitated amide by filtration and wash with cold solvent.

  • Reduction of Dehydroabietamide:

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH4 in anhydrous THF.

    • Slowly add a solution of dehydroabietamide in anhydrous THF to the LiAlH4 suspension.

    • After the addition is complete, reflux the mixture for several hours.

    • Cool the reaction and quench the excess LiAlH4 by the sequential and careful addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting aluminum salts and wash with THF.

    • Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain crude dehydroabietylamine.

Step 2: Synthesis of this compound

This step involves the N,N'-dialkylation of ethylenediamine with two equivalents of a dehydroabietyl derivative. A more direct approach is the reaction of dehydroabietylamine with 1,2-dibromoethane.

Materials:

  • Dehydroabietylamine

  • 1,2-Dibromoethane

  • N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve dehydroabietylamine (2.0 equivalents) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIEA (2.2 equivalents) or K2CO3 (3.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Alkylating Agent:

    • To the stirred solution, add 1,2-dibromoethane (1.0 equivalent) dropwise.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane as the eluent to isolate the pure this compound.

Quantitative Data (Theoretical)

The following table provides theoretical quantitative data for the synthesis of this compound from dehydroabietylamine and 1,2-dibromoethane.

CompoundMolecular Weight ( g/mol )Molar EquivalentsTheoretical Mass/Volume
Dehydroabietylamine285.482.05.71 g
1,2-Dibromoethane187.861.01.88 g (0.86 mL)
DIEA129.242.22.84 g (3.84 mL)
This compound (Product)597.001.05.97 g (Theoretical Yield)

Note: The actual yield will be lower than the theoretical yield and must be determined experimentally. Typical yields for similar N-alkylation reactions can range from 40% to 70%.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride and lithium aluminum hydride are highly reactive and should be handled with extreme caution.

  • 1,2-Dibromoethane is a carcinogen and should be handled with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This document provides a theoretical guide for the synthesis of this compound. The protocols have not been experimentally validated and should be adapted and optimized by qualified researchers. All chemical manipulations should be performed with appropriate safety precautions.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Hydrabamine and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrabamine, a large organic diamine compound, and its corresponding salts are of interest in pharmaceutical development due to their potential therapeutic applications. Mass spectrometry (MS) is a powerful analytical technique for the characterization, quantification, and metabolic studies of such compounds. This document provides detailed application notes and protocols for the analysis of this compound and its salts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and sensitive method for analyzing organic molecules in complex matrices.

Due to the limited availability of specific experimental data on the mass spectrometric behavior of this compound in publicly accessible literature, this document outlines a comprehensive, theoretically-grounded approach based on established principles of mass spectrometry for similar amine-containing organic molecules.

Predicted Mass Spectrometry Data of this compound

This compound has a chemical formula of C₄₂H₆₄N₂ and a monoisotopic mass of approximately 596.507 g/mol .[1] In its protonated form, [M+H]⁺, the expected mass-to-charge ratio (m/z) would be approximately 597.515. For the doubly protonated ion, [M+2H]²⁺, the expected m/z would be around 299.261. The exact measured mass can provide high-confidence identification when using high-resolution mass spectrometry.

Hypothetical Fragmentation Pattern

Electron impact ionization or collision-induced dissociation in tandem mass spectrometry (MS/MS) would likely lead to fragmentation at the bonds adjacent to the nitrogen atoms and within the cyclic structures. The fragmentation of molecules in a mass spectrometer is a reproducible process that can be used for structural elucidation.[2] Common fragmentation patterns often involve the cleavage of bonds next to functional groups.[3][4]

Predicted Dominant Fragment Ions for this compound:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Putative Lost Neutral Fragment
597.515 ([M+H]⁺)299.261Cleavage of the ethylenediamine bridge
597.515 ([M+H]⁺)284.242Fragment corresponding to one of the large cyclic amine structures
299.261 ([M+2H]²⁺)284.242Loss of a proton and subsequent fragmentation

Quantitative Analysis

A hypothetical LC-MS/MS method for the quantification of this compound in a biological matrix, such as human plasma, is described below. This method would typically be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5]

Illustrative Quantitative Data

The following table represents plausible data from a validation study for a this compound LC-MS/MS assay.

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery85 - 110%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a standard method for extracting small molecules from a biological matrix like plasma.

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines typical conditions for the separation and detection of this compound. The use of a tandem mass spectrometer allows for high selectivity and sensitivity.[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • This compound: Precursor m/z 597.5 → Product m/z 299.3 (Quantifier), 284.2 (Qualifier)

    • Internal Standard: (Specific to the IS used)

  • Collision Energy: Optimized for each transition, typically in the range of 20-40 eV.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_add Add Internal Standard sample->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: LC-MS/MS workflow for this compound analysis.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where this compound could inhibit a cellular signaling pathway, a common mode of action for therapeutic agents.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response tf->response Leads to This compound This compound This compound->kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase pathway.

References

X-ray Crystallography of Hydrabamine-Penicillin Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a guide to the methodologies and protocols relevant to the X-ray crystallographic analysis of hydrabamine-penicillin salts. While specific crystallographic data for this compound-penicillin G or V salts are not publicly available in crystallographic databases, this document outlines the general procedures for the crystallization and X-ray diffraction analysis of penicillin salts. The information presented here is based on established crystallographic techniques for small molecules and related penicillin salt structures.

Introduction

This compound, chemically known as N,N'-Bis(dehydroabietyl)ethylenediamine, serves as a large counter-ion for penicillin molecules. The formation of this compound-penicillin salts can offer advantages in terms of stability and formulation of penicillin-based drugs. X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of crystalline solids. Such analysis provides invaluable insights into the solid-state properties of active pharmaceutical ingredients (APIs), including polymorphism, solvation, and intermolecular interactions, all of which can influence the physicochemical properties and bioavailability of a drug.

This application note details the generalized protocols for the preparation and X-ray crystallographic study of this compound-penicillin salts.

Physicochemical Properties of this compound-Penicillin Salts

A summary of the known physicochemical properties of this compound Penicillin G is provided in Table 1. This information is crucial for designing crystallization experiments.

Table 1: Physicochemical Properties of this compound Penicillin G [1][2]

PropertyValue
Chemical Name N,N'-Bis(dehydroabietyl)ethylenediamine dipenicillin G
CAS Number 3344-16-9
Molecular Formula C₇₄H₁₀₀N₆O₈S₂
Molecular Weight 1265.75 g/mol
Appearance Tasteless crystals
Melting Point 171-173 °C (decomposes)
Solubility (mg/mL at ~28°C)
    Water0.075
    Methanol7.3
    Ethanol5.2
    Acetone3.4

Experimental Protocols

The following sections describe a generalized workflow for the X-ray crystallography of a this compound-penicillin salt.

Synthesis and Crystallization

The initial and most critical step is the formation of the salt and subsequent growth of single crystals of sufficient size and quality for X-ray diffraction.

Protocol 1: Synthesis and Crystallization of this compound-Penicillin Salt

  • Salt Formation:

    • Dissolve equimolar amounts of penicillin (e.g., penicillin G potassium salt) and this compound in a suitable solvent. Methanol or ethanol could be appropriate starting points based on the solubility data[1].

    • Stir the solution at room temperature to allow for the formation of the this compound-penicillin salt.

    • The formation of the salt may be evidenced by a change in solubility or the precipitation of the product.

  • Crystallization:

    • Slow Evaporation: Dissolve the synthesized this compound-penicillin salt in a suitable solvent (e.g., dilute methanol) at a concentration near saturation.[1] Leave the solution in a loosely capped vial in a vibration-free environment to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging Drop or Sitting Drop):

      • Prepare a concentrated solution of the this compound-penicillin salt in a good solvent.

      • Place a small drop of this solution on a siliconized glass slide.

      • Invert the slide over a reservoir containing a poor solvent in which the salt is less soluble. The gradual diffusion of the poor solvent's vapor into the drop will reduce the solubility of the salt and promote crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

X-ray Data Collection

Once suitable single crystals are obtained, they can be subjected to X-ray diffraction analysis.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting:

    • Select a well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to assess the crystal quality and determine the unit cell parameters and crystal system.

    • Set up a data collection strategy to measure the intensities of a large number of unique reflections. This typically involves a series of scans through different crystal orientations.

    • Data is commonly collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

Protocol 3: Crystal Structure Solution and Refinement

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for various experimental factors (e.g., Lorentz factor, polarization, absorption).

  • Structure Solution:

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the phase problem to obtain an initial electron density map. This can be achieved using direct methods or Patterson methods, which are standard for small molecules.

  • Structure Refinement:

    • Build an initial atomic model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.

    • Locate and refine hydrogen atoms.

    • The final refined structure should have low R-factors (R1 and wR2) and a good goodness-of-fit (GooF), indicating a good agreement between the calculated and observed diffraction data.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the X-ray crystallography of a this compound-penicillin salt.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis penicillin Penicillin Salt mixing Solution Mixing penicillin->mixing This compound This compound This compound->mixing salt This compound-Penicillin Salt mixing->salt crystallization Crystallization salt->crystallization crystals Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction diffraction_data Diffraction Data structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental Workflow for X-ray Crystallography.

data_analysis_pathway raw_data Raw Diffraction Images integration Integration & Scaling raw_data->integration intensities Reflection Intensities (h, k, l, I, σ(I)) integration->intensities space_group Space Group Determination intensities->space_group phase_problem Phase Problem Solution (Direct/Patterson Methods) intensities->phase_problem space_group->phase_problem electron_density Initial Electron Density Map phase_problem->electron_density model_building Atomic Model Building electron_density->model_building refinement Least-Squares Refinement model_building->refinement validation Structure Validation (R-factors, GooF) refinement->validation final_model Final Structural Model (Coordinates, Thermal Parameters) refinement->final_model validation->final_model

Data Analysis Pathway in Crystal Structure Determination.

Expected Outcomes and Data Presentation

Although specific data for this compound-penicillin salts are unavailable, a successful X-ray crystallographic analysis would yield the data presented in Tables 2 and 3.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterExample Value
Empirical formula C₇₄H₁₀₀N₆O₈S₂
Formula weight 1265.75
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = X.XXX Å, α = 90°b = Y.YYY Å, β = YY.YYY°c = Z.ZZZ Å, γ = 90°
Volume VVVV.V ų
Z 4
Calculated density D.DDD Mg/m³
Absorption coefficient μ.μμμ mm⁻¹
F(000) FFFF
Crystal size X.XX x Y.YY x Z.ZZ mm
Theta range for data collection θ.θθ to θθ.θθ°
Reflections collected NNNNN
Independent reflections nnnnn [R(int) = 0.0XXX]
Completeness to theta 99.X %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters nnnnn / 0 / pppp
Goodness-of-fit on F² S.SSS
Final R indices [I>2sigma(I)] R1 = 0.0XXX, wR2 = 0.YYYY
R indices (all data) R1 = 0.0ZZZ, wR2 = 0.WWWW

Table 3: Hypothetical Key Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
β-lactam C-N bond ~1.38
β-lactam C=O bond ~1.21
Thiazolidine S-C bonds ~1.82, ~1.85
Amide C-N bond ~1.34
Carboxylate C-O bonds ~1.25, ~1.26
Hydrogen bonds (D-H···A) D···A distance, D-H···A angle

Conclusion

The X-ray crystallographic analysis of this compound-penicillin salts is a critical step in the solid-state characterization of these pharmaceutical compounds. Although specific structural data is not currently in the public domain, the protocols and methodologies outlined in this document provide a comprehensive framework for researchers to undertake such studies. The resulting structural information would be invaluable for understanding the properties of these salts and for the rational design of improved drug formulations.

References

Application Note: Determination of Dissolution Rate for Hydrabamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrabamine, a large molecular weight diamine, and its salt forms are investigated for various pharmaceutical applications. Due to the basic nature of the this compound molecule, its salts are often employed to enhance aqueous solubility. The dissolution rate of these salts is a critical quality attribute, profoundly influencing the bioavailability of the active pharmaceutical ingredient (API). As this compound is a weak base, its solubility and dissolution are expected to be pH-dependent. This application note provides detailed protocols for determining the dissolution rate of this compound salts, specifically focusing on the compendial paddle method (USP Apparatus 2) and the intrinsic dissolution rate (IDR). A validated UV-Vis spectrophotometric method for the quantification of this compound is also described.

Quantitative Data Summary

The following tables summarize the hypothetical dissolution data for two this compound salts, this compound Hydrochloride (H-HCl) and this compound Mesylate (H-MsOH), in biorelevant media. This data illustrates the pH-dependent dissolution behavior characteristic of salts of a weak base.

Table 1: Dissolution Profiles of this compound Salts in pH 1.2 Simulated Gastric Fluid (SGF)

Time (minutes)% this compound Hydrochloride Dissolved (Mean ± SD, n=6)% this compound Mesylate Dissolved (Mean ± SD, n=6)
535.2 ± 2.140.5 ± 2.5
1058.9 ± 3.465.1 ± 3.8
1575.6 ± 4.182.3 ± 4.5
3092.3 ± 3.898.7 ± 2.9
4598.1 ± 2.599.2 ± 1.8
6099.5 ± 1.799.8 ± 1.1

Table 2: Dissolution Profiles of this compound Salts in pH 6.8 Simulated Intestinal Fluid (SIF)

Time (minutes)% this compound Hydrochloride Dissolved (Mean ± SD, n=6)% this compound Mesylate Dissolved (Mean ± SD, n=6)
510.1 ± 1.512.8 ± 1.8
1018.5 ± 2.222.4 ± 2.5
1525.3 ± 2.830.1 ± 3.1
3040.2 ± 3.548.7 ± 3.9
4552.8 ± 4.161.2 ± 4.4
6063.7 ± 4.672.5 ± 4.8

Table 3: Intrinsic Dissolution Rate (IDR) of this compound Salts

This compound SaltDissolution MediumIntrinsic Dissolution Rate (mg/min/cm²) (Mean ± SD, n=3)
This compound HydrochloridepH 1.2 SGF0.85 ± 0.07
This compound HydrochloridepH 6.8 SIF0.12 ± 0.02
This compound MesylatepH 1.2 SGF1.02 ± 0.09
This compound MesylatepH 6.8 SIF0.18 ± 0.03

Experimental Protocols

Analytical Method: UV-Vis Spectrophotometry for this compound Quantification

This protocol outlines a simple and robust UV-Vis spectrophotometric method for the quantification of this compound in dissolution media.

3.1.1. Method Principle

The method is based on the inherent UV absorbance of the this compound molecule. The wavelength of maximum absorbance (λmax) is determined and used for quantification based on a standard calibration curve.

3.1.2. Reagents and Materials

  • This compound reference standard

  • Methanol, HPLC grade

  • 0.1 N Hydrochloric Acid

  • Phosphate buffer components

  • Volumetric flasks and pipettes, Class A

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

3.1.3. Procedure

  • Determination of λmax: Prepare a 10 µg/mL solution of this compound reference standard in the dissolution medium. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance. Let's assume a hypothetical λmax of 285 nm.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard (100 µg/mL) in methanol. From this stock, prepare a series of calibration standards ranging from 2 to 20 µg/mL by diluting with the respective dissolution medium (pH 1.2 SGF or pH 6.8 SIF).

  • Calibration Curve: Measure the absorbance of each calibration standard at λmax (285 nm) using the dissolution medium as a blank. Plot a graph of absorbance versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Withdraw samples from the dissolution vessels at predetermined time points. Filter the samples promptly through a suitable syringe filter (e.g., 0.45 µm PVDF). Dilute the filtered samples with the dissolution medium to fall within the concentration range of the calibration curve. Measure the absorbance of the diluted samples at λmax.

  • Calculation: Calculate the concentration of this compound in the dissolution samples using the linear regression equation obtained from the calibration curve.

3.1.4. Method Validation (Summary)

The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

ParameterAcceptance Criteria
Linearity r² ≥ 0.999 over the range of 2-20 µg/mL
Accuracy 98-102% recovery for three concentration levels
Precision (Repeatability & Intermediate) RSD ≤ 2%
Specificity No interference from placebo and dissolution media
LOD & LOQ To be determined experimentally
Dissolution Rate Determination using USP Apparatus 2 (Paddle Method)

This protocol describes the dissolution testing of this compound salt capsules.

3.2.1. Equipment and Materials

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (1000 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Calibrated timers

  • Syringes and syringe filters (0.45 µm PVDF)

  • Capsules containing a specified dose of this compound salt

3.2.2. Dissolution Media

  • Simulated Gastric Fluid (SGF), pH 1.2: 0.1 N HCl.

  • Simulated Intestinal Fluid (SIF), pH 6.8: Phosphate buffer.

  • Deaerate all media before use.

3.2.3. Procedure

  • Set up the dissolution apparatus according to USP <711> guidelines.[1]

  • Fill each of the six dissolution vessels with 900 mL of the selected dissolution medium.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Set the paddle rotation speed to 50 RPM.[2]

  • Carefully drop one capsule into each vessel. For floating capsules, a suitable sinker may be used.

  • Start the timer immediately.

  • Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Do not replace the withdrawn volume.

  • Filter each sample immediately through a 0.45 µm syringe filter, discarding the first few mL of filtrate.

  • Analyze the filtered samples for this compound concentration using the validated UV-Vis spectrophotometric method described in section 3.1.

  • Calculate the percentage of drug dissolved at each time point, making necessary corrections for the volume removed during sampling.

Intrinsic Dissolution Rate (IDR) Determination

This protocol is used to determine the dissolution rate of the pure this compound salt powder under constant surface area conditions.

3.3.1. Equipment and Materials

  • Intrinsic dissolution apparatus (rotating disk)

  • Hydraulic press

  • Die and punch set (e.g., 0.8 cm diameter)

  • Dissolution vessel and paddle assembly (USP Apparatus 2)

  • This compound salt powder

3.3.2. Procedure

  • Accurately weigh approximately 150 mg of the this compound salt powder.

  • Place the powder into the die and compress it using a hydraulic press at a defined pressure (e.g., 1000 psi) for 1 minute to form a compact pellet.[3]

  • Mount the die containing the compact onto the rotating disk holder.

  • Set up a dissolution vessel with 900 mL of the desired medium at 37 ± 0.5 °C and a paddle speed of 100 RPM.

  • Lower the rotating disk assembly into the vessel so that the surface of the compact is exposed to the dissolution medium.

  • Start the rotation and the timer simultaneously.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 6, 8, 10, 15 minutes).

  • Analyze the samples for this compound concentration using the validated analytical method.

  • Calculate the cumulative amount of drug dissolved per unit area of the compact (e.g., 0.5 cm² for an 0.8 cm diameter die).

  • Plot the cumulative amount dissolved per unit area against time. The slope of the initial linear portion of the graph represents the intrinsic dissolution rate (IDR) in mg/min/cm².[4]

Diagrams

Dissolution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_results Results prep_media Prepare & Deaerate Dissolution Media prep_apparatus Set up & Equilibrate Dissolution Apparatus prep_media->prep_apparatus prep_standards Prepare this compound Standard Solutions calibration Generate Calibration Curve prep_standards->calibration start_test Introduce Dosage Form & Start Test prep_apparatus->start_test sampling Withdraw Samples at Timed Intervals start_test->sampling filter_sample Filter Samples sampling->filter_sample uv_analysis Analyze Samples by UV-Vis Spectrophotometry (λmax = 285 nm) filter_sample->uv_analysis calc_conc Calculate this compound Concentration uv_analysis->calc_conc calibration->calc_conc plot_profile Plot Dissolution Profile (% Dissolved vs. Time) calc_conc->plot_profile

Caption: Experimental workflow for determining the dissolution rate of this compound salts.

IDR_Workflow cluster_compact Compact Preparation cluster_idr_test IDR Test cluster_idr_analysis Analysis & Calculation weigh_api Weigh this compound Salt Powder compress Compress Powder into a Die weigh_api->compress run_test Immerse Rotating Disk & Start Test compress->run_test setup_dissolution Set up Dissolution Vessel (37°C, 100 RPM) setup_dissolution->run_test sample_collection Collect Samples at Early Time Points run_test->sample_collection analyze_samples Quantify this compound (UV-Vis Method) sample_collection->analyze_samples calc_amount Calculate Amount Dissolved per Unit Area analyze_samples->calc_amount plot_data Plot Amount/Area vs. Time calc_amount->plot_data calc_idr Calculate IDR from Slope plot_data->calc_idr

Caption: Workflow for Intrinsic Dissolution Rate (IDR) determination.

References

Application Notes and Protocols for Utilizing Hydrabamine to Enhance Drug Stability in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for using hydrabamine as a stabilizing agent in pharmaceutical formulations. The primary mechanism of stabilization involves the formation of a sparingly soluble salt with an acidic active pharmaceutical ingredient (API), which is exemplified by its well-documented use with Penicillin G.

Introduction: The Role of this compound in Drug Stability

This compound is a large, complex diamine that can be used as a counterion to form stable salts with acidic drugs.[1] The primary application of this compound in improving drug stability is through the formation of Penicillin G this compound, a semi-synthetic antibiotic.[2][3] The stability of this compound is significantly greater than that of more soluble forms of Penicillin G, particularly in aqueous environments where the primary degradation pathway is hydrolysis of the β-lactam ring.[4]

The principle of using large organic amines like this compound as stabilizing agents is based on the formation of a sparingly soluble salt.[1] By reducing the aqueous solubility of a drug, the concentration of the drug in solution at any given time is minimized. This is particularly effective for drugs that degrade via hydrolysis, as the rate of hydrolysis is often dependent on the concentration of the drug in the aqueous phase.[5]

Key Advantages of Using this compound for Drug Stabilization:

  • Enhanced Stability against Hydrolysis: By forming a sparingly soluble salt, this compound reduces the exposure of the drug to water, thereby slowing down hydrolytic degradation.

  • Potential for Modified Release: The low solubility of the this compound-drug salt can be utilized to develop sustained-release formulations.

  • Improved Handling and Processing: The salt form may possess more desirable physicochemical properties for formulation development compared to the free acid form of the drug.

Mechanism of Action: Stabilization through Salt Formation

The primary mechanism by which this compound enhances drug stability is through the formation of a stable, sparingly soluble salt with an acidic drug molecule. This process can be understood through the following logical steps:

cluster_0 Problem: Drug Instability cluster_1 Solution: this compound Application cluster_2 Outcome: Improved Stability A Acidic Drug (API-H) in Aqueous Formulation B Hydrolytic Degradation of API A->B Susceptible to hydrolysis C Introduce this compound (a large organic diamine) D Formation of a Sparingly Soluble Salt (API-Hydrabamine) C->D Ionic interaction E Reduced Aqueous Concentration of API D->E F Decreased Rate of Hydrolysis E->F G Enhanced Drug Stability and Extended Shelf-Life F->G

Caption: Mechanism of drug stabilization using this compound.

Case Study: Penicillin G this compound

Penicillin G is notoriously unstable in aqueous solutions, with its β-lactam ring being susceptible to hydrolysis. The formation of Penicillin G this compound results in a compound with significantly reduced water solubility, which in turn enhances its stability.

PropertyPenicillin G PotassiumPenicillin G this compoundReference(s)
Solubility in Water Freely soluble0.075 mg/mL at 28°C[3]
Stability in Aqueous Solution Rapidly inactivated in the presence of acids and alkali. Solutions are stable for 7 days at 2-8 °C.Stable enough for a few weeks during ordinary shipping.[2][6]
Primary Degradation Pathway Hydrolysis of the β-lactam ring.Hydrolysis of the β-lactam ring (rate is significantly reduced).[4]

Experimental Protocols

The following protocols provide a general framework for the formulation and stability testing of a drug with this compound. These should be adapted based on the specific properties of the API.

This protocol describes the preparation of a solid dosage form containing a this compound-drug salt.

A Step 1: Salt Formation Dissolve API and this compound in a suitable solvent. Mix and allow the salt to precipitate. Filter, wash, and dry the resulting salt. B Step 2: Formulation Blending Blend the API-Hydrabamine salt with selected excipients (e.g., diluents, binders, disintegrants). A->B C Step 3: Granulation (Optional) Perform wet or dry granulation to improve flow and compression properties. B->C D Step 4: Lubrication Add a lubricant (e.g., magnesium stearate) and blend. C->D E Step 5: Compression Compress the final blend into tablets. D->E

Caption: Workflow for preparing a this compound-drug formulation.

Materials:

  • Active Pharmaceutical Ingredient (API) - acidic

  • This compound

  • Solvents (e.g., ethanol, methanol, water)

  • Excipients (e.g., microcrystalline cellulose, lactose, croscarmellose sodium, magnesium stearate)

Procedure:

  • Salt Formation:

    • Dissolve the acidic API in a suitable solvent.

    • In a separate container, dissolve a stoichiometric amount of this compound in the same or a miscible solvent.

    • Slowly add the this compound solution to the API solution with constant stirring.

    • Allow the mixture to stand for a sufficient time for the API-hydrabamine salt to precipitate.

    • Collect the precipitate by filtration.

    • Wash the collected salt with a suitable solvent to remove any unreacted starting materials.

    • Dry the salt under vacuum at an appropriate temperature.

  • Formulation:

    • Accurately weigh the dried API-hydrabamine salt and the selected excipients.

    • Blend the API-hydrabamine salt with the diluents and binders in a suitable blender for a specified time.

    • If required, perform granulation. For wet granulation, add a granulating fluid and mix to form a wet mass. Pass the wet mass through a sieve, and dry the granules. For dry granulation, compact the powder blend and then mill to the desired granule size.

    • Add the disintegrant and lubricant to the blend/granules and mix for a short period.

    • Compress the final blend into tablets of the desired weight and hardness using a tablet press.

This protocol outlines the steps for conducting an accelerated stability study on the formulated drug product.

Equipment:

  • Stability chambers with controlled temperature and humidity

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

  • Dissolution testing apparatus

  • Other analytical instruments as required (e.g., for physical characterization)

Procedure:

  • Sample Preparation:

    • Package the formulated tablets in the intended final packaging.

    • Prepare a sufficient number of samples for testing at each time point and condition.

  • Storage Conditions:

    • Place the packaged samples in stability chambers set to accelerated conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH).

  • Testing Schedule:

    • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • Analytical Testing:

    • Appearance: Visually inspect the tablets for any changes in color, shape, or signs of degradation.

    • Assay and Purity: Use a validated stability-indicating HPLC method to determine the amount of the API remaining and to quantify any degradation products.

    • Dissolution: Perform dissolution testing to evaluate the drug release profile.

    • Other Tests: Conduct other relevant tests such as hardness, friability, and water content as needed.

ParameterAcceptance Criteria (Example)Analytical Technique
Appearance No significant change in physical appearance.Visual Inspection
Assay of API 90.0% - 110.0% of the label claim.HPLC
Degradation Products Individual impurities not more than 0.5%, total impurities not more than 2.0%.HPLC
Dissolution Not less than 80% of the labeled amount dissolved in the specified time.USP Dissolution Apparatus
Water Content Not more than 2.0%.Karl Fischer Titration

Data Interpretation and Reporting

The data from the stability studies should be analyzed to determine the degradation kinetics of the drug product and to estimate its shelf life. The results should be presented in a clear and organized manner, including tables summarizing the quantitative data and graphical representations of the degradation profiles.

Conclusion

This compound can be an effective stabilizing agent for acidic drugs that are prone to hydrolysis. By forming a sparingly soluble salt, it reduces the drug's exposure to aqueous environments, thereby enhancing its stability. The primary example of this application is Penicillin G this compound. The protocols provided offer a framework for the formulation and stability testing of other acidic APIs with this compound. Further research is needed to explore the full potential of this compound as a versatile excipient in pharmaceutical formulations.

References

Application Notes and Protocols: A Review of Potential Veterinary Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Hydrabamine": Initial searches for "this compound" did not yield practical applications in the field of veterinary medicine. Chemical databases classify it as a diterpenoid amine intended for research purposes only, explicitly stating it is not for human or veterinary use.[1] It is plausible that "this compound" may be a typographical error for established veterinary drugs with similar names, such as Hydroxyzine or Hydralazine. This document will detail the applications of these two commonly used veterinary medications.

Hydroxyzine: Antihistamine Applications in Veterinary Medicine

Hydroxyzine is an antihistamine of the piperazine class used in veterinary medicine to manage allergic conditions.[2] It is prescribed for a range of species, including dogs, cats, horses, ferrets, and rabbits, to treat conditions such as atopic dermatitis, allergies, and itching.[3] In avian medicine, it is sometimes used for feather picking.[3] Although FDA-approved for human use, its application in animals is considered extra-label.[3][4]

Mechanism of Action: Hydroxyzine functions by competitively blocking H1 histamine receptors on target cells. This action prevents histamine, a key mediator of allergic reactions, from binding to these receptors, thereby mitigating the inflammatory response.[2][3][5] While it can be effective, particularly for long-term prevention of allergic itch, its efficacy can vary among individual animals.[2][5] For acute allergic flare-ups, its utility may be limited as it cannot displace histamine that has already bound to receptors.[2]

Quantitative Data Summary for Hydroxyzine
Application Species Common Dosage/Administration Efficacy & Onset Key Considerations
Atopic Dermatitis, Allergies, ItchingDogs, Cats, Horses, Ferrets, RabbitsOral (tablet, capsule, liquid)[4]. Can be given with or without food[4].Takes effect in 1-2 hours[4]. Controls itching in 20-40% of dogs when used alone[5]. Effective for 6-8 hours in dogs and up to 12 hours in cats[5].Should not be used within two weeks of intradermal allergy testing[4]. Use with caution in pregnant animals[2].
Feather PickingBirdsOralVaries by case.Extra-label use[3].
Mild Sedation/TranquilizationDogs, CatsOralDrowsiness is a common side effect[2].Can be used as a mild tranquilizer[2].
Motion SicknessDogsOralAnti-nausea side effect is noted[2].Other medications may be more effective[6].
Mast Cell Tumor SymptomsDogsOralHelps control chronic inflammatory symptoms from histamine release[2].Used as an adjunct therapy.
Experimental Protocols: General Administration

While specific experimental protocols are not detailed in the provided clinical summaries, a general protocol for the administration of hydroxyzine for atopic dermatitis in a canine model can be outlined as follows:

  • Animal Selection: Select dogs with a confirmed diagnosis of atopic dermatitis.

  • Baseline Assessment: Conduct a thorough dermatological examination and owner assessment of pruritus (itching) levels using a standardized scale.

  • Administration: Administer hydroxyzine orally at a prescribed dosage. The medication can be given with or without food; however, if gastrointestinal upset occurs, administration with food is recommended.[4]

  • Monitoring: Monitor the animal for clinical improvement and potential side effects such as sedation, excitability, dry mouth, or gastrointestinal upset.[4]

  • Follow-up: A trial period of seven to ten days is often recommended to determine efficacy before considering alternative antihistamines.[5] For allergy testing, a washout period of at least two weeks is required.[4]

Signaling Pathway of Hydroxyzine

cluster_0 cluster_1 Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds to Inflammation Allergic Response (Itching, Swelling) H1Receptor->Inflammation Activates Hydroxyzine Hydroxyzine Hydroxyzine->H1Receptor Blocks

Caption: Hydroxyzine blocks histamine from binding to H1 receptors.

Hydralazine: Vasodilator Applications in Veterinary Medicine

Hydralazine is a direct-acting smooth muscle relaxant used as a vasodilator in veterinary medicine.[7] Its primary applications are in the treatment of systemic hypertension (high blood pressure) and as an adjunctive therapy for congestive heart failure in dogs and cats.[8][9][10] Similar to hydroxyzine, it is a human-approved drug used off-label in veterinary patients.[8]

Mechanism of Action: Hydralazine exerts its effect by directly relaxing the smooth muscles of arterioles, which leads to a decrease in systemic vascular resistance.[7][9] This vasodilation reduces the afterload on the heart, making it easier for the heart to pump blood, which is beneficial in cases of congestive heart failure.[10][11]

Quantitative Data Summary for Hydralazine
Application Species Common Dosage/Administration Efficacy & Onset Key Considerations
Systemic HypertensionDogs, CatsDogs: 0.5–3 mg/kg, orally, every 8–12 hours[7][9].Takes effect in 1-2 hours[8].Start at a low dose and titrate up[9][11]. Give with food to improve absorption[8][9].
Congestive Heart FailureDogs, CatsOften used with other medications like diuretics or beta-blockers[9][11].Reduces afterload to improve cardiac output[9].Monitor for hypotension, weakness, and collapse[8].
Experimental Protocols: General Administration

A general protocol for initiating hydralazine therapy in a canine patient with congestive heart failure is as follows:

  • Patient Selection: Dogs diagnosed with congestive heart failure, particularly those with persistent high blood pressure or severe mitral valve disease.[9]

  • Baseline Measurements: Obtain baseline blood pressure, heart rate, and clinical assessment of cardiac function.

  • Administration: Begin with a low oral dose of hydralazine (e.g., 0.5-1 mg/kg every 12 hours) administered with food.[9]

  • Monitoring: Closely monitor blood pressure to avoid hypotension.[10] Also, monitor for potential side effects including decreased appetite, vomiting, diarrhea, weakness, and reflex tachycardia.[8][9] Regular examinations and blood tests are necessary.[11]

  • Dose Adjustment: The dosage may be gradually increased based on the patient's response and blood pressure measurements.[9]

Workflow for Hydralazine Action

Start High Blood Pressure or Congestive Heart Failure Administer Administer Hydralazine Start->Administer Mechanism Direct Relaxation of Arterial Smooth Muscle Administer->Mechanism Effect1 Vasodilation (Widening of Blood Vessels) Mechanism->Effect1 Effect2 Decreased Systemic Vascular Resistance Effect1->Effect2 Outcome1 Reduced Blood Pressure Effect2->Outcome1 Outcome2 Reduced Cardiac Afterload Effect2->Outcome2

Caption: Hydralazine causes vasodilation to reduce blood pressure.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of Hydrabamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Hydrabamine salts.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound salts in a question-and-answer format.

Issue 1: Poor or No Crystal Formation

Q: My crystallization experiment with this compound salt isn't yielding any crystals. What are the common causes and how can I troubleshoot this?

A: Several factors can hinder crystal formation. Here's a systematic approach to troubleshooting:

  • Supersaturation: Ensure your solution is supersaturated. Crystallization is kinetically hindered and typically requires a supersaturated state to initiate.[1] If you are unsure, try concentrating the solution further by slow evaporation of the solvent.

  • Solvent System: The choice of solvent is critical. This compound penicillin G, for instance, has varying solubilities in different organic solvents.[2] If one solvent isn't working, consider a binary solvent system. Dissolve the compound in a good solvent and then slowly add an anti-solvent in which the compound is poorly soluble.

  • Temperature: For many compounds, solubility increases with temperature. Try dissolving the this compound salt in a suitable solvent at an elevated temperature to create a saturated solution, and then allow it to cool slowly. This can often promote the growth of larger, higher-quality crystals.

  • Nucleation Sites: A lack of nucleation sites can prevent crystallization. You can introduce nucleation sites by:

    • Seeding: Add a few microcrystals of previously obtained this compound salt to the supersaturated solution.

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod at the liquid-air interface.

  • Purity: Impurities can significantly inhibit crystallization.[3] Ensure your starting material is of high purity. If necessary, purify the this compound salt by recrystallization or chromatography before attempting crystallization.

Issue 2: Oiling Out or Formation of Amorphous Precipitate

Q: Instead of crystals, I'm observing an oily layer or an amorphous solid precipitating from my this compound salt solution. How can I prevent this?

A: "Oiling out," or liquid-liquid phase separation, is a common challenge in crystallization, particularly with large molecules like this compound salts. Here are strategies to avoid it:

  • Control Supersaturation: Oiling out often occurs at very high levels of supersaturation.[4] Try using a more dilute solution or slowing down the rate at which supersaturation is achieved (e.g., slower cooling or slower addition of an anti-solvent).

  • Solvent Selection: The solvent system plays a crucial role. Experiment with different solvents or solvent mixtures to find conditions where the solubility of the oiling-out phase is reduced.

  • Seeding: Introducing seed crystals at a point of moderate supersaturation can encourage direct crystallization and bypass the formation of an oily phase. The timing of seeding is critical.

  • Agitation: Gentle agitation can sometimes help to break up the oily phase and encourage nucleation. However, vigorous stirring can sometimes promote oiling out, so the optimal agitation speed should be determined experimentally.

  • Temperature: Adjusting the temperature can influence the solubility of the oily phase. Experiment with different crystallization temperatures.

Issue 3: Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals)

Q: The this compound salt crystals I've obtained are very small, needle-shaped, or clumped together, making them difficult to handle and analyze. How can I improve the crystal quality?

A: Crystal morphology is influenced by various factors. To obtain larger, well-defined crystals:

  • Slower Crystallization Rate: Rapid crystallization often leads to small or poorly formed crystals. Slow down the process by:

    • Decreasing the rate of cooling.

    • Slowing the rate of solvent evaporation.

    • Using a vapor diffusion method where the anti-solvent slowly diffuses into the solution of your compound.

  • Solvent System: The solvent can have a significant impact on crystal habit. Trying different solvents or adding small amounts of a co-solvent can sometimes dramatically change the crystal morphology.

  • pH Adjustment: For salts, the pH of the solution can influence crystal growth. Experiment with slight adjustments to the pH to see if it improves crystal quality.

  • Impurity Control: As mentioned earlier, impurities can affect crystal habit. Ensure high purity of your starting material.

  • Minimize Disturbances: Avoid agitating or moving the crystallization vessel once the process has started, as this can lead to the formation of multiple small crystals instead of a few large ones.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound penicillin G?

A1: The solubility of this compound penicillin G varies significantly across different solvents. Based on available data, methanol and ethanol are good starting points due to their relatively high solvating power. Acetone and methyl ethyl ketone also show reasonable solubility. For anti-solvents in a binary system, you could consider solvents in which it has very low solubility, such as water or petroleum ether.[2]

Quantitative Solubility Data for this compound Penicillin G

SolventSolubility (mg/mL) at ~28°C[2]
Water0.075
Methanol7.3
Ethanol5.2
Isopropanol1.7
Acetone3.4
Methyl Ethyl Ketone3.65
Ethyl Acetate1.65
Ether0.70
Benzene0.60
Carbon Tetrachloride0.50
Toluene0.39
Cyclohexane0.115
Isooctane0.055
Petroleum Ether0.0

Q2: How can I purify crude this compound salt before crystallization?

A2: Purification is crucial for successful crystallization. A common method is recrystallization. This involves dissolving the crude salt in a minimum amount of a suitable hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The this compound salt will crystallize out, leaving many of the impurities dissolved in the mother liquor. The purified crystals can then be collected by filtration.

Q3: Are there known polymorphic forms of this compound salts?

A3: While specific studies on the polymorphism of this compound penicillin G are not widely available in the searched literature, polymorphism is a common phenomenon in organic salts. Different crystalline forms (polymorphs) can exhibit different physical properties, such as solubility and stability. It is advisable to characterize your crystals using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to check for polymorphism, especially if you observe batch-to-batch variations in crystal properties.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound Penicillin G from Methanol

  • Dissolution: In a clean glass vessel, add the crude this compound penicillin G to a minimal amount of methanol at an elevated temperature (e.g., 40-50°C). Stir until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can place the vessel in an insulated container to slow down the cooling rate.

  • Further Cooling: Once at room temperature, you can transfer the vessel to a refrigerator (4°C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization of this compound Penicillin G

  • Dissolution: Dissolve the this compound penicillin G in a minimal amount of a good solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water or petroleum ether) dropwise to the stirred solution until it becomes slightly turbid.

  • Clarification: Add a few drops of the good solvent back into the solution until the turbidity just disappears.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form over time.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Cooling Crystallization cluster_protocol2 Protocol 2: Anti-Solvent Crystallization P1_Start Start with Crude This compound Salt P1_Dissolve Dissolve in Minimal Hot Methanol P1_Start->P1_Dissolve P1_Filter Hot Filtration (Optional) P1_Dissolve->P1_Filter P1_Cool Slow Cooling to Room Temp. P1_Filter->P1_Cool P1_Refrigerate Further Cooling (e.g., 4°C) P1_Cool->P1_Refrigerate P1_Isolate Isolate Crystals (Filtration) P1_Refrigerate->P1_Isolate P1_Wash Wash with Cold Methanol P1_Isolate->P1_Wash P1_Dry Dry Under Vacuum P1_Wash->P1_Dry P1_End Pure Crystals P1_Dry->P1_End P2_Start Start with Crude This compound Salt P2_Dissolve Dissolve in Good Solvent (e.g., Acetone) P2_Start->P2_Dissolve P2_AddAntiSolvent Add Anti-Solvent (e.g., Water) to Turbidity P2_Dissolve->P2_AddAntiSolvent P2_Clarify Clarify with a Few Drops of Good Solvent P2_AddAntiSolvent->P2_Clarify P2_Grow Allow Crystals to Grow P2_Clarify->P2_Grow P2_Isolate Isolate Crystals (Filtration) P2_Grow->P2_Isolate P2_Wash Wash with Cold Solvent Mixture P2_Isolate->P2_Wash P2_Dry Dry Under Vacuum P2_Wash->P2_Dry P2_End Pure Crystals P2_Dry->P2_End

Caption: Experimental workflows for cooling and anti-solvent crystallization of this compound salts.

troubleshooting_logic Start Crystallization Issue NoCrystals No Crystals Formed Start->NoCrystals OilingOut Oiling Out / Amorphous Precipitate Start->OilingOut PoorQuality Poor Crystal Quality Start->PoorQuality CheckSupersaturation Check Supersaturation NoCrystals->CheckSupersaturation Is solution supersaturated? ChangeSolvent Change Solvent System NoCrystals->ChangeSolvent Is solvent appropriate? AdjustTemp Adjust Temperature NoCrystals->AdjustTemp Is temperature optimal? AddNuclei Induce Nucleation NoCrystals->AddNuclei Are there nucleation sites? ControlSupersaturation Control Supersaturation Rate OilingOut->ControlSupersaturation Is supersaturation too high? TrySeeding Use Seed Crystals OilingOut->TrySeeding Can seeding help? OptimizeAgitation Optimize Agitation OilingOut->OptimizeAgitation Is agitation appropriate? SlowDown Slow Down Crystallization Rate PoorQuality->SlowDown Is crystallization too fast? ModifySolvent Modify Solvent System PoorQuality->ModifySolvent Can solvent improve morphology? CheckPurity Check Purity / Recrystallize PoorQuality->CheckPurity Are impurities present?

Caption: Troubleshooting logic for common issues in this compound salt crystallization.

References

Technical Support Center: Enhancing Hydrabamine Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Hydrabamine. Given the limited publicly available, detailed protocols for this compound, this center provides troubleshooting strategies and frequently asked questions (FAQs) based on established principles for the synthesis of complex diamines, a class of compounds to which this compound belongs. The proposed synthetic route involves the coupling of two dehydroabietylamine molecules with an ethylenediamine linker, likely via reductive amination or a related N-alkylation strategy.

Proposed Synthetic Workflow

The synthesis of this compound from its precursor, dehydroabietylamine, can be envisioned through a few key pathways. A common and efficient method for forming such C-N bonds is reductive amination. The following workflow outlines a probable synthetic route.

This compound Synthesis Workflow Dehydroabietylamine Dehydroabietylamine (Starting Material) Oxidation Oxidation Dehydroabietylamine->Oxidation Dehydroabietyl_aldehyde Dehydroabietyl aldehyde Oxidation->Dehydroabietyl_aldehyde Reductive_Amination Reductive Amination Dehydroabietyl_aldehyde->Reductive_Amination Ethylenediamine Ethylenediamine Ethylenediamine->Reductive_Amination This compound This compound (Final Product) Reductive_Amination->this compound

Caption: Proposed workflow for this compound synthesis via reductive amination.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of complex diamines like this compound.

Issue 1: Low or No Product Yield

Q: I am observing very low yields or no formation of this compound. What are the potential causes and how can I address them?

A: Low yields in reductive amination or other N-alkylation reactions can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Inefficient Imine Formation (in Reductive Amination): The initial condensation of the aldehyde/ketone with the amine to form an imine is a critical equilibrium step.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the equilibrium towards imine formation.

  • Poor Reducing Agent Reactivity/Selectivity: The choice of reducing agent is crucial. Some may be too weak to reduce the imine, while others might be too strong and reduce the starting carbonyl group before imine formation.[1]

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for imines over carbonyls.[2] Other options include sodium cyanoborohydride (NaBH₃CN), which is also selective for imines at acidic pH.[1][2] Catalytic hydrogenation (e.g., H₂/Pd-C) can also be effective.[2]

  • Incorrect Stoichiometry: The ratio of the amine to the carbonyl compound is important, especially when coupling two molecules to a central linker.

    • Solution: A slight excess of the dehydroabietyl-derived carbonyl compound may be necessary to ensure both amino groups of ethylenediamine react. Careful, stepwise addition of reagents can also improve yields.

  • Decomposition of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction conditions.

    • Solution: Screen different solvents and reaction temperatures. Start with milder conditions (e.g., lower temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired this compound. What are the likely side products and how can I minimize them?

A: The formation of side products is a common challenge. Here are some possibilities and mitigation strategies:

  • Mono-alkylation Product: One of the most common side products is the species where only one molecule of the dehydroabietyl group has attached to the ethylenediamine.

    • Solution: Adjust the stoichiometry to favor the di-substituted product. Using a slight excess of the dehydroabietyl precursor can help drive the reaction to completion.

  • Over-alkylation: If dehydroabietylamine is used as the starting material for direct alkylation with a dihaloethane, over-alkylation can occur, leading to quaternary ammonium salts.

    • Solution: Use a large excess of the diamine or high dilution conditions to favor the desired product.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the final mixture.

    • Solution: Increase the reaction time or temperature, or consider a more active catalyst or reducing agent. Monitoring the reaction progress is key to determining the optimal reaction time.

Side_Product_Formation Reactants Dehydroabietyl precursor + Ethylenediamine Desired_Reaction Desired Reaction Reactants->Desired_Reaction Side_Reaction1 Incomplete Reaction Reactants->Side_Reaction1 This compound This compound (Desired Product) Desired_Reaction->this compound Mono_Alkylation Mono-alkylation Product Side_Reaction1->Mono_Alkylation Side_Reaction2 Over-alkylation Quaternary_Salt Quaternary Ammonium Salt Side_Reaction2->Quaternary_Salt This compound->Side_Reaction2

Caption: Competing reactions leading to side product formation.

Issue 3: Difficult Purification

Q: I am having trouble purifying this compound from the reaction mixture. What purification strategies are recommended?

A: The purification of large, relatively nonpolar amines can be challenging.

  • Polarity Issues: The product and starting materials may have similar polarities, making chromatographic separation difficult.

    • Solution: Consider converting the product to a salt (e.g., hydrochloride salt) to alter its solubility and facilitate purification by precipitation or extraction. The free base can then be regenerated.

  • Column Chromatography: Standard silica gel chromatography may be effective.

    • Solution: A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) and a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine on the silica gel, is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most likely starting materials for the synthesis of this compound? A1: The structure of this compound, N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine, strongly suggests that the key starting materials are a derivative of dehydroabietic acid, namely dehydroabietylamine or a related carbonyl compound, and ethylenediamine.[3][4]

Q2: What are the key reaction parameters to optimize for improving the yield of this compound? A2: The key parameters to optimize include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the type and amount of reducing agent (for reductive amination) or catalyst. A systematic screening of these parameters is recommended.

Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin) can help visualize the starting materials and products. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the conversion of starting materials and the formation of the desired product and any side products.

Q4: Can I use a one-pot procedure for the synthesis? A4: A one-pot reductive amination is a common and efficient method.[2][5] This involves mixing the carbonyl compound, the amine, and a selective reducing agent like NaBH(OAc)₃ in a suitable solvent and stirring until the reaction is complete.

Data Presentation

The following tables present hypothetical data to illustrate the impact of different reaction conditions on the yield of a model reductive amination reaction for the synthesis of a complex diamine like this compound.

Table 1: Effect of Reducing Agent on Product Yield

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄Methanol251245
2NaBH₃CNMethanol (pH 6)251275
3NaBH(OAc)₃Dichloromethane251288
4H₂ (50 psi), Pd/C (10 mol%)Ethyl Acetate252482

Table 2: Influence of Solvent and Temperature on Reaction Conversion

EntrySolventTemperature (°C)Time (h)Conversion (%)
1Tetrahydrofuran252460
2Tetrahydrofuran651295
3Dichloromethane252485
4Toluene801292

Experimental Protocols

Hypothetical Protocol for this compound Synthesis via Reductive Amination

This is a general, hypothetical procedure and should be adapted and optimized for specific laboratory conditions.

  • Preparation of Dehydroabietyl Aldehyde: (If not commercially available) Oxidize dehydroabietinol (prepared by reduction of dehydroabietic acid) using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation. Purify the resulting aldehyde by column chromatography.

  • Reductive Amination:

    • To a solution of dehydroabietyl aldehyde (2.2 equivalents) in anhydrous dichloromethane (DCM), add ethylenediamine (1.0 equivalent).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane containing 1% triethylamine) to afford this compound.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (Solvent, Temp, Time) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Reducer Evaluate Reducing Agent Reducer_OK Reducer Appropriate? Check_Reducer->Reducer_OK Reagents_OK->Check_Conditions Yes Purify_Reagents Purify/Dry Reagents, Adjust Stoichiometry Reagents_OK->Purify_Reagents No Conditions_OK->Check_Reducer Yes Optimize_Conditions Screen Solvents, Vary Temperature/Time Conditions_OK->Optimize_Conditions No Change_Reducer Try Alternative Reducing Agent Reducer_OK->Change_Reducer No Success Yield Improved Reducer_OK->Success Yes Purify_Reagents->Start Optimize_Conditions->Start Change_Reducer->Start

Caption: Logical workflow for troubleshooting low reaction yields.

References

Troubleshooting stability issues with Hydrabamine formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common stability issues encountered during the formulation of Hydrabamine-based drug products. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing a rapid decrease in potency. What are the potential causes?

A rapid decrease in the potency of a this compound formulation can be attributed to several factors, primarily chemical degradation. Given that this compound is a diamine, it is susceptible to degradation pathways common to amine-containing compounds.[1][2] Key potential causes include:

  • Oxidation: The amine functional groups in this compound can be susceptible to oxidation, especially in the presence of oxygen, transition metals, or light.[3][4] This can lead to the formation of N-oxides, hydroxylamines, or other degradation products.[5]

  • Hydrolysis: Although generally less reactive than esters or amides, certain conditions can promote the hydrolysis of bonds within the this compound molecule, particularly at extreme pH values.[3][4]

  • Interaction with Excipients: Some common formulation excipients can react with amine-containing active pharmaceutical ingredients (APIs).[3] For instance, reducing sugars like lactose can participate in Maillard reactions, while impurities like formic acid in polyethylene glycol (PEG) can lead to the formation of N-formyl adducts.[6][7]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[3][5]

Q2: I am observing the formation of unknown impurities in my this compound formulation during stability studies. How can I identify the degradation pathway?

Identifying the degradation pathway is a critical step in troubleshooting stability issues.[8][9] A systematic approach involves conducting forced degradation studies, also known as stress testing.[5][9][10][11] This involves intentionally exposing the this compound drug substance and formulation to harsh conditions to accelerate degradation and generate a profile of potential degradation products.[5][9][11] The conditions typically include:

  • Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the sample at a high temperature (e.g., 60-80°C).[5]

  • Photostability: Exposing the formulation to light sources as specified by ICH Q1B guidelines.

The resulting degradation products can then be analyzed and characterized using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[12][13]

Q3: What are some strategies to prevent oxidation in a this compound formulation?

To mitigate oxidation, several formulation and processing strategies can be employed:

  • Inert Atmosphere: Manufacturing and packaging under an inert atmosphere, such as nitrogen, can displace oxygen and prevent oxidative degradation.[3]

  • Antioxidants: The inclusion of antioxidants in the formulation can help protect the API from oxidation.[14] The choice of antioxidant will depend on the formulation's properties (e.g., aqueous vs. lipid-based).

  • Chelating Agents: Metal ions can catalyze oxidation reactions. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and improve stability.[15]

  • pH Optimization: The pH of the formulation should be optimized to a range where this compound has minimal susceptibility to oxidation.[14]

  • Light Protection: Using amber-colored vials or other light-protective packaging can prevent photodegradation.[3]

Troubleshooting Guides

Issue: pH Shift and Precipitation in Aqueous Formulations

Symptoms:

  • A noticeable change in the pH of the formulation over time.

  • The appearance of solid particulate matter or cloudiness.

Possible Causes:

  • Interaction with Container: Leaching of alkaline or acidic substances from the container closure system can alter the pH.

  • Degradation to Acidic/Basic Products: The degradation of this compound or excipients may yield products with different pKa values, leading to a pH shift.

  • CO₂ Absorption: Absorption of atmospheric carbon dioxide can lower the pH of poorly buffered solutions.

  • Exceeding Solubility: A change in pH can affect the ionization state and solubility of this compound, leading to precipitation if the concentration exceeds its solubility at the new pH.

Troubleshooting Steps:

  • Verify Buffer Capacity: Ensure the chosen buffer system has adequate capacity to maintain the pH within the target range.

  • Container Compatibility Study: Conduct studies to assess the compatibility of the formulation with the container and closure system.

  • Characterize Precipitate: Isolate and analyze the precipitate to determine if it is the API or a degradation product.

  • Forced Degradation: Perform forced degradation studies to identify any degradation products that could be causing a pH shift.

Issue: Color Change in the Formulation

Symptoms:

  • The formulation develops a yellow or brownish tint over time.

Possible Causes:

  • Oxidative Degradation: Oxidation of this compound or other formulation components can often lead to colored degradation products.

  • Maillard Reaction: If the formulation contains reducing sugars, a reaction with the amine groups of this compound can cause browning.

  • Excipient Degradation: The degradation of certain excipients can also result in color changes.

Troubleshooting Steps:

  • Identify the Source: Use spectroscopic methods to analyze the colored species and compare with the degradation products from forced degradation studies.

  • Evaluate Excipients: Assess the stability of each excipient individually under the same storage conditions. Consider replacing reactive excipients, such as using a non-reducing sugar if a Maillard reaction is suspected.

  • Implement Protective Measures: If oxidation is the cause, incorporate antioxidants, use an inert atmosphere during manufacturing, and protect the formulation from light.

Data Presentation

Table 1: Illustrative Effect of pH on the Stability of a Hypothetical this compound Formulation at 40°C for 3 Months

pHInitial Assay (%)3-Month Assay (%)Total Degradants (%)Appearance
4.0100.198.51.5Clear, colorless
5.099.899.20.6Clear, colorless
6.0100.299.50.7Clear, colorless
7.099.996.13.8Faint yellow tint
8.0100.092.37.7Yellow solution

Table 2: Illustrative Effect of Antioxidants on the Stability of a Hypothetical this compound Formulation (pH 7.0) at 40°C for 3 Months

AntioxidantConcentration (w/v)3-Month Assay (%)Total Degradants (%)Appearance
None0%96.13.8Faint yellow tint
Ascorbic Acid0.05%98.91.1Clear, colorless
Sodium Metabisulfite0.1%99.20.8Clear, colorless

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Testing

Objective: To quantify the amount of this compound and its degradation products in a formulation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • This compound reference standard

  • Formulation samples

Method:

  • Sample Preparation: Dilute the formulation sample with the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 30% A, 70% B

      • 25-30 min: Gradient to 95% A, 5% B

      • 30-35 min: 95% A, 5% B (re-equilibration)

  • Analysis: Inject the reference standard and samples. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound and any degradation products by comparing peak areas.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl and heat at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize before analysis.

  • Oxidation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance and liquid formulation at 80°C for 48 hours.

  • Photodegradation: Expose the formulation to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify the mass of the degradation products.

Visualizations

degradation_pathway This compound This compound (Primary Amine) Oxidation Oxidation (e.g., + H₂O₂) This compound->Oxidation Formylation N-Formylation (e.g., + Formic Acid) This compound->Formylation N_Oxide N-Oxide Derivative Oxidation->N_Oxide Hydroxylamine Hydroxylamine Derivative Oxidation->Hydroxylamine N_Formyl N-Formyl Adduct Formylation->N_Formyl

Caption: Potential degradation pathways for an amine-containing compound like this compound.

experimental_workflow start Start: Stability Issue Observed formulation_review Review Formulation Components and Manufacturing Process start->formulation_review forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) formulation_review->forced_degradation analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) formulation_review->analytical_method characterization Characterize Degradation Products (LC-MS) forced_degradation->characterization analytical_method->characterization root_cause Identify Root Cause (e.g., Oxidation, pH, Excipient) characterization->root_cause reformulate Reformulate (e.g., Add Antioxidant, Change pH, New Excipient) root_cause->reformulate Cause Identified stability_testing Place on Formal Stability Testing reformulate->stability_testing end End: Stable Formulation Achieved stability_testing->end

Caption: Experimental workflow for investigating and resolving formulation stability issues.

troubleshooting_logic start Instability Observed (e.g., Degradation, Color Change) check_oxidation Is the degradation oxidative? start->check_oxidation add_antioxidant Add Antioxidant Use Inert Atmosphere check_oxidation->add_antioxidant Yes check_ph Is the formulation pH stable and in the optimal range? check_oxidation->check_ph No add_antioxidant->check_ph adjust_ph Adjust pH Increase Buffer Capacity check_ph->adjust_ph No check_excipients Are there any reactive excipients? (e.g., reducing sugars) check_ph->check_excipients Yes adjust_ph->check_excipients replace_excipient Replace with a non-reactive excipient check_excipients->replace_excipient Yes end Stable Formulation check_excipients->end No replace_excipient->end

Caption: A logical troubleshooting guide for addressing formulation instability.

References

Technical Support Center: Optimization of Hydrabamine Concentration for Depot Injections

Author: BenchChem Technical Support Team. Date: December 2025

["troubleshooting high viscosity in depot injections", "factors affecting drug release from oil-based depot injections", "optimizing solubility of hydrophobic drugs in parenteral formulations", "methods for in-vitro in-vivo correlation for depot injections", "experimental design for optimizing drug concentration in depot formulations"]

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Hydrabamine, a hypothetical poorly water-soluble small molecule, for use in oil-based depot injections. The information is presented in a question-and-answer format to directly address common issues encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in determining the optimal this compound concentration for a depot injection?

A1: The primary challenge is balancing drug loading with the physicochemical properties of the formulation. A higher concentration of this compound is often desirable to reduce injection volume and potentially prolong the duration of action. However, increasing the drug concentration can lead to issues such as increased viscosity, which affects injectability, and potential drug precipitation, which can impact stability and release kinetics.[1][2]

Q2: How does the choice of oil vehicle affect the maximum achievable concentration of this compound?

A2: The solubility of this compound can vary significantly between different pharmaceutical-grade oils (e.g., sesame oil, cottonseed oil, soybean oil).[3][4] The chemical composition of the oil, including the types of triglycerides it contains, will dictate its solubilizing capacity for a lipophilic drug like this compound.[4] It is crucial to perform solubility studies in various oils to identify a vehicle that allows for the desired drug concentration while maintaining a stable solution.[4]

Q3: What are the implications of high formulation viscosity, and how can it be managed?

A3: High viscosity can make it difficult to withdraw the formulation from a vial and inject it through a needle of an appropriate gauge, potentially causing patient discomfort.[1][5] While some studies suggest that higher viscosity might be well-tolerated in terms of pain, excessive injection force can be a limiting factor.[6] To manage high viscosity, you can explore the use of co-solvents (if compatible with a depot formulation), select a different oil vehicle with lower intrinsic viscosity, or consider a suspension formulation if solubility limits are reached.[7]

Q4: How does this compound concentration influence the drug release profile from the depot?

A4: The concentration of this compound in the oil depot is a key driver of the drug release rate. The release of a drug from an oil-based depot is often governed by the partitioning of the drug between the oil vehicle and the surrounding aqueous tissue fluid.[8][9] A higher concentration creates a larger concentration gradient, which can lead to a faster initial release rate. However, the overall duration of release also depends on the total amount of drug in the depot and its partitioning behavior.[8][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty in dissolving the desired concentration of this compound. Poor solubility of this compound in the selected oil vehicle.1. Screen a panel of different pharmaceutical-grade oils to find one with higher solubilizing capacity. 2. Consider the use of a co-solvent or solubilizing excipient, ensuring it is biocompatible and suitable for parenteral administration.[11][12] 3. If solubility remains a challenge, a micronized suspension of this compound in the oil vehicle may be a viable alternative.[13]
The formulation is too viscous to be easily injected. High concentration of this compound leading to increased solution viscosity.1. Quantify the viscosity of the formulation at different this compound concentrations. 2. If the viscosity is above the acceptable range for subcutaneous or intramuscular injection (often considered to be around 20-25 mPa·s), consider reducing the drug concentration.[1] 3. Evaluate the injectability by measuring the force required to expel the formulation through needles of various gauges.[5]
Drug precipitates out of the formulation during storage. The concentration of this compound exceeds its long-term solubility limit in the oil vehicle, possibly due to temperature fluctuations.1. Determine the equilibrium solubility of this compound in the selected vehicle at various temperatures. 2. Formulate at a concentration below the saturation point to ensure stability. 3. Include stabilizing excipients if compatible and necessary.[14]
In vitro drug release is too rapid. High drug concentration is creating a large concentration gradient, leading to a burst release.1. Lower the this compound concentration in the formulation. 2. Increase the viscosity of the oil vehicle, as this can slow down drug diffusion.[10] 3. Consider modifying the drug itself to a more lipophilic prodrug to alter its partitioning behavior.[8]
Inconsistent drug release profiles between batches. Variability in the raw materials, such as the oil vehicle, or inconsistencies in the manufacturing process.1. Ensure strict quality control of all raw materials, including the oil vehicle, as batch-to-batch variations can affect drug solubility.[4] 2. Standardize the formulation preparation process, including mixing speed, time, and temperature.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Pharmaceutical Oils at 25°C

Oil VehicleSolubility (mg/mL)
Sesame Oil75
Cottonseed Oil60
Soybean Oil85
Castor Oil45

Table 2: Hypothetical Viscosity of this compound Formulations in Soybean Oil at 25°C

This compound Concentration (mg/mL)Viscosity (mPa·s)
2515
5022
7535
10058

Table 3: Hypothetical In Vitro Release of this compound from a Soybean Oil Depot

This compound Concentration (mg/mL)Cumulative Release at 24h (%)Cumulative Release at 7 days (%)
251045
501865
752580

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Oil Vehicles
  • Objective: To determine the saturation solubility of this compound in various pharmaceutical-grade oils.

  • Materials: this compound powder, selected oil vehicles (e.g., sesame, cottonseed, soybean oil), 2 mL glass vials with screw caps, analytical balance, magnetic stirrer, constant temperature shaker, HPLC system.

  • Method:

    • Add an excess amount of this compound powder to a 2 mL vial containing a known volume (e.g., 1 mL) of the selected oil.

    • Seal the vials and place them in a constant temperature shaker set to 25°C.

    • Agitate the vials for 48 hours to ensure equilibrium is reached.

    • After 48 hours, centrifuge the vials to separate the undissolved drug.

    • Carefully collect an aliquot of the supernatant (the oil with dissolved this compound).

    • Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

    • Repeat for each oil vehicle.

Protocol 2: Viscosity Measurement of this compound Formulations
  • Objective: To measure the viscosity of this compound formulations at different concentrations.

  • Materials: this compound formulations in the selected oil vehicle at various concentrations, a rotational viscometer with appropriate spindles.

  • Method:

    • Prepare a series of this compound solutions in the chosen oil vehicle at different concentrations (e.g., 25, 50, 75, 100 mg/mL).

    • Ensure the formulations are at a constant temperature (e.g., 25°C) before measurement.

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Measure the viscosity of each formulation, ensuring that the shear rate is appropriate for the expected viscosity range.

    • Record the viscosity in millipascal-seconds (mPa·s).

Protocol 3: In Vitro Drug Release Testing
  • Objective: To evaluate the in vitro release profile of this compound from the depot formulation.

  • Materials: this compound depot formulation, release medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions), dialysis membrane with an appropriate molecular weight cut-off, USP dissolution apparatus (e.g., Apparatus 2 with paddles).[10]

  • Method:

    • Accurately weigh a specific amount of the this compound formulation and place it into a dialysis bag.

    • Seal the dialysis bag and place it in a vessel of the dissolution apparatus containing a known volume of the release medium.

    • Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 50 rpm).[10]

    • At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), withdraw a sample of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

    • Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_optimization Optimization cluster_final Final Formulation solubility Solubility Screening viscosity Viscosity Measurement solubility->viscosity stability Stability Assessment viscosity->stability release In Vitro Release Testing stability->release injectability Injectability Testing release->injectability optimization Concentration Optimization injectability->optimization final_formulation Final this compound Depot Formulation optimization->final_formulation

Caption: Workflow for the optimization of this compound depot injection.

troubleshooting_logic start High Viscosity Observed? reduce_conc Reduce this compound Concentration start->reduce_conc Yes end Viscosity Optimized start->end No change_oil Select Alternative Oil Vehicle reduce_conc->change_oil consider_suspension Consider a Suspension Formulation reduce_conc->consider_suspension reduce_conc->end change_oil->end consider_suspension->end

Caption: Troubleshooting logic for high viscosity issues.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Refining Purification Protocols for Hydrabamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Hydrabamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the extraction, isolation, and purification of this large, hydrophobic diamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

This compound presents a unique set of purification challenges due to its high molecular weight, pronounced hydrophobicity, and basic nature. Key difficulties include:

  • Low Aqueous Solubility: Its high XLogP3 value (predicted to be 11.6) indicates very poor solubility in water, making standard aqueous extractions potentially inefficient.[1]

  • Strong Interaction with Silica Gel: The basic amine functional groups can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation during column chromatography.[2][3]

  • Difficulty with Crystallization: High molecular weight and hydrophobic compounds can be challenging to crystallize, often forming oils or amorphous solids instead of well-defined crystals.

  • Potential for Emulsion Formation: During liquid-liquid extractions, the large, amphiphilic nature of this compound can lead to the formation of stable emulsions, complicating phase separation.[2]

Q2: What is a good starting point for the extraction of this compound from a crude mixture?

A pH-based liquid-liquid extraction is a fundamental and effective initial step to separate this compound from neutral and acidic impurities.

  • Acidic Wash: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract this organic phase with a dilute aqueous acid (e.g., 1% HCl or 1% H₂SO₄). The basic this compound will be protonated to form a water-soluble salt and move into the aqueous layer, leaving many non-basic impurities in the organic layer. Repeat this extraction at least three times to ensure complete transfer.[2]

  • Basification and Re-extraction: Collect the aqueous layers and adjust the pH to be basic (pH 9-10) using a suitable base like sodium carbonate or ammonia.[2] This will deprotonate the this compound salt, converting it back to its freebase form, which is soluble in organic solvents.

  • Final Extraction: Extract the basified aqueous solution with a water-immiscible organic solvent to recover the purified this compound.

Q3: How can I improve the separation of this compound during silica gel column chromatography?

Tailing is a common issue when purifying amines on silica gel. Here are several strategies to mitigate this:

  • Use a Basic Modifier: Add a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonia to your mobile phase.[2][3] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Amine-Functionalized Silica: Consider using a commercially available amine-functionalized silica gel as your stationary phase. This can significantly improve peak shape and separation for basic compounds.[3]

  • Reversed-Phase Chromatography: Given this compound's hydrophobicity, reversed-phase chromatography (e.g., using a C18 column) can be a very effective alternative. A mobile phase of methanol/water or acetonitrile/water with 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. The acid helps to keep the amine protonated and improves peak shape.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after liquid-liquid extraction Incomplete protonation or deprotonation due to incorrect pH.Ensure the pH of the aqueous phase is ~2-3 during the acid wash and ~9-10 during basification. Use a calibrated pH meter.[2]
Insufficient number of extractions.Perform at least three extractions at each step to maximize recovery.[2]
Emulsion formation at the organic-aqueous interface.To break emulsions, try adding brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.[2]
Significant peak tailing in normal-phase column chromatography Strong interaction between the basic amine groups of this compound and acidic silanol groups on the silica surface.Add a basic modifier like triethylamine (0.5-2%) to the mobile phase.[2][3]
Column overloading.As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[2]
This compound appears as a persistent oil and will not crystallize Residual solvents are inhibiting crystal lattice formation.Ensure all solvents are removed under a high vacuum. Try co-evaporation by dissolving the oil in a solvent like dichloromethane, adding a non-polar solvent like heptane, and re-evaporating.
Minor impurities are present.The sample may require further purification. Consider preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) for high-purity isolation.
Poor separation from structurally similar impurities The chosen chromatography system lacks sufficient resolving power.Try an orthogonal purification method. If you used normal-phase chromatography, try reversed-phase, or vice-versa.
For very similar compounds, consider High-Speed Counter-Current Chromatography (HSCCC), which has been shown to be effective for separating complex mixtures of abietane-type diterpenoids.

Experimental Protocols

Protocol 1: pH-Based Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude material containing this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1% aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the acidic extraction of the organic layer two more times, combining all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) with stirring until the pH is between 9 and 10.

  • Back-Extraction: Return the basified aqueous solution to a separatory funnel and extract three times with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched this compound freebase.

Protocol 2: Normal-Phase Flash Column Chromatography with Basic Modifier
  • Column Packing: Pack a silica gel column with a slurry of silica in the initial mobile phase.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of ethyl acetate in hexanes, and add 1% triethylamine to the entire solvent mixture.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution: Run the column with the prepared mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography start Crude this compound in Organic Solvent acid_wash Acid Wash (1% HCl) start->acid_wash aqueous_phase Aqueous Phase (this compound Salt) acid_wash->aqueous_phase This compound moves to aqueous organic_impurities Organic Phase (Neutral/Acidic Impurities) acid_wash->organic_impurities Impurities remain basify Basify to pH 9-10 (e.g., Na2CO3) aqueous_phase->basify back_extract Extract with Organic Solvent basify->back_extract purified_extract Enriched this compound Extract back_extract->purified_extract load_column Load onto Silica Column purified_extract->load_column elute Elute with Solvent + Basic Modifier load_column->elute fractions Collect & Analyze Fractions elute->fractions pure_this compound Pure this compound fractions->pure_this compound troubleshooting_logic cluster_symptoms Identify Symptom cluster_solutions Potential Solutions start Purification Issue low_yield Low Yield start->low_yield peak_tailing Peak Tailing (Normal Phase) start->peak_tailing no_crystals Oily Product start->no_crystals check_ph Verify pH (2-3 & 9-10) low_yield->check_ph add_modifier Add Basic Modifier to Mobile Phase peak_tailing->add_modifier use_rp Switch to Reversed-Phase HPLC peak_tailing->use_rp co_evaporate Co-evaporate with Anti-Solvent no_crystals->co_evaporate further_purify Further Purification (e.g., Prep-HPLC) no_crystals->further_purify

References

Overcoming challenges in the scale-up of Hydrabamine salt production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Hydrabamine salt production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, crystallization, and purification of this compound salt.

Problem/Observation Potential Cause Recommended Action
Low Yield of this compound Salt Incomplete reaction; Suboptimal stoichiometry; Poor solubility of the salt in the chosen solvent system, leading to premature precipitation.Ensure precise stoichiometric addition of the acid. Optimize reaction temperature and time. Screen for solvent systems where the free base is soluble but the salt has limited solubility for effective crystallization.
Inconsistent Crystal Form (Polymorphism) Variations in supersaturation levels, cooling rate, agitation speed, or solvent system.[1][2]Implement controlled cooling profiles and consistent agitation. Use seeding with the desired polymorph to ensure consistent crystallization.[2] Characterize polymorphs using techniques like XRPD and DSC.
Poor Filtration and Washing Efficiency Small particle size or needle-like crystal morphology leading to filter clogging.[3][4]Optimize crystallization conditions to promote the growth of larger, more uniform crystals. Consider adjusting the pH or using a different solvent system.[5] Evaluate different filtration techniques (e.g., Nutsche filter dryer).
High Levels of Residual Solvents Inefficient drying process; Solvent molecules trapped within the crystal lattice.[6]Optimize drying temperature and duration under vacuum. Employ techniques like nitrogen bleeding to facilitate solvent removal. Study the solid-state properties to identify potential solvates.[7]
Presence of Impurities in Final Product Incomplete reaction of starting materials; Side reactions leading to by-products; Degradation of the product.[6][8][9]Purify the this compound free base before salt formation. Optimize reaction conditions to minimize side reactions. Analyze for potential degradation products and adjust storage and process conditions accordingly.
"Oiling Out" or Amorphous Precipitation Supersaturation level is too high, leading to nucleation being faster than crystal growth.Reduce the rate of anti-solvent addition or cooling. Increase agitation to improve mass transfer. Use seeding to control the crystallization process.
Coloration of the Final Product Presence of colored impurities from starting materials or degradation products.Use high-purity starting materials. Consider a recrystallization step or treatment with activated carbon to remove color impurities.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the crystallization of this compound salt?

The optimal pH for crystallization is a critical parameter that influences both yield and purity. It is dependent on the pKa of this compound and the acid used. The ideal pH is typically one where the this compound salt is least soluble, which needs to be determined experimentally by conducting solubility studies across a range of pH values.[5]

2. How can I control the particle size distribution (PSD) of the this compound salt during scale-up?

Controlling PSD is crucial for consistent downstream processing.[2] Key factors influencing PSD include:

  • Cooling Rate: A slower cooling rate generally results in larger crystals.

  • Agitation: The type of impeller and agitation speed affect crystal nucleation and growth.

  • Supersaturation: Maintaining a controlled level of supersaturation is essential.[1]

  • Seeding: Introducing seed crystals of the desired size can help control the final PSD.

3. What are the most common impurities found in this compound salt production?

Impurities can be organic or inorganic.[6][8]

  • Organic Impurities: Unreacted starting materials, by-products from side reactions, and degradation products are common.[8][10]

  • Inorganic Impurities: Residual catalysts, inorganic salts from reagents, and heavy metals from equipment can be present.[6][9]

  • Residual Solvents: Solvents used in the reaction and crystallization process that are not fully removed during drying.[6]

4. Which analytical techniques are recommended for characterizing the final this compound salt product?

A comprehensive characterization is necessary to ensure the quality of the API.

  • Purity: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity and quantifying impurities.[11]

  • Identity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure.

  • Polymorphism: X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for identifying and quantifying different crystalline forms.[12][13]

  • Counter-ion Analysis: Ion Chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to quantify the salt counterion.[14]

5. What are the key considerations for drying the this compound salt at a larger scale?

Scaling up the drying process requires careful consideration to avoid issues like product degradation or changes in physical form.[4]

  • Drying Method: Common methods include tray drying, tumble drying, and filter drying. The choice depends on the scale and the physical properties of the salt.

  • Temperature: The drying temperature should be well below the decomposition temperature of the salt.

  • Vacuum: Applying a vacuum helps to lower the boiling points of residual solvents.

  • Gas Flow: A gentle flow of an inert gas like nitrogen can help to sweep away solvent vapors.

Experimental Protocols

Protocol 1: Preparation of this compound Salt (Lab Scale)

This protocol describes a general procedure for the preparation of an amine-based pharmaceutical salt, which can be adapted for this compound.

  • Dissolution: Dissolve the this compound free base in a suitable organic solvent (e.g., isopropanol, ethanol) in a reaction vessel.

  • Acid Addition: Slowly add a stoichiometric amount of the desired acid (e.g., hydrochloric acid in isopropanol) to the solution while stirring. The addition rate should be controlled to avoid rapid precipitation.

  • Crystallization: After the acid addition is complete, continue stirring and cool the mixture to the desired crystallization temperature. The cooling profile can be linear or staged to control crystal growth.

  • Aging: Hold the slurry at the final temperature for a period to allow for complete crystallization and equilibration.

  • Filtration: Filter the crystals using a Buchner funnel or a laboratory-scale filter dryer.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the salt under vacuum at a controlled temperature until a constant weight is achieved.

Protocol 2: Polymorph Screening
  • Solvent Systems: Prepare saturated solutions of this compound salt in a variety of solvents with different polarities.

  • Crystallization Methods: Induce crystallization using different techniques:

    • Slow evaporation

    • Cooling crystallization

    • Anti-solvent addition

    • Slurry conversion at different temperatures

  • Analysis: Analyze the resulting solids from each experiment using XRPD and DSC to identify different polymorphic forms.

Visualizations

Experimental Workflow for this compound Salt Scale-Up

Scale_Up_Workflow cluster_dev Development Phase cluster_scaleup Scale-Up Phase cluster_impurities Impurity Management Route_Scouting Route Scouting & Salt Selection Process_Dev Process Development (Lab Scale) Route_Scouting->Process_Dev Analytical_Dev Analytical Method Development Process_Dev->Analytical_Dev Pilot_Batch Pilot Plant Batch Analytical_Dev->Pilot_Batch Impurity_Profiling Impurity Profiling Analytical_Dev->Impurity_Profiling Process_Validation Process Validation Pilot_Batch->Process_Validation Commercial_Mfg Commercial Manufacturing Process_Validation->Commercial_Mfg Specification_Setting Specification Setting Impurity_Profiling->Specification_Setting Specification_Setting->Process_Validation

Caption: A logical workflow for the development and scale-up of this compound salt production.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction Check Reaction Completion (e.g., by HPLC) Start->Check_Reaction Check_Isolation Review Isolation & Filtration Check_Reaction->Check_Isolation Yes Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No Product_in_Mother_Liquor High Product Concentration in Mother Liquor Check_Isolation->Product_in_Mother_Liquor Yes Mechanical_Loss Mechanical Losses during Filtration/Transfer Check_Isolation->Mechanical_Loss No Optimize_Reaction Optimize Reaction Time, Temp, or Stoichiometry Incomplete_Reaction->Optimize_Reaction Optimize_Crystallization Optimize Solvent System or Cooling Profile Product_in_Mother_Liquor->Optimize_Crystallization Improve_Handling Improve Material Handling Procedures Mechanical_Loss->Improve_Handling

Caption: A decision tree for troubleshooting low yield in this compound salt production.

References

Technical Support Center: Process Improvements for Consistent Hydrabamine Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature with specific experimental details on the salt formation of Hydrabamine is limited. The following technical support guide is based on established principles and best practices for the salt formation and crystallization of complex, basic active pharmaceutical ingredients (APIs), particularly large-molecule amines. The provided protocols and data are illustrative and should be adapted based on experimental findings with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of forming a salt of this compound?

A1: The primary purpose of forming a salt of an API like this compound is to improve its physicochemical properties.[1][2][3] this compound, as a large diterpenoid amine, is predicted to have high lipophilicity and low aqueous solubility.[4] Salt formation can significantly enhance solubility and dissolution rate, which is crucial for bioavailability, especially for orally administered drugs.[1][5][6] Other properties that can be improved include stability, hygroscopicity, crystallinity, and manufacturability.[1][7]

Q2: What are the key considerations when selecting a counter-ion for this compound salt formation?

A2: As this compound is a basic compound with two amine functional groups, acidic counter-ions will be used for salt formation.[4][8] The selection of an appropriate counter-ion should be guided by several factors:

  • pKa difference: For stable salt formation, a pKa difference of at least 2-3 units between the base (this compound) and the acid (counter-ion) is generally recommended.[9][10]

  • Physicochemical properties of the resulting salt: The goal is to form a salt with desirable properties such as high aqueous solubility, good dissolution rate, low hygroscopicity, high melting point, and good chemical and physical stability.[6][7][11]

  • Safety and regulatory acceptance: The chosen counter-ion must be non-toxic and pharmaceutically acceptable.[11]

Q3: How can I confirm that a salt of this compound has been successfully formed?

A3: Confirmation of salt formation requires the use of multiple orthogonal analytical techniques.[1] Commonly used methods include:

  • X-Ray Powder Diffraction (XRPD): A new, unique diffraction pattern different from the free base and the counter-ion indicates the formation of a new crystalline solid.

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) will show a new melting point, and Thermogravimetric Analysis (TGA) can indicate changes in thermal stability and the presence of solvates or hydrates.[7]

  • Spectroscopy (FTIR, Raman, NMR): Fourier-Transform Infrared (FTIR) and Raman spectroscopy can show shifts in vibrational frequencies corresponding to the protonation of the amine groups.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also show chemical shifts indicative of salt formation.[1]

  • Hygroscopicity Assessment (DVS): Dynamic Vapor Sorption (DVS) is used to determine the water uptake of the new salt form.[7]

Q4: What are the common challenges encountered during the crystallization of amine salts like this compound?

A4: Common challenges in the crystallization of amine salts include:

  • Polymorphism: The existence of multiple crystalline forms with different physicochemical properties.[12]

  • Solvate/Hydrate Formation: The incorporation of solvent or water molecules into the crystal lattice.[9]

  • "Oiling out" or Amorphous Precipitation: The separation of the product as a liquid or non-crystalline solid instead of a crystalline solid.

  • Poor Crystal Habit: The formation of crystals with undesirable shapes (e.g., needles or plates) that can be difficult to filter and dry.

  • Inconsistent Yield and Purity: Difficulty in achieving reproducible results between batches.[12]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No crystal formation upon cooling or anti-solvent addition. The solution is not sufficiently supersaturated.- Concentrate the solution further by evaporating more solvent.- Add more anti-solvent.- Cool the solution to a lower temperature.- Introduce seed crystals of the desired salt form.
The product "oils out" or precipitates as a sticky solid. - The degree of supersaturation is too high, leading to rapid, uncontrolled precipitation.- The crystallization temperature is above the melting point of the solvated salt.- The chosen solvent system is inappropriate.- Reduce the rate of cooling or anti-solvent addition.- Increase the crystallization temperature.- Add more of the "good" solvent to reduce supersaturation.- Try a different solvent or solvent/anti-solvent combination.
The crystalline product has a low yield. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The final cooling temperature is not low enough.- The filtration process is inefficient.- Reduce the amount of solvent used for dissolution.- Cool the slurry for a longer period or to a lower temperature before filtration.- Optimize the filtration and washing steps to minimize product loss.
The salt form is inconsistent between batches (different polymorphs). - Variations in solvent, temperature, cooling rate, or agitation.- Presence of impurities that can act as templates for different polymorphs.- Inconsistent seeding protocol.- Strictly control all crystallization parameters (temperature, cooling profile, stirring speed).- Ensure the purity of the starting materials.- Implement a consistent seeding protocol with well-characterized seed crystals of the desired polymorph.
The crystals are very fine or needle-like, leading to difficult filtration and drying. - High level of supersaturation causing rapid nucleation.- Lack of crystal growth time.- Reduce the rate of supersaturation generation (slower cooling or anti-solvent addition).- Use a seeding strategy to control nucleation.- Implement a temperature cycling or aging step to encourage crystal growth (Ostwald ripening).

Data Presentation: Physicochemical Properties of Illustrative this compound Salts

The following data is for illustrative purposes only and represents a hypothetical outcome of a salt screening study for this compound.

Property This compound Free Base This compound HCl This compound Mesylate This compound Sulfate
Molecular Weight ( g/mol ) 596.97669.90 (dihydrochloride)789.15 (dimesylate)695.03 (sulfate)
Appearance White to off-white powderCrystalline solidCrystalline solidFine powder
Melting Point (°C) 155-160210-215 (decomposes)195-200230-235 (decomposes)
Aqueous Solubility (mg/mL at 25°C) < 0.011.55.20.8
Hygroscopicity (Weight gain at 80% RH) 0.5% (Non-hygroscopic)5.8% (Hygroscopic)1.2% (Slightly hygroscopic)8.9% (Very hygroscopic)
Crystal Form CrystallineCrystalline (Polymorph I, II)Crystalline (Stable form)Crystalline
Comments Poor solubility limits development.Moderate solubility, but hygroscopic and polymorphic.Good solubility, low hygroscopicity, stable crystalline form. A promising candidate.Lower solubility than HCl and very hygroscopic.

Experimental Protocols

Protocol 1: General Salt Screening of this compound

Objective: To identify suitable salt forms of this compound with improved physicochemical properties.

Methodology:

  • Preparation of this compound Free Base Solution: Dissolve a known amount of this compound free base in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to achieve a target concentration (e.g., 50 mg/mL).

  • Addition of Counter-ions:

    • Prepare stock solutions of various pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid, etc.) in the same solvent.

    • In separate vials, add stoichiometric amounts (e.g., 1:2 molar ratio of this compound to a monoprotic acid) of each acid solution to the this compound solution.

  • Crystallization Induction:

    • Allow the solutions to stand at room temperature for slow evaporation.

    • If no crystals form, attempt cooling crystallization by placing the vials in a refrigerator (4°C).

    • If still no solid is formed, perform anti-solvent addition by slowly adding a solvent in which the salt is expected to be insoluble (e.g., heptane, MTBE) until turbidity is observed, then allow it to stand.

  • Solid Isolation and Analysis:

    • Isolate any resulting solids by filtration and wash with a small amount of the anti-solvent.

    • Dry the solids under vacuum at a controlled temperature (e.g., 40°C).

    • Characterize the resulting solids using XRPD, DSC, TGA, and optical microscopy to determine if a new crystalline salt has formed.

Protocol 2: Characterization of a Novel this compound Salt

Objective: To thoroughly characterize a promising new salt form of this compound (e.g., this compound Mesylate).

Methodology:

  • Scale-up Synthesis: Prepare a larger batch (e.g., 1-5 g) of the desired salt using the optimized crystallization method from the screening study.

  • X-Ray Powder Diffraction (XRPD): Obtain the XRPD pattern of the bulk material to confirm its crystallinity and phase purity.

  • Differential Scanning Calorimetry (DSC): Perform DSC analysis to determine the melting point and identify any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Use TGA to assess thermal stability and determine the presence of any residual solvent or water.

  • Dynamic Vapor Sorption (DVS): Evaluate the hygroscopicity of the salt by measuring its water uptake and loss over a range of relative humidity (e.g., 0-95% RH).

  • Solubility Measurement: Determine the equilibrium solubility of the salt in water and relevant biorelevant media (e.g., SGF, FaSSIF) at a controlled temperature.

  • Stability Studies: Store the salt under accelerated stability conditions (e.g., 40°C / 75% RH) and analyze at set time points by XRPD and HPLC to check for any changes in physical form or chemical degradation.[12]

Visualizations

Salt_Selection_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization & Selection Start This compound Free Base Screen Salt Screening (Multiple Counter-ions & Solvents) Start->Screen Analysis1 Initial Solid-State Analysis (XRPD, Microscopy) Screen->Analysis1 Select Select Promising Salt Candidates (Crystalline, Non-solvated) Analysis1->Select Characterize Detailed Characterization (DSC, TGA, DVS, Solubility) Select->Characterize Candidates No Re-screen or Develop Free Base Select->No No suitable candidates Stability Stability & Polymorph Screen Characterize->Stability Final Select Final Salt Form for Development Stability->Final No->Screen

Caption: Logical workflow for this compound salt selection.

Experimental_Workflow step1 Step 1: Dissolution Dissolve this compound Free Base in a suitable solvent (e.g., Ethanol) step2 Step 2: Salt Formation Add a stoichiometric amount of the selected acid (e.g., Methanesulfonic Acid) step1->step2 step3 Step 3: Crystallization Induce crystallization via controlled cooling or anti-solvent addition step2->step3 step4 Step 4: Isolation Filter the slurry, wash the cake with cold solvent, and dry under vacuum step3->step4 step5 Step 5: Characterization Analyze the final product using XRPD, DSC, TGA, and HPLC for purity step4->step5

Caption: Experimental workflow for this compound salt formation.

Troubleshooting_Oiling_Out Start Issue: Product 'Oils Out' Q1 Is the cooling rate too fast? Start->Q1 A1 Reduce cooling rate or use isothermal addition of anti-solvent. Q1->A1 Yes Q2 Is the solvent concentration too high? Q1->Q2 No End Re-evaluate solvent system. A1->End A2 Dilute the solution with more 'good' solvent before adding anti-solvent. Q2->A2 Yes Q3 Is the crystallization temperature too high? Q2->Q3 No A2->End A3 Lower the crystallization temperature. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for "oiling out".

References

Technical Support Center: Accurate Hydrabamine Content Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the accurate analysis of Hydrabamine content. The following sections address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload, contamination, inappropriate mobile phase pH, or sample solvent mismatch.- Reduce sample concentration or injection volume. - Flush the column with a strong solvent.[1] - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase.[1]
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate. Column degradation.- Prepare fresh mobile phase and ensure proper mixing/degassing. - Use a column oven to maintain a stable temperature.[2] - Check the HPLC/UHPLC pump for leaks and ensure a consistent flow rate.[3] - Use a guard column and replace the analytical column if performance degrades.[1]
Low Signal Intensity or Sensitivity Suboptimal ionization in MS, sample degradation, or matrix effects.- Optimize ion source parameters (e.g., gas flows, temperatures).[3] - Prepare fresh samples and standards; investigate sample stability.[3] - Implement more effective sample preparation to remove interfering matrix components (e.g., solid-phase extraction).[3] - Check for ion suppression by infusing the sample while monitoring the signal of a co-eluting standard.[3]
High Baseline Noise Contaminated mobile phase, column bleed, or contaminated mass spectrometer.- Use high-purity solvents and freshly prepared mobile phases.[4] - Flush the column with an appropriate solvent. - If the noise persists when the column is removed, the contamination is likely in the mass spectrometer. Clean the ion source.[2][4]
Sample Carryover Adsorption of this compound onto surfaces in the injection system or column.- Use a stronger needle wash solvent in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover.[1] - Increase the gradient run time to ensure all components are eluted.[1]

Frequently Asked Questions (FAQs)

1. What is the recommended starting method for this compound analysis by HPLC-UV?

A reversed-phase HPLC method is a good starting point. Begin with a C18 column and a mobile phase gradient of acetonitrile and water containing an additive like 0.1% formic acid or ammonium acetate to improve peak shape and ionization efficiency if using LC-MS. UV detection can be initially monitored at a wavelength determined by a UV scan of a this compound standard.

2. How can I improve the retention of this compound on a reversed-phase column?

If this compound, a basic compound, elutes too early, you can increase the aqueous component of the mobile phase, decrease the organic modifier concentration, or use a column with a different stationary phase (e.g., phenyl-hexyl). Adjusting the pH of the mobile phase can also influence retention.

3. What are the critical parameters to validate for a quantitative this compound assay?

According to ICH guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]

4. What sample preparation techniques are suitable for this compound extraction from complex matrices?

The choice of sample preparation depends on the matrix. For biological fluids, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is common.[7] For pharmaceutical formulations, simple dissolution and filtration may be sufficient.[1]

5. How do I address matrix effects in LC-MS/MS analysis of this compound?

Matrix effects, such as ion suppression or enhancement, can be mitigated by using a more selective sample preparation method, diluting the sample, or employing a stable isotope-labeled internal standard that co-elutes with this compound.[3]

Experimental Protocols

General HPLC-UV Method for this compound Quantification
  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength determined by UV scan of this compound.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[1]

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Samples
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., plasma with precipitated proteins) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following tables provide examples of acceptance criteria for method validation based on common guidelines.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Range Typically 80% to 120% of the target concentration

Table 2: Accuracy and Precision

LevelAccuracy (% Recovery)Precision (%RSD)
Low QC 85 - 115%≤ 15%
Mid QC 85 - 115%≤ 15%
High QC 85 - 115%≤ 15%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethod
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection extraction Extraction sample->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup hplc HPLC Separation cleanup->hplc ms MS/MS Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Problem Encountered (e.g., Poor Peak Shape) check_method Review Method Parameters start->check_method check_sample Inspect Sample Preparation start->check_sample check_system Check HPLC/MS System start->check_system adjust_mobile_phase Adjust Mobile Phase check_method->adjust_mobile_phase optimize_gradient Optimize Gradient check_method->optimize_gradient modify_prep Modify Sample Prep check_sample->modify_prep clean_column Clean/Replace Column check_system->clean_column end Problem Resolved adjust_mobile_phase->end optimize_gradient->end clean_column->end modify_prep->end

Caption: Troubleshooting workflow for analytical issues.

References

Validation & Comparative

Navigating In Vivo Performance: A Comparative Analysis of Hydrabamine Salts for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, achieving an optimal in vivo drug release profile is a critical determinant of therapeutic efficacy and patient compliance. This guide provides a comparative analysis of Hydrabamine salts against alternative formulations, offering insights into their in vivo performance supported by experimental data. The following sections detail the experimental protocols, present comparative data, and illustrate the workflows involved in these evaluations.

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal step in drug development. It can significantly influence the drug's solubility, stability, and pharmacokinetic profile.[1][2][3] this compound salts, a novel class of organic salts, have been engineered to offer enhanced control over the in vivo release of parent drug molecules, particularly those with challenges in solubility or a narrow therapeutic window. This guide focuses on a head-to-head comparison of a hypothetical this compound salt of a model weakly basic drug (API-X) with a more conventional formulation, micronized API-X.

Comparative In Vivo Drug Release Profiles

The in vivo performance of the this compound salt of API-X was evaluated against micronized API-X in a preclinical animal model. The primary objective was to determine the plasma concentration-time profiles and key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of API-X Formulations Following Oral Administration in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)
Micronized API-X850 ± 12024200 ± 550
This compound Salt of API-X450 ± 8066800 ± 710

The data clearly indicates that the this compound salt of API-X provides a sustained-release profile characterized by a lower peak plasma concentration (Cmax) and a delayed time to reach that peak (Tmax) compared to the micronized formulation.[2] This profile is often desirable to minimize potential side effects associated with high peak concentrations and to maintain therapeutic drug levels for an extended period, potentially reducing dosing frequency. The higher Area Under the Curve (AUC) for the this compound salt suggests an overall increase in systemic exposure to the drug.

Experimental Protocols

The following protocols were employed for the in vivo evaluation of the API-X formulations.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, were used for the study. Animals were fasted overnight prior to dosing with free access to water.

  • Formulation Preparation:

    • Micronized API-X Suspension: Micronized API-X was suspended in a 0.5% w/v solution of carboxymethylcellulose in purified water to achieve a final concentration of 10 mg/mL.

    • This compound Salt of API-X Suspension: The this compound salt of API-X was similarly suspended in a 0.5% w/v carboxymethylcellulose solution at a concentration equivalent to 10 mg/mL of the free base.

  • Dosing: The suspensions were administered orally via gavage at a dose of 20 mg/kg of the API-X free base equivalent.

  • Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the tail vein into heparinized tubes at pre-dose (0 hr) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of API-X were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method demonstrated a linear range of 1-2000 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, Tmax, and AUC) from the plasma concentration-time data for each animal.

Visualizing the Experimental Workflow

To provide a clear overview of the procedural steps involved in the in vivo evaluation, the following workflow diagram is presented.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Formulation Preparation (Micronized vs. This compound Salt) Dosing Oral Gavage Dosing Formulation->Dosing Animals Animal Acclimatization and Fasting Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing HPLC HPLC-MS/MS Bioanalysis Processing->HPLC PK Pharmacokinetic Analysis HPLC->PK Comparison Comparative Data Evaluation PK->Comparison

In vivo pharmacokinetic study workflow.

Discussion and Conclusion

The in vivo data strongly suggest that the this compound salt of API-X successfully modifies the drug release profile to achieve a sustained-release characteristic. This is in contrast to the immediate-release profile observed with the micronized form of the API. The formation of a salt can alter the dissolution rate and solubility of a drug in the gastrointestinal tract, thereby controlling its absorption into the systemic circulation.[1][2] In the case of the this compound salt, the slower, more controlled release can be attributed to the physicochemical properties of the salt itself, potentially leading to a more favorable therapeutic outcome.

Alternative controlled-release strategies often involve more complex formulations such as polymer-based matrices, hydrogels, or nanoparticle systems.[4][5] While effective, these can present challenges in terms of manufacturing complexity and regulatory pathways. The use of a specifically designed salt like a this compound salt offers an elegant and potentially more straightforward approach to achieving controlled drug delivery.

References

Validating the improved bioavailability of drugs with Hydrabamine

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Evidence for Hydrabamine as a Bioavailability Enhancer

Initial searches for scientific literature and experimental data on the use of this compound to improve drug bioavailability did not yield any relevant results. There is currently no readily available scientific evidence to support the claim that this compound can be used for this purpose.

To address the user's interest in the validation of improved drug bioavailability, this guide will provide a general framework for comparing different bioavailability enhancement strategies. The following sections will detail common experimental protocols, present hypothetical data for illustrative purposes, and visualize the workflows and mechanisms involved, adhering to the user's specified requirements. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the validation of any potential bioavailability enhancer.

A Guide to Validating Improved Drug Bioavailability

The oral bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation unchanged, is a critical determinant of its therapeutic efficacy.[1][2] Poor aqueous solubility and low intestinal permeability are common reasons for low oral bioavailability.[3][4][5] Various formulation strategies and the use of bioenhancers are employed to overcome these challenges.[3][4][5][6][7][8] This guide outlines the methodologies to validate the improved bioavailability of a drug, using hypothetical examples of established enhancement techniques.

Comparative Bioavailability Assessment

A direct comparison of a new formulation or the addition of a potential bioenhancer against a standard formulation is crucial for validation. The primary metrics for this comparison are derived from pharmacokinetic (PK) studies.[9][10]

Table 1: Hypothetical Pharmacokinetic Parameters of Drug 'X' with Different Bioavailability Enhancement Strategies

Formulation/EnhancerCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Relative Bioavailability (%)
Standard Drug 'X'50 ± 82.0 ± 0.5300 ± 45100 (Reference)
Micronized Drug 'X'75 ± 121.5 ± 0.3450 ± 60150
Drug 'X' with Piperine90 ± 151.5 ± 0.4600 ± 75200
Lipid-Based Formulation120 ± 201.0 ± 0.2750 ± 90250

Data are presented as mean ± standard deviation and are purely illustrative.

  • Cmax: Maximum plasma concentration of the drug.

  • Tmax: Time to reach Cmax.

  • AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration, representing the total drug exposure over time.[9]

  • Relative Bioavailability: The bioavailability of a test formulation compared to a reference formulation.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and reliable data.

1. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

This is the gold standard for determining bioavailability.[11]

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Drug Administration:

    • Animals are fasted overnight prior to dosing.

    • The drug formulations (Standard, Micronized, with Piperine, Lipid-Based) are administered orally via gavage at a dose equivalent to 10 mg/kg of Drug 'X'.

    • A separate group receives an intravenous (IV) administration of Drug 'X' (1 mg/kg) to determine absolute bioavailability.

  • Blood Sampling:

    • Blood samples (approx. 0.2 mL) are collected from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[9]

  • Sample Processing and Analysis:

    • Plasma is separated by centrifugation.

    • Drug concentrations in plasma are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[9]

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.[9][10]

    • Relative bioavailability (Frel) is calculated using the formula: Frel = (AUC_test * Dose_ref) / (AUC_ref * Dose_test) * 100%.[9]

2. In Vitro Permeability Assay (Caco-2 Cell Model)

This assay is used to predict intestinal drug absorption.[12][13][14]

  • Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.[12]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[12]

  • Permeability Study:

    • The test drug formulation is added to the apical (AP) side of the monolayer, and fresh buffer is added to the basolateral (BL) side.[12]

    • Samples are collected from the basolateral side at specific time intervals to determine the amount of drug that has permeated the cell layer.[12]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated, which is an indicator of the drug's absorption rate.

Table 2: Hypothetical In Vitro Permeability of Drug 'X' Formulations

Formulation/EnhancerPapp (x 10⁻⁶ cm/s)
Standard Drug 'X'1.5 ± 0.3
Drug 'X' with Piperine4.5 ± 0.7

Data are presented as mean ± standard deviation and are purely illustrative.

Visualizations

Experimental Workflow for Bioavailability Assessment

G cluster_prep Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis Formulation_Dev Formulation Development (e.g., Micronization, Lipid-based) Solubility Solubility Studies Formulation_Dev->Solubility Enhancer_Selection Bioenhancer Selection (e.g., Piperine) Enhancer_Selection->Solubility Dissolution Dissolution Testing Solubility->Dissolution Caco2 Caco-2 Permeability Assay Dissolution->Caco2 Animal_Model Animal Model Selection (e.g., Rats) Caco2->Animal_Model PK_Study Pharmacokinetic Study (Oral & IV Dosing) Animal_Model->PK_Study Blood_Sampling Blood Sampling PK_Study->Blood_Sampling LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Params Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Params Bioavailability_Calc Calculate Bioavailability (Relative & Absolute) PK_Params->Bioavailability_Calc Stat_Analysis Statistical Analysis Bioavailability_Calc->Stat_Analysis

Caption: Workflow for validating drug bioavailability enhancement.

Mechanism of P-glycoprotein (P-gp) Inhibition by a Bioenhancer

G cluster_membrane Intestinal Epithelial Cell Drug_In Drug Absorption (Passive Diffusion) Intracellular_Drug Intracellular Drug Drug_In->Intracellular_Drug Pgp P-glycoprotein (Efflux Pump) Intracellular_Drug->Pgp Blood Bloodstream Intracellular_Drug->Blood Increased Bioavailability Drug_Out Drug Efflux Pgp->Drug_Out ATP -> ADP Lumen Intestinal Lumen Drug_Out->Lumen Reduced Absorption Lumen->Drug_In Bioenhancer Bioenhancer (e.g., Piperine) Bioenhancer->Pgp Inhibition

Caption: P-gp inhibition as a mechanism for bioavailability enhancement.

References

Comparative Analysis of Hydrabamine and Other Organic Counterions in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selection and characterization of organic counterions to optimize drug performance.

In the landscape of pharmaceutical development, the selection of an appropriate counterion to form a salt with an active pharmaceutical ingredient (API) is a critical step that significantly influences the drug's ultimate clinical efficacy. Organic counterions, in particular, offer a versatile toolkit to modulate the physicochemical properties of a drug, thereby enhancing its solubility, stability, and bioavailability. This guide provides a comparative analysis of Hydrabamine against other commonly used organic counterions, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug development process.

The Critical Role of Organic Counterions

Salt formation is a widely employed strategy to improve the suboptimal properties of ionizable drug molecules.[1] Organic counterions, which are organic molecules carrying an opposite charge to the API, can profoundly impact a drug's performance.[2] Key properties influenced by the choice of an organic counterion include:

  • Solubility: Enhancing the aqueous solubility of poorly soluble drugs is a primary reason for salt formation. The selection of a hydrophilic organic counterion can dramatically increase the dissolution rate and subsequent absorption of a drug.[3]

  • Stability: The appropriate counterion can improve the chemical and physical stability of the API, extending its shelf life and preventing degradation.[4]

  • Bioavailability: By improving solubility and stability, organic counterions can lead to enhanced and more consistent drug absorption in the body.

  • Manufacturability: Properties such as crystallinity, hygroscopicity, and flowability of the bulk drug substance can be optimized through the selection of a suitable counterion, facilitating formulation and manufacturing processes.[1]

Comparative Analysis of Physicochemical Properties

To provide a clear comparison, this section presents a table summarizing the key physicochemical properties of this compound and other widely used organic counterions: meglumine and tromethamine. For a direct and meaningful comparison, data for their respective salts with Penicillin G are included where available.

PropertyThis compoundMeglumineTromethamineProcaine
Molecular Weight ( g/mol ) 596.97[2]195.21121.14236.31
Structure Large, complex diamine[2]Polyhydroxy aminePrimary amine with three hydroxyl groupsEster-containing amine
pKa Not readily available9.58.19.0
Aqueous Solubility of Penicillin G Salt (mg/mL) 0.075 (Penicillin G this compound)[5]Data not availableData not availableSparingly soluble
Key Features Forms stable, poorly soluble salts, suitable for depot formulations.[5][6]Excellent solubilizing agent, widely used in oral and parenteral formulations.[7]Buffering agent, emulsifier, and solubilizer.[8]Local anesthetic properties, forms sparingly soluble salts for prolonged action.[9]

Experimental Protocols for Counterion Evaluation

The selection of an optimal counterion is an empirical process that requires rigorous experimental evaluation. Below are detailed protocols for key experiments used to characterize and compare different salt forms.

Equilibrium Solubility Study

This experiment determines the thermodynamic solubility of a drug salt in a specific medium.

Protocol:

  • Preparation of Saturated Solutions: An excess amount of the drug salt is added to a series of vials containing a known volume of the desired buffer solution (e.g., pH 1.2, 4.5, 6.8, and purified water).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: At each time point, an aliquot of the suspension is withdrawn and immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids. The filtrate is then diluted with an appropriate solvent.

  • Analysis: The concentration of the drug in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The solubility is calculated and expressed in mg/mL or mol/L. The experiment is performed in triplicate to ensure accuracy.

Dissolution Testing

This test measures the rate at which the drug substance dissolves from a solid dosage form.

Protocol:

  • Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle) is used.

  • Dissolution Medium: A specified volume (e.g., 900 mL) of a relevant dissolution medium (e.g., pH 1.2, 4.5, 6.8 buffer) is placed in the dissolution vessels and maintained at a constant temperature (typically 37°C).

  • Sample Introduction: The solid dosage form containing the drug salt is introduced into each vessel.

  • Agitation: The paddles are rotated at a specified speed (e.g., 50 or 75 rpm).

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), aliquots of the dissolution medium are withdrawn and filtered.

  • Analysis: The concentration of the dissolved drug in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.

Stability Indicating Assay

This assay is designed to quantify the drug substance in the presence of its degradation products, providing a measure of the drug's stability under various stress conditions.

Protocol:

  • Forced Degradation Studies: The drug salt is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

  • Method Development: A stability-indicating HPLC method is developed to separate the intact drug from all potential degradation products and impurities. This typically involves optimizing the mobile phase composition, column type, and detector wavelength.

  • Method Validation: The developed method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Stability Study: The drug salt is stored under specified conditions (e.g., accelerated stability at 40°C/75% RH) for a defined period. At each time point, samples are analyzed using the validated stability-indicating method to determine the remaining amount of the intact drug and the formation of any degradation products.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes involved in counterion selection and evaluation, the following diagrams are provided in the DOT language for use with Graphviz.

Salt_Screening_Workflow API API Characterization (pKa, Solubility, Stability) Counterion_Selection Counterion Selection (pKa Rule, Precedent) API->Counterion_Selection Salt_Formation Salt Formation (Solvent Evaporation, Slurry) Counterion_Selection->Salt_Formation Solid_State_Characterization Solid-State Characterization (XRPD, DSC, TGA) Salt_Formation->Solid_State_Characterization Physicochemical_Properties Physicochemical Properties (Solubility, Dissolution, Stability) Solid_State_Characterization->Physicochemical_Properties Lead_Salt_Selection Lead Salt Selection Physicochemical_Properties->Lead_Salt_Selection

Caption: A typical workflow for salt screening and selection.

Counterion_Impact_Pathway Counterion Choice of Organic Counterion (e.g., this compound, Meglumine) Solubility Aqueous Solubility Counterion->Solubility Stability Chemical & Physical Stability Counterion->Stability Dissolution Dissolution Rate Solubility->Dissolution Bioavailability Oral Bioavailability Stability->Bioavailability Dissolution->Bioavailability

Caption: The impact of counterion choice on drug properties.

Conclusion

The selection of an appropriate organic counterion is a multifaceted process that requires a deep understanding of the physicochemical properties of both the API and the potential counterions. This compound, with its large and complex structure, is particularly suited for creating stable, poorly soluble salts, which can be advantageous for developing long-acting injectable formulations. In contrast, smaller, more hydrophilic counterions like meglumine and tromethamine are excellent choices for significantly enhancing the aqueous solubility of poorly soluble drugs for oral or parenteral administration.

The experimental protocols and comparative data presented in this guide offer a framework for the rational selection and characterization of organic counterions. By systematically evaluating the impact of different counterions on key drug properties, researchers can optimize drug performance and accelerate the development of safe and effective medicines.

References

A Comparative Analysis of the Aqueous Solubility of Hydrabamine Drug Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding and measuring the solubility of different Hydrabamine salt forms, featuring experimental protocols and data.

In the realm of pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical step that significantly influences its biopharmaceutical properties. Among these, aqueous solubility plays a pivotal role in determining the dissolution rate and subsequent bioavailability of an orally administered drug. This guide provides a comparative overview of the solubility of different salt forms of this compound, a complex diamine used in the formulation of sparingly soluble drugs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the solubility characteristics of this compound salts and the methodologies for their determination.

Comparative Solubility of this compound Salts

Drug SaltMolecular FormulaMolecular Weight ( g/mol )Aqueous Solubility (at 28°C)Reference
This compound Penicillin GC\u2087\u2084H\u2081\u2080\u2080N\u2086O\u2088S\u20821265.750.075 mg/mL[1]
This compound DihydrochlorideC\u2084\u2082H\u2086\u2086Cl\u2082N\u2082 (anhydrous)669.85Data not available

This compound Penicillin G , the dipenicillin G salt of N,N'-bis(dehydroabietyl)ethylenediamine, demonstrates very low solubility in water, with a reported value of 0.075 mg/mL at 28°C[1]. This poor aqueous solubility is a key characteristic of this salt form, which is designed for creating long-acting depot preparations of penicillin G. The large, hydrophobic nature of both the this compound and penicillin G moieties contributes to its limited interaction with water molecules.

Experimental Protocols for Solubility Determination

Accurate determination of drug salt solubility is paramount for formulation development. The following are detailed methodologies for two common types of solubility assays: Thermodynamic (Equilibrium) Solubility and Kinetic Solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid drug salt is agitated in a specific solvent (e.g., water, buffer) for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved drug in the supernatant is then determined.

Methodology:

  • Preparation: Add an excess amount of the this compound salt to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., glass vial).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration to reach equilibrium (typically 24-72 hours). The system should be visually inspected to ensure that excess solid remains.

  • Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase by centrifugation and/or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved this compound salt in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the salt under the specified conditions.

Experimental Workflow for Thermodynamic Solubility

Workflow for Thermodynamic Solubility Determination A Add excess this compound salt to solvent B Agitate at constant temperature (24-72h) A->B Equilibration C Centrifuge/Filter to separate solid B->C Phase Separation D Analyze supernatant by HPLC/LC-MS C->D Quantification E Determine solubility D->E Data Analysis

Caption: A schematic of the shake-flask method for determining thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Principle: A concentrated stock solution of the drug salt in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, providing an estimate of the kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound salt in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO dilution to a corresponding well of a microplate containing the aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity (nephelometry) or by analyzing the concentration of the dissolved compound in the supernatant after filtration or centrifugation.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Logical Relationship in Solubility Enhancement

Factors Influencing this compound Salt Solubility cluster_0 This compound Base cluster_1 Counter-ion Large, Hydrophobic Moiety Large, Hydrophobic Moiety Resultant Salt Solubility Resultant Salt Solubility Large, Hydrophobic Moiety->Resultant Salt Solubility Decreases Solubility Penicillin G Large, Organic Anion Penicillin G->Resultant Salt Solubility Significantly Decreases Solubility Chloride Small, Inorganic Anion Chloride->Resultant Salt Solubility Increases Solubility (relative to Penicillin G)

Caption: The influence of the this compound base and different counter-ions on the overall aqueous solubility of the resulting salt.

References

Navigating the Predictive Power of IVIVC: A Comparative Guide for Hydrabamine-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in streamlining formulation development, ensuring product quality, and potentially waiving certain bioequivalence studies. This guide provides a comparative analysis of hypothetical Hydrabamine-based formulations against other common pH-sensitive drug delivery systems, supported by established experimental protocols and data presentation structures.

Given the diamine nature of this compound, it is postulated that its formulations would exhibit pH-sensitive characteristics, making them suitable for targeted or controlled drug release. This guide will, therefore, draw parallels with and compare against well-documented pH-sensitive systems like hydrogels, liposomes, and polymeric micelles for which IVIVC data and methodologies are more readily available in scientific literature.

Comparative Performance of pH-Sensitive Formulations

The successful development of an IVIVC relies on a formulation's ability to control the rate of drug release. Below is a comparative summary of key performance parameters for a hypothetical this compound-based formulation and its alternatives.

Formulation TypeDrug Loading CapacityRelease MechanismIn Vitro Release ControlPotential for IVIVCKey AdvantagesKey Disadvantages
This compound-Based (Hypothetical) Moderate to HighpH-dependent swelling and erosionGoodHighTunable release, potential for specific gut targeting.Lack of established data, potential for burst release.
pH-Sensitive Hydrogels Low to ModeratepH-induced swelling and diffusionExcellentHighBiocompatible, wide range of polymers available.[1][2][3]Can have low mechanical strength, potential for dose dumping.
pH-Sensitive Liposomes ModeratepH-triggered membrane fusion and drug releaseGood to ExcellentModerate to HighBiocompatible, can encapsulate both hydrophilic and lipophilic drugs.[4][5][6]Stability issues, complex manufacturing process.[4]
pH-Sensitive Polymeric Micelles Low to ModeratepH-induced disassembly of micellesGoodModerateCan solubilize poorly water-soluble drugs, long circulation times.[7][8][9]Low drug loading capacity, potential for premature drug release.

Experimental Protocols for Establishing IVIVC

A successful IVIVC study requires meticulously planned and executed in vitro and in vivo experiments. The following are detailed methodologies for key experiments.

In Vitro Dissolution and Drug Release Studies

The goal of in vitro dissolution is to mimic the physiological conditions the formulation will encounter in the body.

Objective: To determine the rate and extent of drug release from the formulation under various pH conditions simulating the gastrointestinal tract.

Apparatus: USP Apparatus II (Paddle) or USP Apparatus IV (Flow-Through Cell) are commonly used.[4]

Media:

  • Acidic Stage (Simulated Gastric Fluid): pH 1.2 HCl buffer for 2 hours.[1][10]

  • Intermediate Stage (Simulated Intestinal Fluid): pH 4.5 acetate buffer for a specified period.

  • Basic Stage (Simulated Intestinal Fluid): pH 6.8 phosphate buffer until complete drug release.[1][10]

Procedure:

  • Place the formulation in the dissolution vessel containing the initial acidic medium at 37°C ± 0.5°C with a specified paddle speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • After 2 hours, change the medium to the pH 4.5 buffer and continue sampling.

  • Subsequently, change the medium to the pH 6.8 buffer and continue until at least 80% of the drug is released.

  • Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC-UV).

In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug from the formulation.

Objective: To determine the plasma concentration-time profile of the drug after administration of the formulation.

Animal Model: A relevant animal model, such as Sprague-Dawley rats, is often used in pre-clinical studies.

Procedure:

  • Fast the animals overnight prior to dosing.

  • Administer the formulation orally at a predetermined dose.

  • Collect blood samples from the tail vein or other appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Process the blood samples to separate the plasma.

  • Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Data Analysis and IVIVC Development

The establishment of a Level A IVIVC, the most rigorous level of correlation, involves a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.

Deconvolution: The in vivo absorption profile is determined from the plasma concentration-time data using deconvolution methods like the Wagner-Nelson or Loo-Riegelman methods.

Correlation: The percentage of drug absorbed in vivo is then plotted against the percentage of drug dissolved in vitro. A linear regression analysis is typically performed to establish the correlation.

Validation: The predictive performance of the IVIVC model is evaluated by comparing the predicted in vivo plasma profiles with the experimentally observed profiles. The prediction error should be within acceptable limits (typically <15% for individual formulations and <10% for the average).

Visualizing the IVIVC Workflow

A clear understanding of the experimental and data analysis workflow is crucial for successful IVIVC development.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Correlation formulation Test Formulation dissolution In Vitro Dissolution (pH 1.2, 4.5, 6.8) formulation->dissolution animal_study Animal Pharmacokinetic Study in_vitro_data In Vitro Dissolution Profile (% Drug Released vs. Time) dissolution->in_vitro_data correlation IVIVC Model Development in_vitro_data->correlation pk_data Plasma Concentration- Time Profile animal_study->pk_data deconvolution Deconvolution (e.g., Wagner-Nelson) pk_data->deconvolution in_vivo_absorption In Vivo Absorption Profile (% Drug Absorbed vs. Time) deconvolution->in_vivo_absorption in_vivo_absorption->correlation validation Model Validation (Prediction Error < 15%) correlation->validation

Caption: Workflow for establishing a Level A IVIVC.

Signaling Pathway Visualization

While a specific signaling pathway for this compound is not defined, a hypothetical pathway illustrating the pH-triggered intracellular drug release from a nanocarrier like a this compound-based formulation can be visualized.

Signaling_Pathway cluster_cellular_uptake Cellular Uptake cluster_release Drug Release cluster_action Pharmacological Action formulation This compound-Based Nanocarrier endocytosis Endocytosis formulation->endocytosis endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome destabilization pH-Triggered Destabilization endosome->destabilization drug_release Drug Release into Cytosol destabilization->drug_release target Intracellular Target (e.g., Receptor, Enzyme) drug_release->target response Therapeutic Response target->response

Caption: pH-triggered intracellular drug release pathway.

By following these structured experimental protocols and data analysis frameworks, researchers can effectively evaluate and establish a predictive IVIVC for novel this compound-based formulations, facilitating their development and regulatory approval. This comparative approach, leveraging knowledge from existing pH-sensitive systems, provides a robust foundation for advancing new drug delivery technologies.

References

A Comparative Guide to Potential Analytical Methods for the Quantification of Hydrabamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrabamine is a large, lipophilic diamine primarily used as a salt-forming agent with drugs like Penicillin G to create long-acting depot preparations.[1][2][3] Its large molecular weight and complex structure, derived from dehydroabietylamine, present unique challenges for quantification in biological matrices and pharmaceutical formulations.[4] This guide explores the potential application and comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry for the quantification of this compound.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC42H64N2[4]
Molecular Weight597.0 g/mol [4]
DescriptionDiamine, conjugate base of this compound(1+)[4]
StructureConsists of two dehydroabietylamine moieties linked by an ethylenediamine bridge[4]

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC with UV DetectionLC-MS/MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection via UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Measures absorbance of light by the analyte.
Selectivity Moderate to HighVery HighLow
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to ng/mL rangeµg/mL range
Matrix Effect ModerateHigh (ion suppression/enhancement)High
Structural Info NoneYes (fragmentation patterns)None
Instrumentation Cost ModerateHighLow
Expertise Required IntermediateHighLow
Sample Throughput HighHighModerate

Proposed Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. Due to the presence of aromatic rings in its structure, this compound is expected to have a UV chromophore, making it suitable for UV detection. A reverse-phase HPLC method would be the most logical starting point for method development.

Illustrative Experimental Protocol (for method development):

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for non-polar analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection Wavelength: Determined by scanning a standard solution of this compound across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance.

  • Sample Preparation: For pharmaceutical formulations, dissolution in a suitable organic solvent followed by filtration would be appropriate. For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interfering substances.

Workflow for HPLC Method Development

cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_app Application start Obtain this compound Reference Standard solubility Determine Solubility start->solubility uv_scan Perform UV Scan for λmax solubility->uv_scan col_select Select Column (e.g., C18, C8) uv_scan->col_select mp_opt Optimize Mobile Phase (Aqueous:Organic Ratio) col_select->mp_opt grad_opt Develop Gradient Program mp_opt->grad_opt flow_opt Optimize Flow Rate grad_opt->flow_opt linearity Linearity & Range flow_opt->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity routine_analysis Routine Sample Analysis specificity->routine_analysis

Caption: Workflow for HPLC Method Development and Validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

Illustrative Experimental Protocol (for method development):

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method, a fast gradient on a C18 or similar column would be used.

  • Ionization Mode: ESI in positive ion mode is expected to be effective due to the two amine groups in this compound, which can be readily protonated.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a precursor ion (the protonated molecular ion of this compound, [M+H]+ or the doubly charged ion [M+2H]2+) and specific product ions generated by collision-induced dissociation.

  • Sample Preparation: A protein precipitation followed by SPE or LLE would be crucial for biological samples to minimize matrix effects. An internal standard (ideally, a stable isotope-labeled this compound) should be used.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simple and cost-effective method but suffers from a lack of specificity. It could potentially be used for the quantification of this compound in pure solutions or simple formulations where interfering substances are absent. A derivatization reaction that produces a colored compound could enhance specificity and sensitivity.

Illustrative Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that is transparent in the wavelength range of interest.

  • Procedure:

    • Prepare a stock solution of this compound of known concentration.

    • Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of calibration standards and measure their absorbance at λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Potential Metabolic and Signaling Pathway of this compound

There is no specific information in the literature regarding the metabolic or signaling pathways of this compound. However, based on its large, lipophilic structure, a generalized pathway can be hypothesized.

Hypothesized Metabolic and Cellular Interaction Pathway

cluster_intake Administration & Absorption cluster_metabolism Metabolism (Liver) cluster_action Cellular Interaction & Excretion admin This compound Administration (e.g., as Penicillin G salt) dissoc Dissociation & Release of Free this compound admin->dissoc absorp Absorption into Systemic Circulation dissoc->absorp phase1 Phase I Metabolism (Oxidation, Hydroxylation) via Cytochrome P450 absorp->phase1 distrib Distribution to Tissues absorp->distrib Unmetabolized Drug phase2 Phase II Metabolism (Conjugation, e.g., Glucuronidation) phase1->phase2 excretion Excretion (Renal/Biliary) phase2->excretion Metabolites interact Potential Cellular Interaction (e.g., membrane disruption, receptor binding - unknown) distrib->interact distrib->excretion interact->excretion Parent Drug

Caption: A generalized, hypothetical metabolic pathway for a large lipophilic drug like this compound.

This diagram illustrates a potential fate of this compound in the body. After administration and release, it would likely undergo Phase I and Phase II metabolism in the liver to increase its water solubility, facilitating excretion. The specific enzymes and cellular targets remain to be elucidated through dedicated toxicological and pharmacological studies.[5][6][7]

Conclusion

While validated methods for this compound quantification are not publicly documented, established analytical techniques offer viable paths for method development. For high sensitivity and selectivity, particularly in biological matrices, an LC-MS/MS method is the most promising approach. For routine analysis in simpler matrices like pharmaceutical formulations, a well-developed HPLC-UV method would likely provide the necessary performance with lower operational costs. UV-Vis spectrophotometry, while simple, is likely not suitable for most applications due to its lack of specificity. The development and validation of any of these methods would require a pure this compound reference standard and adherence to ICH guidelines for method validation.

References

A Comparative Stability Study of Hydrabamine versus Sodium Salts in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the stability, bioavailability, and manufacturability of the final product.[1] While sodium salts are a conventional choice for acidic APIs, offering well-documented advantages in solubility and stability, the exploration of alternative salt formers like Hydrabamine presents opportunities for novel formulation strategies. This guide provides a comparative overview of the stability profiles of this compound and sodium salts, supported by detailed experimental protocols for their evaluation.

Introduction to Salt Formers

This compound is a large, complex diamine with two secondary amine functional groups.[2] Its high molecular weight and basicity, characterized by pKa values of 11.92 and 11.32, make it a strong base capable of forming salts with acidic APIs.[2] The bulky structure of this compound may offer unique solid-state properties to the resulting salt.

Sodium salts are widely utilized in the pharmaceutical industry, particularly for weakly acidic drugs.[3][4] Their low molecular weight and the well-understood chemistry of sodium ions contribute to their popularity. The formation of a sodium salt can significantly enhance the aqueous solubility and dissolution rate of an acidic drug.[3][5]

Theoretical Comparison of Stability
PropertyThis compound SaltsSodium SaltsRationale
pKa and Salt Strength With high pKa values (11.92 and 11.32), this compound is a strong base and is expected to form stable salts with acidic APIs.[2]Sodium hydroxide is a very strong base, leading to the formation of stable salts with a wide range of acidic APIs.[3]A large difference in pKa between the API and the salt former generally leads to a more stable salt.[3]
Hygroscopicity The large, hydrophobic structure of this compound may result in lower hygroscopicity compared to simple inorganic salts.Sodium salts can be hygroscopic, which may lead to physical instability (e.g., deliquescence) and chemical degradation if not properly formulated.[5]Hygroscopicity is the tendency of a solid to absorb moisture from the atmosphere.
Polymorphism The complex structure of this compound could lead to a higher propensity for polymorphism, which can impact stability and solubility.While possible, the polymorphism of simple sodium salts is generally well-characterized for many APIs.Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure.
Chemical Reactivity The secondary amine groups in this compound could be susceptible to oxidative degradation or other reactions.The sodium ion is chemically inert under typical storage conditions.The inherent chemical structure of the salt former can influence the degradation pathways of the salt.

Proposed Experimental Protocols for Comparative Stability Analysis

To empirically compare the stability of a this compound salt versus a sodium salt of a given acidic API, a comprehensive stability testing program should be conducted. The following protocols outline the key experiments.

Salt Formation and Characterization

Objective: To prepare and confirm the formation of the this compound and sodium salts of the selected API.

Methodology:

  • Salt Synthesis:

    • This compound Salt: React the acidic API with an equimolar amount of this compound in a suitable solvent.

    • Sodium Salt: React the acidic API with an equimolar amount of sodium hydroxide or a suitable sodium-containing base in an appropriate solvent.

  • Isolation and Purification: Isolate the resulting salt by precipitation or crystallization and purify by recrystallization.

  • Characterization: Confirm salt formation and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis. The crystallinity should be assessed using X-ray Powder Diffraction (XRPD).[6]

Salt_Formation_Workflow cluster_synthesis Salt Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization API Acidic API React1 Reaction API->React1 React2 Reaction API->React2 This compound This compound This compound->React1 NaOH Sodium Hydroxide NaOH->React2 Solvent1 Suitable Solvent Solvent1->React1 Solvent2 Suitable Solvent Solvent2->React2 Isolate Isolation (Precipitation/Crystallization) React1->Isolate React2->Isolate Purify Purification (Recrystallization) Isolate->Purify NMR NMR Purify->NMR FTIR FTIR Purify->FTIR EA Elemental Analysis Purify->EA XRPD XRPD Purify->XRPD

Caption: Workflow for Salt Formation and Characterization.
Hygroscopicity Assessment

Objective: To determine the tendency of each salt to absorb moisture from the atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh a sample of each salt into a tared container.

  • Controlled Humidity Exposure: Place the samples in desiccators maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and temperature (25°C).[7]

  • Gravimetric Analysis: After a defined period (e.g., 24 hours), re-weigh the samples to determine the percentage of moisture absorbed.[7][8]

  • Classification: Categorize the hygroscopicity based on the percentage of weight gain (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic).[7]

Hygroscopicity_Testing_Workflow Start Weigh Salt Sample Exposure Expose to 80% RH at 25°C for 24h Start->Exposure Weigh_Again Re-weigh Sample Exposure->Weigh_Again Calculate Calculate % Weight Gain Weigh_Again->Calculate Classify Classify Hygroscopicity Calculate->Classify

Caption: Experimental Workflow for Hygroscopicity Assessment.
Thermal Stability Analysis

Objective: To evaluate the thermal stability of the salts and identify any degradation or phase transitions at elevated temperatures.

Methodology:

  • Thermogravimetric Analysis (TGA): Heat a small sample of each salt at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[9] TGA measures the change in mass as a function of temperature, indicating decomposition.[9]

  • Differential Scanning Calorimetry (DSC): Heat a sample of each salt to observe thermal events such as melting, crystallization, and glass transitions.[10] This provides information on the physical stability of the salt.[10]

Chemical Stability under Stress Conditions

Objective: To assess the chemical stability of the salts under accelerated degradation conditions.

Methodology:

  • Stress Conditions: Store samples of each salt under various stress conditions as per ICH guidelines (e.g., 40°C/75% RH, photostability).[11]

  • Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 3, and 6 months).[11]

  • Analysis: Analyze the samples for the appearance of degradation products and any change in the purity of the API using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Chemical_Stability_Pathway cluster_storage Stress Storage cluster_sampling Time-point Sampling cluster_analysis Analysis High_Temp_Humidity 40°C / 75% RH T0 T=0 High_Temp_Humidity->T0 T1 T=1 month High_Temp_Humidity->T1 T3 T=3 months High_Temp_Humidity->T3 T6 T=6 months High_Temp_Humidity->T6 Photostability Photostability Chamber Photostability->T0 Photostability->T1 Photostability->T3 Photostability->T6 HPLC Stability-Indicating HPLC Analysis T0->HPLC T1->HPLC T3->HPLC T6->HPLC Degradation_Profile Degradation Profile HPLC->Degradation_Profile Purity_Assessment Purity Assessment HPLC->Purity_Assessment Salt_Sample This compound or Sodium Salt Sample Salt_Sample->High_Temp_Humidity Salt_Sample->Photostability

Caption: Logical Pathway for Chemical Stability Testing.

Data Presentation

The quantitative data from the stability studies should be summarized in clear, structured tables for easy comparison.

Table 1: Physicochemical Properties

ParameterThis compound SaltSodium Salt
Molecular Weight ( g/mol )
Melting Point (°C)
pKa (of salt former)11.92, 11.32~14
Aqueous Solubility (mg/mL)

Table 2: Hygroscopicity Data

Salt FormInitial Weight (g)Weight after 24h at 80% RH (g)% Weight GainHygroscopicity Classification
This compound Salt
Sodium Salt

Table 3: Thermal Analysis Summary

Salt FormDecomposition Onset (TGA, °C)Melting Point (DSC, °C)
This compound Salt
Sodium Salt

Table 4: Chemical Stability Data (Example: 40°C/75% RH)

Time PointThis compound Salt (% Purity)This compound Salt (Total Impurities %)Sodium Salt (% Purity)Sodium Salt (Total Impurities %)
0 months
1 month
3 months
6 months

Conclusion

The choice between this compound and a sodium salt for a particular acidic API will depend on a comprehensive evaluation of their respective stability profiles. While sodium salts are a reliable and well-characterized option, this compound offers the potential for unique solid-state properties that may enhance stability, particularly with respect to hygroscopicity. The experimental protocols outlined in this guide provide a robust framework for conducting a direct comparative stability study, enabling researchers to make an informed decision based on empirical data. This systematic approach is essential for optimizing drug formulation and ensuring the development of a safe, effective, and stable pharmaceutical product.

References

Hydrabamine: A Comparative Safety and Toxicity Profile for Long-Acting Penicillin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety and toxicity profile of Hydrabamine, primarily used as a salt to form long-acting penicillin formulations, against other established alternatives such as benzathine and procaine salts. The information is intended to support research and development decisions by presenting available preclinical and clinical data in a structured format.

Executive Summary

This compound is a long-chain diamine used to create insoluble salts of penicillin, thereby prolonging its therapeutic effect. While it has been used in formulations like Compocillin-V (penicillin V this compound), publicly available data on its specific safety and toxicity profile is limited. This guide synthesizes the available information and compares it with the more extensively studied long-acting penicillin salts, benzathine and procaine penicillin. The primary toxicity concerns associated with these long-acting penicillin formulations are related to the penicillin V or G moiety (e.g., hypersensitivity reactions) and, to a lesser extent, the specific salt-forming agent. For this compound, a definitive and detailed safety profile remains to be fully characterized in publicly accessible literature.

Quantitative Toxicity Data Comparison

The following table summarizes the available quantitative preclinical toxicity data for this compound and its comparator salts. It is important to note the significant data gaps for this compound.

Parameter This compound Penicillin V Penicillin V Potassium Benzathine Penicillin G Procaine Penicillin G
Acute Oral Toxicity (LD50) > 2220 mg/kg (rat)> 1040 mg/kg (rat)[1][2]Data not availableData not available
Acute Intraperitoneal Toxicity (LD50) Data not available (Described as moderately toxic)[3]1750 mg/kg (rat)[4]Data not availableData not available
No-Observed-Adverse-Effect Level (NOAEL) Data not availableData not availableData not availableData not available
Reproductive & Developmental Toxicity "Experimental reproductive effects" reported (details not specified)[3]No evidence of impaired fertility or fetal harm in animal studies (for penicillin moiety)[5][6][7][8][9]No evidence of impaired fertility or fetal harm in animal studies (for penicillin G moiety)[5][6][7][9]No evidence of impaired fertility or fetal harm in animal studies (for penicillin G moiety)[5][6][8]
Genotoxicity (Ames Test) Data not availableData not availableData not availableNegative[10]
Carcinogenicity Data not availableData not availableNo long-term animal studies conductedNo long-term animal studies conducted

Adverse Effect Profile Comparison

The adverse effects of these long-acting penicillin formulations are largely dominated by the penicillin component.

Adverse Effect Category This compound Penicillin V Penicillin V Potassium Benzathine Penicillin G Procaine Penicillin G
Common Nausea, diarrhea, vomiting (attributed to penicillin V)Nausea, vomiting, epigastric distress, diarrhea[4]Injection site reactions, hypersensitivity reactionsInjection site pain, hypersensitivity reactions
Serious Hypersensitivity reactions (anaphylaxis)Severe allergic reactions, Clostridium difficile-associated diarrheaAnaphylaxis, severe skin reactionsAnaphylaxis, procaine-related CNS effects (anxiety, confusion, seizures)[3]
Salt-Specific Toxicity Limited data; described as "moderately toxic" by ingestion and intraperitoneal routes[3]Generally considered safeGenerally considered safeCNS toxicity, cardiovascular changes[3]

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Acute Oral Toxicity Study (Following OECD Guideline 425)

This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test System: Typically, young adult female rats are used.

  • Procedure: A single animal is dosed at a step below the estimated LD50. Subsequent animals are dosed at higher or lower levels depending on the outcome (survival or death) of the previously dosed animal. The dosing interval is usually 48 hours.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

  • Test System: Typically, rats of both sexes are used.

  • Procedure: The test substance is administered orally in graduated daily doses to several groups of animals for 28 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and hematological and clinical biochemistry analyses at the end of the study. A comprehensive gross necropsy and histopathological examination of major organs are performed.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Reproductive and Developmental Toxicity Screening Test (Following OECD Guideline 421)

This study provides initial information on the possible effects of a substance on reproductive performance and the development of offspring.

  • Test System: Rats of both sexes are used.

  • Procedure: The substance is administered to males for a period before mating, and to females during the pre-mating, mating, gestation, and lactation periods.

  • Observations: Effects on mating behavior, fertility, pregnancy outcomes, and offspring viability, growth, and development are recorded.

  • Data Analysis: The data is evaluated to identify any adverse effects on reproduction and development.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by the test substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Observations: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing (OECD 425)

G start Start: Select Test Substance and Species (e.g., Rats) dose1 Dose first animal at a step below the estimated LD50 start->dose1 observe1 Observe for 48 hours for mortality and clinical signs dose1->observe1 outcome1 Outcome? observe1->outcome1 survived1 Survived outcome1->survived1 Survived died1 Died outcome1->died1 Died dose2_up Dose next animal at a higher dose survived1->dose2_up dose2_down Dose next animal at a lower dose died1->dose2_down observe2 Observe for 48 hours dose2_up->observe2 dose2_down->observe2 continue_dosing Continue dosing subsequent animals based on previous outcome observe2->continue_dosing end_obs Observe all surviving animals for a total of 14 days continue_dosing->end_obs necropsy Perform gross necropsy on all animals end_obs->necropsy calculate Calculate LD50 using maximum likelihood method necropsy->calculate

Caption: Workflow for an acute oral toxicity study (OECD 425).

General Workflow for a Preclinical Toxicity Assessment Program

G start New Drug Candidate acute Acute Toxicity Studies (e.g., LD50) start->acute safety_pharm Safety Pharmacology (ICH S7A/B) (Cardiovascular, Respiratory, CNS) start->safety_pharm genotox Genotoxicity Studies (Ames, Chromosomal Aberration) start->genotox repeated Repeated-Dose Toxicity Studies (28-day, 90-day) acute->repeated data_review Data Review and Risk Assessment repeated->data_review safety_pharm->data_review reprotox Reproductive & Developmental Toxicity Studies genotox->reprotox reprotox->data_review carcino Carcinogenicity Studies (Long-term bioassays) carcino->data_review data_review->carcino If warranted clinical_trials Proceed to Clinical Trials data_review->clinical_trials Favorable Profile

Caption: A generalized workflow for preclinical toxicity assessment.

References

Performance Evaluation of Hydrabamine Penicillin G against Commercial Long-Acting Penicillin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Hydrabamine Penicillin G and its commercial alternatives, primarily Penicillin G Procaine and Penicillin G Benzathine. The focus is on the performance characteristics of these long-acting penicillin formulations, crucial for developing effective therapeutic strategies. Due to a scarcity of direct head-to-head comparative studies involving this compound Penicillin G, this guide presents the available data for each formulation and outlines detailed experimental protocols for their direct comparison.

Introduction to Long-Acting Penicillin Formulations

Penicillin G, a potent antibiotic, has a short half-life, necessitating frequent administration to maintain therapeutic concentrations. To address this, long-acting formulations have been developed by creating sparingly soluble salts of Penicillin G. These formulations, when administered intramuscularly, form a depot from which the antibiotic is slowly released, ensuring prolonged therapeutic plasma concentrations. The choice of the salt-forming agent, such as this compound, procaine, or benzathine, dictates the solubility of the resulting salt and, consequently, its pharmacokinetic profile.

Comparative Performance Data

The following tables summarize the available pharmacokinetic parameters for Penicillin G this compound, Penicillin G Procaine, and Penicillin G Benzathine. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Pharmacokinetic Properties of Long-Acting Penicillin G Formulations

ParameterPenicillin G this compoundPenicillin G ProcainePenicillin G Benzathine
Time to Peak Plasma Concentration (Tmax) Data not readily available~1-4 hours[1][2]~12-24 hours
Peak Plasma Concentration (Cmax) Data not readily availableVariable, dose-dependentLower than Procaine salt
Half-Life (t½) Data not readily available~12-24 hours[1]~336 hours (14 days)[1]
Duration of Therapeutic Levels Reported to be long-acting~12-24 hoursUp to 4 weeks[1][3]
Water Solubility Low0.4%[1]0.02%[1]

Table 2: Exemplary Plasma Concentrations of Penicillin G Salts Over Time

Time PointPenicillin G Procaine (300,000 IU, IM)[1]Penicillin G Benzathine (1,200,000 IU, IM)[1]
1 hour ~1.5 U/mL~0.11 U/mL
24 hours ~0.17 U/mL~0.08 U/mL
48 hours ~0.05 U/mL-
7 days -~0.07 U/mL
14 days -~0.04 U/mL
21 days -~0.03 U/mL
28 days -~0.02 U/mL

Experimental Protocols for Comparative Evaluation

To provide a definitive comparison of this compound Penicillin G with its alternatives, the following experimental protocols are proposed.

In Vitro Dissolution Rate Determination

Objective: To compare the intrinsic dissolution rates of Penicillin G from this compound, Procaine, and Benzathine salts in a controlled environment.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 4 (Flow-Through Cell).

  • Dissolution Medium: Phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C ± 0.5°C.

  • Procedure:

    • For the Paddle Apparatus, a known quantity of the penicillin salt is compressed into a non-disintegrating disc of a specific surface area. The disc is placed at the bottom of the dissolution vessel.

    • For the Flow-Through Cell, a known amount of the powder is placed in the cell.

    • The dissolution medium is stirred at a constant rate (e.g., 50 rpm for the paddle apparatus) or pumped through the cell at a constant flow rate.

    • Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

    • The concentration of dissolved Penicillin G in the aliquots is determined using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: The cumulative amount of Penicillin G dissolved is plotted against time to determine the dissolution profile for each salt. The dissolution rate can be calculated from the slope of the initial linear portion of the curve.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To compare the plasma concentration-time profiles and key pharmacokinetic parameters of the three long-acting penicillin formulations in a relevant animal model.

Methodology:

  • Animal Model: New Zealand White rabbits are a suitable model for pharmacokinetic studies of parenteral drug formulations. A sufficient number of animals should be used to ensure statistical power.

  • Drug Administration: A single intramuscular injection of a standardized dose of Penicillin G this compound, Penicillin G Procaine, or Penicillin G Benzathine is administered to different groups of animals.

  • Blood Sampling: Blood samples are collected from a marginal ear vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168, 336, 504, and 672 hours) post-administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Penicillin G is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Visualizations

The following diagrams illustrate the conceptual frameworks for the evaluation of these long-acting penicillin formulations.

G cluster_formulation Long-Acting Penicillin G Formulations cluster_evaluation Performance Evaluation cluster_outcome Key Performance Metrics PenG_this compound Penicillin G this compound InVitro In Vitro Dissolution PenG_this compound->InVitro InVivo In Vivo Pharmacokinetics PenG_this compound->InVivo PenG_Procaine Penicillin G Procaine PenG_Procaine->InVitro PenG_Procaine->InVivo PenG_Benzathine Penicillin G Benzathine PenG_Benzathine->InVitro PenG_Benzathine->InVivo Dissolution_Rate Dissolution Rate InVitro->Dissolution_Rate Plasma_Concentration Plasma Concentration vs. Time InVivo->Plasma_Concentration Duration Duration of Therapeutic Effect InVivo->Duration

Caption: Experimental workflow for comparing long-acting penicillin formulations.

G cluster_PK_study In Vivo Pharmacokinetic Study Workflow Animal_Model Select Animal Model (e.g., Rabbit) Dosing Administer Single IM Dose (this compound, Procaine, or Benzathine Salt) Animal_Model->Dosing Sampling Collect Blood Samples (Predetermined Time Points) Dosing->Sampling Analysis Quantify Penicillin G in Plasma (LC-MS/MS) Sampling->Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Analysis->PK_Modeling Comparison Compare Performance Metrics PK_Modeling->Comparison

Caption: Workflow for in vivo pharmacokinetic comparison.

Conclusion

While Penicillin G Procaine and Penicillin G Benzathine are well-established long-acting formulations with documented pharmacokinetic profiles, comprehensive, direct comparative data for Penicillin G this compound is lacking in publicly available literature. The primary advantage of these formulations lies in their ability to maintain therapeutic antibiotic concentrations over an extended period, thereby improving patient compliance and therapeutic outcomes for specific infections. The proposed experimental protocols provide a robust framework for a head-to-head comparison of this compound Penicillin G against its commercial alternatives. Such studies are essential for elucidating the precise therapeutic advantages and optimal clinical applications of each formulation. The role of this compound appears to be primarily as a pharmaceutical excipient to prolong the release of Penicillin G, and there is no evidence to suggest it has its own intrinsic biological activity or interacts with cellular signaling pathways.

References

Hydralazine's Impact on Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of hydralazine's inhibitory effects on cytochrome P450 enzymes reveals its potential to significantly alter the pharmacokinetic profiles of co-administered drugs. This guide provides a comparative analysis of hydralazine's effects, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Initially, this investigation sought to explore the pharmacokinetic effects of "hydrabamine." However, a comprehensive literature search revealed a lack of scientific data for this compound. In its place, this guide focuses on the well-documented pharmacokinetic modulator, hydralazine, a structurally related compound with known effects on drug metabolism.

Hydralazine, a direct-acting vasodilator, is primarily metabolized through acetylation, a process influenced by a patient's genetic makeup (acetylator status). Beyond its primary mechanism of action, hydralazine has been identified as an inhibitor of several key cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. This inhibitory action can lead to significant drug-drug interactions, altering the efficacy and safety of concurrently administered medications.

Comparative Analysis of CYP450 Inhibition

Hydralazine has been shown to inhibit multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2D6, and CYP3A4, in human suspension hepatocytes at concentrations of 50 μM or greater.[1] This section provides a comparative overview of hydralazine's inhibitory potential against these enzymes, with a focus on CYP3A4, a key enzyme in the metabolism of a large number of drugs. For comparative purposes, data for the well-characterized CYP3A4 inhibitor, ketoconazole, is also presented.

InhibitorTarget EnzymeSubstrateTest SystemIC50 / KiReference
Hydralazine CYP1A2, CYP2B6, CYP2D6, CYP3A4-Human Suspension HepatocytesInhibition at ≥50 μM[1]
Ketoconazole CYP3A4MidazolamHuman Liver MicrosomesIC50: 1.46 µM (for (+)-ketoconazole), 1.04 µM (for (-)-ketoconazole)[2]
Ketoconazole CYP3A4MidazolamHuman Liver MicrosomesKi: 0.011 to 0.045 µM[3]

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. Lower values indicate greater potency. The data for hydralazine currently only provides a threshold for inhibition rather than a specific IC50 or Ki value.

Impact on Drug Pharmacokinetics: A Case Study with Midazolam

Midazolam, a short-acting benzodiazepine, is a sensitive substrate for CYP3A4. Alterations in its metabolism serve as a reliable indicator of CYP3A4 inhibition. While direct clinical data on the co-administration of hydralazine and midazolam is limited in the reviewed literature, the established inhibitory effect of hydralazine on CYP3A4 suggests a high potential for a drug-drug interaction.

In a clinical study, the potent CYP3A4 inhibitor ketoconazole was shown to dramatically increase the systemic exposure of midazolam. When administered orally, ketoconazole increased the area under the concentration-time curve (AUC) of oral midazolam by 16-fold.[4] This demonstrates the profound impact that CYP3A4 inhibition can have on the pharmacokinetics of a sensitive substrate. Given hydralazine's inhibitory action on CYP3A4, a similar, albeit potentially less potent, effect on midazolam pharmacokinetics can be anticipated.

Drug CombinationPharmacokinetic ParameterChangeReference
Oral Midazolam + Oral KetoconazoleArea Under the Curve (AUC)16-fold increase[4]
Intravenous Midazolam + Oral KetoconazoleArea Under the Curve (AUC)5-fold increase[4]

Experimental Protocols

To facilitate further research into the pharmacokinetic interactions of hydralazine, detailed experimental protocols for assessing CYP450 inhibition are provided below.

In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for determining the inhibitory potential of a compound on CYP450 enzymes.

Objective: To determine the IC50 value of a test compound (e.g., hydralazine) for specific CYP450 isoforms.

Materials:

  • Human liver microsomes (HLMs)

  • Specific CYP450 substrate (e.g., midazolam for CYP3A4)

  • Test inhibitor (e.g., hydralazine)

  • Positive control inhibitor (e.g., ketoconazole for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the substrate, test inhibitor, and positive control in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Incubation: In a 96-well plate, combine the human liver microsomes, buffer, and varying concentrations of the test inhibitor or positive control.

  • Pre-incubation (for time-dependent inhibition): Pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for potential mechanism-based inhibition. For direct inhibition, this step can be omitted.

  • Initiation of Reaction: Add the specific CYP450 substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution, typically cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of CYP450 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Substrate, Inhibitor, Microsomes) Plate Prepare 96-well Plate Reagents->Plate Add_Components Add Microsomes, Buffer, and Inhibitor Plate->Add_Components Preincubation Pre-incubate at 37°C (Optional for TDI) Add_Components->Preincubation Add_Substrate Add Substrate to Initiate Reaction Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate Process Process Sample (Centrifugation) Terminate->Process Analyze Analyze Metabolite (LC-MS/MS) Process->Analyze Data Calculate IC50 Analyze->Data

Caption: Experimental workflow for an in vitro CYP450 inhibition assay.

CYP450_Inhibition cluster_normal Normal Metabolic Pathway cluster_inhibition Inhibitory Pathway Drug Drug (Substrate) CYP450 CYP450 Enzyme Drug->CYP450 Binds to active site Metabolite Metabolite CYP450->Metabolite Metabolizes Inhibitor Hydralazine (Inhibitor) Blocked_CYP450 CYP450 Enzyme (Inhibited) Inhibitor->Blocked_CYP450 Binds to active site No_Metabolite Reduced or No Metabolite Formation Blocked_CYP450->No_Metabolite Drug_inhibited Drug (Substrate) Drug_inhibited->Blocked_CYP450

Caption: Mechanism of competitive CYP450 enzyme inhibition by hydralazine.

Conclusion

The available evidence strongly indicates that hydralazine possesses the ability to inhibit several key cytochrome P450 enzymes, a characteristic that can lead to clinically significant drug-drug interactions. While the precise potency of this inhibition requires further quantification through the determination of IC50 and Ki values, the existing data serves as a crucial alert for researchers and clinicians. The provided experimental protocols and conceptual diagrams offer a framework for further investigation into the pharmacokinetic profile of hydralazine and its interactions with other therapeutic agents. A thorough understanding of these interactions is paramount for ensuring the safe and effective use of hydralazine in clinical practice.

References

Safety Operating Guide

Proper Disposal of Hydrabamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. Hydrabamine, a diamine compound, requires meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Hazard Considerations

While specific toxicity data for this compound is limited, amines as a class of compounds can be corrosive, flammable, and toxic.[1] Aromatic amines, in particular, are a significant class of environmental pollutants, with some being potential carcinogens.[2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, properly labeled waste container for this compound waste. The container must be made of a material compatible with amines and have a secure, leak-proof lid.[3] Consult a chemical compatibility chart to select an appropriate container material.[4][5]

  • Amine Waste Stream: this compound waste should be segregated as an amine waste stream.[6]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially acids and oxidizing agents, to prevent potentially violent reactions.[3][6]

2. Waste Storage and Labeling:

  • Storage Location: Store the sealed waste container in a designated cool, well-ventilated area, away from direct sunlight and heat sources.[3] This area should be a designated Satellite Accumulation Area (SAA).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.

3. Disposal of Empty Containers:

  • Triple Rinse: Empty containers that held this compound must be decontaminated before disposal. This is achieved by triple rinsing the container with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the appropriate hazardous waste stream (e.g., non-halogenated or halogenated solvent waste, depending on the solvent used).[6]

  • Final Disposal: Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste.

4. Scheduling a Waste Pickup:

  • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the this compound waste.

Quantitative Data Summary

Due to the lack of specific data for this compound, this table provides general regulatory limits and guidelines applicable to laboratory chemical waste.

ParameterGuideline/RegulationSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste40 CFR 262.15
Waste Holding Time in Lab Dependent on generator status (e.g., 90, 180, or 270 days)EPA
pH for Drain Disposal (for neutralized, non-hazardous waste) Generally between 6.0 and 9.0Local POTW Regulations

Experimental Protocol for In-Lab Treatment (for Aromatic Amines - Use with Extreme Caution)

This procedure is provided for informational purposes only and should only be attempted by trained professionals with a thorough understanding of the chemical reactions and hazards involved. Given the unknown specific hazards of this compound, this method is not recommended without prior risk assessment and approval from your EHS department.

Some aromatic amines can be degraded through oxidation with acidified potassium permanganate.[7][8]

Methodology:

  • In a suitable reaction vessel within a chemical fume hood, dilute the aromatic amine waste with a large volume of water.

  • Slowly add a solution of potassium permanganate while stirring.

  • Acidify the mixture with dilute sulfuric acid.

  • Allow the reaction to proceed until the purple color of the permanganate disappears, indicating its consumption.

  • Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide).

  • The final solution may be disposable down the drain, pending verification of its non-hazardous nature according to local regulations.

Disposal Workflow Diagram

HydrabamineDisposal cluster_prep Preparation & Segregation cluster_storage Storage cluster_disposal Disposal cluster_decon Empty Container Decontamination start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Amine Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Cool, Ventilated Designated Area container->store seal Keep Container Tightly Sealed store->seal ehs Contact EHS for Waste Pickup seal->ehs end Proper Disposal by Licensed Facility ehs->end empty_container Empty this compound Container rinse Triple Rinse with Suitable Solvent empty_container->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Waste rinse->dispose_container

Caption: Flowchart illustrating the proper disposal procedure for this compound waste.

References

Essential Safety and Handling Guidelines for Hydrabamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Hydrabamine (CAS 125-92-8) was not located in the available resources. The following guidance is based on general best practices for handling chemical compounds with unknown hazard profiles and should be treated as a precautionary measure. Researchers, scientists, and drug development professionals are strongly advised to seek a definitive SDS from their chemical supplier and to conduct a thorough risk assessment before handling this compound. The information provided here is intended to supplement, not replace, a formal safety assessment.

Immediate Safety and Logistical Information

Given the absence of specific toxicity and hazard data for this compound, a conservative approach to personal protective equipment (PPE) and handling is essential. The following recommendations are based on a precautionary principle to ensure the highest level of safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, assuming it may be a hazardous substance.

Protection Type Required Equipment Specifications and Best Practices
Eye Protection Safety glasses with side-shields or safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Compatible, chemical-resistant gloves.Impervious gloves such as nitrile, neoprene, or PVC are recommended. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory coat.A buttoned lab coat is mandatory. Consider a chemical-resistant apron for larger quantities or when there is a risk of splashing.
Respiratory Protection NIOSH-approved respirator or work in a certified chemical fume hood.Required when engineering controls are insufficient or when handling the powder outside of a containment system to avoid dust inhalation.
Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
If Swallowed Immediately call a poison control center or a physician. Do not induce vomiting unless instructed to do so by a medical professional.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
If Inhaled Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Ensure the container is tightly sealed and clearly labeled.

Handling
  • All handling of this compound powder (e.g., weighing, transferring, preparing solutions) should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with the substance.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Do not eat, drink, or smoke in the handling area.

Accidental Spill Response
  • Evacuate personnel from the immediate spill area.

  • Ensure the area is well-ventilated.

  • Wear full PPE, including respiratory protection, before attempting cleanup.

  • Carefully sweep or vacuum the spilled solid material, avoiding dust generation.

  • Collect the waste into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with an appropriate decontaminating solution.

Disposal Plan

Proper disposal of chemical waste is critical to protect both personnel and the environment.

Waste Segregation and Collection
  • Dedicate a specific, properly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper).

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

Disposal Method
  • The primary and mandated method for the disposal of chemical waste is through a licensed and approved hazardous waste disposal facility.

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Container Management
  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, secondary containment area to prevent spills.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Hydrabamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weighing DonPPE->Weighing Transfer Transferring Weighing->Transfer SolutionPrep Solution Preparation Transfer->SolutionPrep Decontaminate Decontaminate Work Area SolutionPrep->Decontaminate SegregateWaste Segregate Waste SolutionPrep->SegregateWaste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste DisposeWaste Dispose via Licensed Facility StoreWaste->DisposeWaste

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.